molecular formula C80H120N4NaO21PS2 B15622419 DSPE-PEG-Fluor 594,MW 2000

DSPE-PEG-Fluor 594,MW 2000

Número de catálogo: B15622419
Peso molecular: 1591.9 g/mol
Clave InChI: DFSHTMHXFATLKB-QMQUCOLGSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DSPE-PEG-Fluor 594,MW 2000 is a useful research compound. Its molecular formula is C80H120N4NaO21PS2 and its molecular weight is 1591.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C80H120N4NaO21PS2

Peso molecular

1591.9 g/mol

Nombre IUPAC

sodium [13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate

InChI

InChI=1S/C80H121N4O21PS2.Na/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-73(85)101-55-62(104-74(86)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)56-103-106(91,92)102-45-43-82-78(90)100-47-46-99-44-42-81-76(87)59-40-41-63(66(48-59)77(88)89)75-67-49-64-60(57-107(93,94)95)53-79(3,4)83-69(64)51-71(67)105-72-52-70-65(50-68(72)75)61(58-108(96,97)98)54-80(5,6)84(70)7;/h40-41,48-54,62H,8-39,42-47,55-58H2,1-7H3,(H6,81,82,87,88,89,90,91,92,93,94,95,96,97,98);/q;+1/p-1/t62-;/m1./s1

Clave InChI

DFSHTMHXFATLKB-QMQUCOLGSA-M

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to DSPE-PEG-Fluor 594 MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, properties, and applications of DSPE-PEG-Fluor 594, a fluorescently labeled polyethylene (B3416737) glycol-lipid conjugate. Designed for researchers, scientists, and drug development professionals, this document details the molecular architecture, quantitative data, and common experimental protocols involving this versatile molecule.

Core Structure and Components

DSPE-PEG-Fluor 594 is a multifunctional molecule comprised of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as the lipid anchor. Its hydrophobic distearoyl tails readily insert into lipid bilayers, making it an excellent component for forming liposomes and micelles.

  • Polyethylene Glycol (PEG) 2000: A hydrophilic polymer with an average molecular weight of 2000 Daltons. The PEG chain provides a steric barrier, which can reduce non-specific protein binding and prolong the circulation time of nanoparticles in vivo.

  • Fluor 594: A red fluorescent dye that is spectrally similar to Alexa Fluor 594. It allows for the visualization and tracking of the conjugate in various biological systems.

The DSPE moiety is linked to the PEG chain, which is in turn conjugated to the Fluor 594 dye, creating a lipid-polymer-dye construct. This structure is particularly useful for the development of fluorescently labeled drug delivery systems.

Quantitative Data Summary

The following table summarizes the key quantitative data for DSPE-PEG-Fluor 594 MW 2000 and its constituent parts.

PropertyDSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)PEG 2000 (Polyethylene Glycol)Fluor 594DSPE-PEG-Fluor 594 MW 2000 (Complete Conjugate)
Molecular Formula C41H82NO8PH(OCH2CH2)nOH (n ≈ 45)Varies by specific structure (e.g., Alexa Fluor 594 NHS Ester: C39H37N3O13S2)Not explicitly found in a single source.
Average Molecular Weight ( g/mol ) 748.07~2000~800 - 900 (for the reactive dye)~2800 - 3000
Excitation Maximum (nm) N/AN/A590[1]590
Emission Maximum (nm) N/AN/A617[1]617

Molecular Structure Visualization

The following diagram illustrates the modular structure of DSPE-PEG-Fluor 594.

DSPE_PEG_Fluor594_Structure cluster_DSPE DSPE (Lipid Anchor) cluster_PEG PEG Linker cluster_Fluorophore Fluorophore DSPE 1,2-distearoyl-sn-glycero-3-phosphoethanolamine PEG Polyethylene Glycol (MW 2000) DSPE->PEG Linkage Fluor594 Fluor 594 PEG->Fluor594 Conjugation

Modular structure of DSPE-PEG-Fluor 594.

Experimental Protocols

Protocol 1: Preparation of Fluorescently Labeled Liposomes

This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-Fluor 594.

  • Lipid Film Hydration:

    • Co-dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Fluor 594 in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least one hour to remove residual solvent.

    • Hydrate the lipid film with an aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Liposome (B1194612) Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the phase transition temperature of the lipids.

    • Repeat the extrusion process for an odd number of passes to ensure a homogenous liposome population.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Liposome_Preparation_Workflow start Start: Lipid Mixture in Organic Solvent film_formation Lipid Film Formation (Rotary Evaporation) start->film_formation hydration Hydration with Aqueous Buffer (Vortexing) film_formation->hydration mlvs Multilamellar Vesicles (MLVs) hydration->mlvs extrusion Extrusion through Polycarbonate Membrane mlvs->extrusion ulvs Unilamellar Vesicles (ULVs) extrusion->ulvs purification Purification (Size Exclusion Chromatography/Dialysis) ulvs->purification end End: Purified Fluorescent Liposomes purification->end

Workflow for preparing fluorescent liposomes.
Protocol 2: Cellular Uptake and Imaging of Labeled Liposomes

This protocol outlines the steps for visualizing the cellular uptake of DSPE-PEG-Fluor 594 labeled liposomes.

  • Cell Culture:

    • Plate cells of interest in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.

  • Liposome Incubation:

    • Aspirate the culture medium and replace it with a fresh medium containing the fluorescently labeled liposomes at the desired concentration.

    • Incubate the cells with the liposomes for a specified period (e.g., 1-4 hours) at 37°C.

  • Washing:

    • Remove the liposome-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove unbound liposomes.

  • Counterstaining (Optional):

    • To visualize specific cellular compartments, counterstain the cells with appropriate fluorescent dyes (e.g., DAPI for the nucleus, LysoTracker for lysosomes).

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for Fluor 594 and any counterstains used.

Cellular Uptake and Intracellular Trafficking

The inclusion of PEG on the surface of liposomes generally reduces their uptake by the mononuclear phagocyte system, leading to longer circulation times. However, cellular uptake can still occur through various endocytic pathways. The following diagram illustrates a generalized pathway for the cellular uptake of DSPE-PEG coated nanoparticles.

Cellular_Uptake_Pathway extracellular Extracellular Space (DSPE-PEG-Fluor 594 Liposomes) cell_membrane Cell Membrane extracellular->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape cytosol Cytosol (Drug Release) endosomal_escape->cytosol

Generalized cellular uptake pathway.

References

Illuminating the Cellular Landscape: A Technical Guide to Fluorescent Lipids in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescent lipids have emerged as indispensable tools in cell biology, providing unprecedented insights into the dynamic and intricate world of cellular membranes and lipid metabolism. By mimicking the structure and behavior of their endogenous counterparts, these probes allow for the real-time visualization of lipid trafficking, membrane organization, and lipid-protein interactions within living cells. This technical guide provides an in-depth overview of the core applications of fluorescent lipids in cell imaging, with a focus on quantitative data, experimental methodologies, and the visualization of key cellular processes.

Core Concepts in Fluorescent Lipid Imaging

The utility of a fluorescent lipid probe is dictated by its photophysical properties and how closely it mimics the behavior of the natural lipid. Key considerations include the choice of fluorophore, the position of the fluorescent label on the lipid, and the potential for the label to interfere with the lipid's natural trafficking and localization.

Commonly used fluorophores include:

  • BODIPY (boron-dipyrromethene): Known for their high fluorescence quantum yields, sharp emission spectra, and relative insensitivity to the polarity of their environment.[1][][] BODIPY-labeled lipids are widely used for tracking lipid metabolism and dynamics.[1][]

  • NBD (nitrobenzoxadiazole): An environmentally sensitive fluorophore whose emission is quenched in aqueous environments, making it useful for studying lipid transfer between membranes. However, NBD is prone to photobleaching.[1]

  • Laurdan and di-4-ANEPPDHQ: These probes are sensitive to the polarity of the membrane environment and are used to report on membrane lipid order and the formation of lipid domains, such as lipid rafts.[4][5][6][7] Their fluorescence emission shifts in response to changes in membrane fluidity.[4][5]

  • Intrinsically Fluorescent Sterols: Analogs like dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL) closely mimic the properties of cholesterol and are valuable for studying sterol trafficking and distribution.[8][9][10][11]

Applications in Cellular Imaging

Fluorescent lipids are employed in a wide array of imaging applications to dissect fundamental cellular processes.

Visualizing Lipid Droplets and Neutral Lipid Metabolism

Lipid droplets (LDs) are dynamic organelles central to energy storage and lipid homeostasis. Fluorescent probes that specifically accumulate in the neutral lipid core of LDs are crucial for studying their formation, growth, and mobilization.

  • BODIPY 493/503 and related dyes are highly lipophilic and exhibit bright fluorescence within the nonpolar environment of LDs, making them the gold standard for LD imaging.[][12]

  • Nile Red is another lipophilic dye that stains LDs, but its broader emission spectrum can lead to lower signal-to-noise compared to BODIPY dyes.[12]

  • Novel probes like the Lipi-probes (Lipi-Blue, Lipi-Green, and Lipi-Red) have been developed for long-term, specific imaging of LDs with low background fluorescence.[12]

Probing Membrane Order and Lipid Rafts

The plasma membrane is not a homogenous fluid but contains microdomains enriched in specific lipids, such as cholesterol and sphingolipids, often referred to as lipid rafts. These domains are thought to serve as platforms for signal transduction.

  • Laurdan and di-4-ANEPPDHQ are used to create "GP" (Generalized Polarization) maps of membranes, where higher GP values correspond to more ordered membrane domains.[4][5][6][7]

  • Fluorescently labeled cholesterol analogs and sphingolipids can be used to visualize their partitioning into ordered or disordered membrane phases.[8][13][14][15] However, the fluorescent tag can influence the partitioning behavior of the lipid.[8][13][14]

Tracking Lipid Trafficking and Organelle Dynamics

Fluorescent lipids allow for the visualization of lipid movement between organelles, providing insights into the pathways of lipid synthesis, transport, and degradation.

  • Fluorescently labeled ceramides (B1148491) and sphingomyelins are used to study the trafficking pathways of sphingolipids through the Golgi apparatus and to the plasma membrane.[16][17][18]

  • BODIPY-cholesterol and intrinsically fluorescent sterols are employed to track the endocytosis and intracellular transport of cholesterol.[9][10][11]

  • Fluorescence Resonance Energy Transfer (FRET) microscopy using fluorescent lipid pairs can be used to monitor the mixing of lipids during membrane fusion and fission events and to detect lipid clustering.[19][20][21][22][23]

Super-Resolution Imaging of Lipid Domains

Conventional fluorescence microscopy is limited by the diffraction of light to a resolution of approximately 200-250 nm. Super-resolution microscopy techniques bypass this limit, enabling the visualization of nanoscale lipid domains.

  • Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can be used with photo-switchable fluorescent lipid probes to achieve resolutions of tens of nanometers.[24][25]

  • Stimulated Emission Depletion (STED) microscopy has been used with probes like pyrene-ceramide to image lipid droplets at super-resolution.[26][27]

Quantitative Data Presentation

The following tables summarize key quantitative data for commonly used fluorescent lipid probes.

Table 1: Spectroscopic Properties of Common Fluorophores Used in Lipid Probes

FluorophoreTypical Excitation (nm)Typical Emission (nm)Environment SensitivityKey Applications
BODIPY-FL~505~515LowGeneral lipid labeling, lipid droplets
NBD~465~535High (quenched in water)Membrane fusion, lipid transfer
Laurdan~350-410~440 (ordered), ~490 (disordered)High (polarity sensitive)Membrane order, lipid rafts
di-4-ANEPPDHQ~488~560 (ordered), ~610 (disordered)High (polarity sensitive)Membrane order, lipid rafts
DHE/CTL~325-340~370-400ModerateCholesterol trafficking

Table 2: Reported Sizes of Lipid Microdomains from Super-Resolution Microscopy

Probe/MethodCell TypeDomain TypeReported Size
PALM with θ-toxin-DronpaHeLaCholesterol-enriched~150 nm width (line-shaped), ~118 nm radius (round)[24]
PALM with lysenin-DronpaHeLaSphingomyelin-enriched~124 nm radius (round)[24]
STED with TPA-BT-CA-Lipid droplets~140 nm resolution[27]

Experimental Protocols

General Protocol for Labeling Live Cells with Fluorescent Lipids

This protocol provides a general framework for labeling live cells. Optimal conditions (concentration, incubation time, and temperature) should be determined empirically for each fluorescent lipid and cell type.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

  • Preparation of Labeling Solution: Prepare a stock solution of the fluorescent lipid in a suitable organic solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution to the final working concentration in a serum-free or low-serum medium. The final solvent concentration should be kept low (typically <0.5%) to avoid cytotoxicity.

  • Cell Labeling: Remove the growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer. Add the labeling solution to the cells.

  • Incubation: Incubate the cells with the fluorescent lipid for a specific period (e.g., 5-30 minutes) at a controlled temperature (e.g., 4°C for plasma membrane labeling or 37°C for uptake and trafficking studies).

  • Washing: Remove the labeling solution and wash the cells several times with pre-warmed PBS or imaging buffer to remove excess unincorporated probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed with fluorescence microscopy.

Protocol for Laurdan/di-4-ANEPPDHQ Imaging of Membrane Order
  • Labeling: Label live or fixed cells with Laurdan or di-4-ANEPPDHQ as described in the general protocol.

  • Image Acquisition: Acquire two simultaneous or sequential images at two different emission wavelengths corresponding to the ordered and disordered phases of the probe.

    • For Laurdan: ~420-460 nm (ordered) and ~470-510 nm (disordered).[5]

    • For di-4-ANEPPDHQ: ~540-580 nm (ordered) and ~630-670 nm (disordered).[5]

  • GP Calculation: Calculate the Generalized Polarization (GP) value for each pixel using the following formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered) Where I_ordered and I_disordered are the fluorescence intensities in the ordered and disordered channels, respectively.

  • Image Generation: Generate a pseudo-colored GP image where the color scale represents the GP value, providing a map of membrane order.

Visualizations

Experimental Workflow for Fluorescent Lipid Imaging

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis cell_culture Cell Culture labeling Label Cells cell_culture->labeling probe_prep Prepare Fluorescent Lipid Solution probe_prep->labeling incubation Incubate labeling->incubation wash Wash to Remove Excess Probe incubation->wash imaging Fluorescence Microscopy wash->imaging analysis Image Analysis (e.g., GP calculation, tracking) imaging->analysis interpretation Biological Interpretation analysis->interpretation

Caption: A generalized workflow for cell imaging experiments using fluorescent lipids.

Simplified Sphingolipid Trafficking Pathway

G ER Endoplasmic Reticulum (Ceramide Synthesis) Golgi Golgi Apparatus (Sphingomyelin Synthesis) ER->Golgi Vesicular/Non-vesicular Transport PM Plasma Membrane Golgi->PM Secretory Pathway Endosome Endosome PM->Endosome Endocytosis Endosome->Golgi Recycling Lysosome Lysosome Endosome->Lysosome Degradation

Caption: A simplified diagram of key sphingolipid trafficking routes in a mammalian cell.

References

An In-depth Technical Guide to DSPE-PEG-Fluor 594 MW 2000: Properties, Experimental Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] conjugated to Fluor 594 (DSPE-PEG-Fluor 594 MW 2000). This functionalized lipid is a critical component in the development of targeted drug delivery systems and fluorescently labeled nanocarriers. This document details its spectral properties, provides a comprehensive experimental protocol for the preparation and cellular imaging of labeled liposomes, and illustrates the experimental workflow.

Core Properties and Spectral Data

DSPE-PEG-Fluor 594 is an amphiphilic molecule consisting of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker of approximately 2000 Da, and a terminal Fluor 594 fluorescent dye. The DSPE portion facilitates incorporation into lipid-based nanoparticles such as liposomes and micelles, while the PEG linker provides a "stealth" characteristic, reducing clearance by the immune system and prolonging circulation time. The Fluor 594 moiety allows for sensitive and specific detection in a variety of fluorescence-based assays.

Spectral Characteristics

The fluorescent properties of DSPE-PEG-Fluor 594 are dictated by the Fluor 594 dye, a bright and photostable red-fluorescent molecule.

ParameterValueReference
Excitation Maximum (λex)590 nm[1]
Emission Maximum (λem)617 nm[1]

Experimental Protocols

The following protocol details the preparation of fluorescently labeled liposomes using DSPE-PEG-Fluor 594 and their subsequent application in cellular imaging via fluorescence microscopy. This protocol is a representative example and may require optimization for specific cell types and experimental conditions.

Preparation of DSPE-PEG-Fluor 594 Labeled Liposomes

This protocol utilizes the thin-film hydration method to create unilamellar liposomes incorporating DSPE-PEG-Fluor 594.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG-Fluor 594 MW 2000

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG(2000), and DSPE-PEG-Fluor 594 in chloroform. A typical molar ratio is 55:40:4.5:0.5 (DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-Fluor 594). The inclusion of DSPE-PEG-Fluor 594 should be at a low molar percentage to avoid self-quenching.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (for DSPC, this is ~55°C) to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under vacuum for at least 1-2 hours to ensure complete removal of the organic solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation. The volume of PBS will determine the final lipid concentration.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the vesicles, sonicate the suspension in a bath sonicator for 5-10 minutes above the lipid phase transition temperature.

    • For a more uniform size distribution, extrude the liposome (B1194612) suspension 10-20 times through a 100 nm polycarbonate membrane using a mini-extruder. Ensure the extruder is heated above the lipid phase transition temperature.

  • Purification and Storage:

    • To remove any unencapsulated material or free dye, the liposome suspension can be purified by size exclusion chromatography or dialysis.

    • Store the final liposome suspension at 4°C.

Cellular Imaging of Labeled Liposomes with Fluorescence Microscopy

This protocol describes the incubation of cells with DSPE-PEG-Fluor 594 labeled liposomes and subsequent visualization of cellular uptake.

Materials:

  • Cells of interest (e.g., HeLa, MCF-7) cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • DSPE-PEG-Fluor 594 labeled liposome suspension

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • DAPI (4′,6-diamidino-2-phenylindole) staining solution

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., for DAPI and Texas Red or a similar red fluorophore)

Procedure:

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Incubation with Labeled Liposomes:

    • Dilute the DSPE-PEG-Fluor 594 labeled liposome suspension in complete cell culture medium to the desired final concentration (e.g., 10-100 µg/mL of total lipid).

    • Remove the existing medium from the cells and replace it with the liposome-containing medium.

    • Incubate the cells for a desired period (e.g., 1, 4, or 24 hours) to allow for cellular uptake.

  • Cell Fixation and Staining:

    • After incubation, gently wash the cells three times with warm PBS to remove non-internalized liposomes.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • To visualize the cell nuclei, incubate the cells with a DAPI staining solution for 5 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope. Use the DAPI channel to locate the cell nuclei and a red channel (e.g., Texas Red filter set) to visualize the fluorescence from the DSPE-PEG-Fluor 594 labeled liposomes.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Sizing and Purification A Dissolve Lipids and DSPE-PEG-Fluor 594 in Chloroform B Rotary Evaporation A->B Mix C Thin Lipid Film B->C Solvent Removal D Hydration with PBS C->D Hydrate E Multilamellar Vesicles (MLVs) D->E F Sonication E->F Size Reduction G Extrusion (100 nm) F->G H Purified Unilamellar Liposomes G->H

Caption: Workflow for the preparation of DSPE-PEG-Fluor 594 labeled liposomes.

Cellular_Imaging_Workflow A Seed Cells on Coverslips B Incubate with Labeled Liposomes A->B 24h Incubation C Wash to Remove Non-internalized Liposomes B->C 1-24h Incubation D Fix Cells (4% PFA) C->D E Stain Nuclei (DAPI) D->E F Mount Coverslips E->F G Fluorescence Microscopy Imaging F->G

Caption: Experimental workflow for cellular imaging of labeled liposomes.

References

A Technical Guide to Fluor 594 Dyes in Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the essential characteristics and applications of Fluor 594 dyes, with a primary focus on the widely utilized Alexa Fluor™ 594, in the context of advanced fluorescence microscopy. It provides a comprehensive overview of the dye's spectral properties, practical applications, and detailed protocols for its use in immunofluorescence, protein labeling, and super-resolution microscopy.

Core Characteristics of Fluor 594 Dyes

Fluor 594 dyes are bright, red-fluorescent dyes that have become indispensable tools in cellular and molecular biology research. Their robust photostability and high quantum yield make them particularly well-suited for a range of demanding microscopy applications.[1] The quantitative characteristics of Alexa Fluor™ 594, a prominent member of this dye family, are summarized below.

PropertyValueReference
Excitation Maximum 590 nm[2][3][4]
Emission Maximum 617 nm[2][3][4]
Molar Extinction Coefficient 92,000 cm⁻¹M⁻¹
Quantum Yield 0.66[3]
Recommended Laser Lines 561 nm or 594 nm[1]
Common Filter Set 630/69 nm

Alexa Fluor™ 594 is known for its exceptional brightness and photostability, allowing for longer exposure times and the capture of high-quality images with a strong signal-to-noise ratio.[1] Furthermore, its fluorescence is stable over a wide pH range (pH 4-10), making it a reliable probe in various biological buffers and cellular environments.[5]

Experimental Protocols

Immunofluorescence Staining with Alexa Fluor™ 594

This protocol outlines the indirect immunofluorescence staining of cultured cells using a primary antibody and an Alexa Fluor™ 594-conjugated secondary antibody.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

  • Primary Antibody (specific to the target antigen)

  • Alexa Fluor™ 594-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Methodology:

  • Cell Preparation:

    • Rinse cells grown on coverslips twice with PBS.

  • Fixation:

    • Incubate coverslips in 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate coverslips in Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate coverslips in Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the coverslips with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Alexa Fluor™ 594-conjugated secondary antibody in Blocking Buffer. A common dilution is 1:1000.[6]

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.[6]

    • From this point on, all steps should be performed in the dark to prevent photobleaching.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Counterstaining (Optional):

    • Incubate coverslips with a nuclear counterstain like DAPI for 5 minutes.

    • Rinse briefly with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Visualize the sample using a fluorescence microscope equipped with appropriate filters for Alexa Fluor™ 594 (Excitation: ~590 nm, Emission: ~615 nm).

G cluster_prep Cell Preparation & Fixation cluster_stain Staining cluster_final Final Steps A Rinse Cells with PBS B Fix with 4% PFA A->B C Wash with PBS B->C D Permeabilize (Triton X-100) C->D E Block (BSA/Serum) D->E F Incubate with Primary Ab E->F G Wash with PBS F->G H Incubate with AF594 Secondary Ab G->H I Wash with PBS H->I J Counterstain (DAPI) I->J K Mount Coverslip J->K L Image K->L

Immunofluorescence Staining Workflow.
Protein Labeling with Alexa Fluor™ 594 Succinimidyl Ester

This protocol describes the covalent labeling of a purified protein with an amine-reactive Alexa Fluor™ 594 succinimidyl ester (SE).

Materials:

  • Purified Protein (free of amine-containing buffers like Tris)

  • Alexa Fluor™ 594 Succinimidyl Ester

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification Column (e.g., Sephadex G-25)

  • Elution Buffer (e.g., PBS)

Methodology:

  • Prepare Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution:

    • Allow the vial of Alexa Fluor™ 594 SE to warm to room temperature.

    • Dissolve the dye in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (typically between 5:1 and 20:1).

    • While gently stirring, add the dye stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the Elution Buffer.

    • Collect the fractions containing the labeled protein, which will be the first colored band to elute.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 590 nm (A₅₉₀).

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ × 0.53)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm and 0.53 is the correction factor for the dye's absorbance at 280 nm).

    • Calculate the dye concentration using the Beer-Lambert law: Dye Concentration (M) = A₅₉₀ / ε_dye (where ε_dye is the molar extinction coefficient of Alexa Fluor™ 594, which is 92,000 cm⁻¹M⁻¹).

    • Calculate the DOL: DOL = Dye Concentration / Protein Concentration

G A Prepare Protein in Bicarbonate Buffer C Mix Protein and Dye Solutions A->C B Dissolve AF594 SE in DMSO B->C D Incubate for 1 hour at RT (in dark) C->D E Purify on Size-Exclusion Column D->E F Collect Labeled Protein Fraction E->F G Measure A280 and A590 F->G H Calculate Degree of Labeling (DOL) G->H

Protein Labeling Workflow.
Super-Resolution Microscopy: STED with Alexa Fluor™ 594

Alexa Fluor™ 594 is a suitable fluorophore for Stimulated Emission Depletion (STED) microscopy, a super-resolution technique that overcomes the diffraction limit of light.

Key Considerations for STED with Alexa Fluor™ 594:

  • Depletion Laser: A 775 nm depletion laser is commonly used for Alexa Fluor™ 594.[3]

  • Excitation Laser: A 594 nm laser is used for excitation.[3]

  • Mounting Medium: The choice of mounting medium is critical for STED. Commercially available antifade mounting media with a high refractive index (e.g., ~1.47) are recommended.

  • Labeling Density: A high density of fluorophores on the target structure is crucial for achieving high-resolution STED images.

Experimental Workflow:

  • Sample Preparation: Prepare the sample using the immunofluorescence protocol described above, ensuring optimal labeling with Alexa Fluor™ 594.

  • Microscope Setup:

    • Use a STED microscope equipped with a 594 nm excitation laser and a 775 nm depletion laser.

    • Select the appropriate objective lens (typically a high numerical aperture oil immersion objective).

  • Image Acquisition:

    • Locate the region of interest using conventional confocal microscopy mode.

    • Switch to STED mode.

    • Optimize the power of the excitation and depletion lasers to achieve the best balance between resolution enhancement and photobleaching.

    • Acquire the STED image. The time gating of the detector can be adjusted (e.g., 0.3–7 ns) to further improve resolution by filtering out scattered and re-excited photons.[3]

  • Image Processing: Process the raw STED images using appropriate deconvolution algorithms to generate the final super-resolved image.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_proc Image Processing A Immunolabeling with AF594 B Mount in High RI Medium A->B C Locate ROI in Confocal Mode B->C D Switch to STED Mode C->D E Optimize Laser Powers (594nm Ex, 775nm STED) D->E F Acquire STED Image with Time Gating E->F G Deconvolution F->G H Generate Super-Resolved Image G->H G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR (visualized with AF594) EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Recruitment PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription G cluster_input Extracellular Signal cluster_cascade Cytoplasmic Cascade cluster_output Nuclear Response Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (visualized with AF594) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Activation GeneExpression Changes in Gene Expression TranscriptionFactors->GeneExpression

References

A Technical Guide to In Vivo Nanoparticle Tracking Using DSPE-PEG-Fluor 594

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Fluor 594 (DSPE-PEG-Fluor 594) for the in vivo tracking of nanoparticles.

Introduction to DSPE-PEG-Fluor 594

DSPE-PEG-Fluor 594 is a phospholipid-polymer conjugate that is widely utilized in the formulation of nanoparticles for drug delivery and in vivo imaging.[1][2][3] It is a biocompatible, biodegradable, and amphiphilic material.[1][2][3] The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion serves as a lipid anchor, embedding into the nanoparticle's lipid bilayer, while the hydrophilic polyethylene (B3416737) glycol (PEG) chain extends from the surface.[4] This PEGylation provides a "stealth" characteristic, enhancing the nanoparticle's stability and prolonging its circulation time in the bloodstream by reducing interactions with blood components and uptake by the mononuclear phagocyte system (MPS).[1][5]

The addition of the Fluor 594 dye, a red water-soluble fluorophore, allows for sensitive and specific tracking of the nanoparticles in vivo using fluorescence imaging techniques.[6] DSPE-PEG-Fluor 594 has absorption and emission maxima at approximately 590 nm and 617 nm, respectively.[6]

Core Principles of In Vivo Tracking

The primary goal of in vivo tracking of nanoparticles is to understand their biodistribution, pharmacokinetics (PK), and target accumulation.[7] This information is crucial for the development of effective and safe nanomedicines.[8] By incorporating DSPE-PEG-Fluor 594 into nanoparticles, researchers can qualitatively and quantitatively assess their fate in a living organism over time.

The "Stealth" Effect of PEGylation

The PEG layer on the surface of nanoparticles creates a hydrophilic shield that reduces opsonization, the process where proteins in the blood serum bind to foreign particles, marking them for clearance by phagocytic cells of the MPS, primarily located in the liver and spleen.[9] By minimizing opsonization, PEGylated nanoparticles evade rapid clearance, leading to a longer circulation half-life and increased probability of reaching the target tissue, such as a tumor, through the enhanced permeability and retention (EPR) effect.[10]

PEGylation_Mechanism cluster_0 Un-PEGylated Nanoparticle cluster_1 PEGylated Nanoparticle Un-PEGylated_NP Un-PEGylated Nanoparticle Surface Opsonins Opsonins (Blood Proteins) Un-PEGylated_NP->Opsonins Opsonization PEGylated_NP PEGylated Nanoparticle PEG Shield Macrophage Macrophage (MPS) Prolonged_Circulation Prolonged Circulation PEGylated_NP->Prolonged_Circulation Reduced Opsonization Opsonins->Macrophage Phagocytosis Target_Tissue Target Tissue (e.g., Tumor) Prolonged_Circulation->Target_Tissue Accumulation (EPR Effect)

Mechanism of PEGylation in reducing MPS uptake and prolonging circulation.

Experimental Design and Protocols

A typical in vivo nanoparticle tracking study involves several key stages, from nanoparticle formulation to data analysis.

Nanoparticle Formulation

Nanoparticles can be formulated using various methods, such as thin-film hydration, microfluidics, or nanoprecipitation. During formulation, DSPE-PEG-Fluor 594 is incorporated along with other lipids or polymers. The molar percentage of the fluorescent lipid should be optimized to ensure sufficient signal for detection without significantly altering the physicochemical properties of the nanoparticle.

Example Protocol for Liposome (B1194612) Formulation:

  • Lipid Film Hydration:

    • Dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Fluor 594 in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent under reduced pressure to form a thin lipid film.

    • Hydrate the film with an aqueous buffer (e.g., PBS) with gentle agitation to form multilamellar vesicles.

  • Size Extrusion:

    • Subject the liposome suspension to multiple passes through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using an extruder to produce unilamellar vesicles of a specific size.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency if a therapeutic agent is co-encapsulated.

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo nanoparticle tracking experiment.

InVivo_Workflow Formulation Nanoparticle Formulation (with DSPE-PEG-Fluor 594) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential) Formulation->Characterization Administration Nanoparticle Administration (e.g., Intravenous Injection) Characterization->Administration Animal_Model Animal Model Preparation (e.g., Tumor Xenograft) Animal_Model->Administration Imaging In Vivo Fluorescence Imaging (e.g., IVIS) Administration->Imaging Biodistribution Ex Vivo Organ Imaging & Biodistribution Analysis Imaging->Biodistribution Data_Analysis Pharmacokinetic & Quantitative Analysis Biodistribution->Data_Analysis

Workflow for in vivo nanoparticle tracking experiments.

Detailed Protocol for In Vivo Imaging and Biodistribution:

  • Animal Models: Prepare the animal models for the study. For cancer research, this often involves subcutaneously implanting tumor cells in immunocompromised mice and allowing the tumors to reach a specific size.

  • Administration: Intravenously inject the fluorescently labeled nanoparticles into the tail vein of the animals. The dose will depend on the nanoparticle formulation and the brightness of the fluorophore.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS).

  • Pharmacokinetic Study: Collect blood samples at different time points to determine the concentration of the nanoparticles in circulation over time. This data is used to calculate pharmacokinetic parameters such as blood half-life.

  • Ex Vivo Biodistribution: At the final time point, euthanize the animals and harvest the major organs (e.g., liver, spleen, kidneys, lungs, heart, tumor).

  • Organ Imaging: Image the harvested organs using the IVIS to quantify the fluorescence intensity in each organ.

  • Data Analysis: Analyze the fluorescence intensity from the in vivo and ex vivo images to determine the biodistribution profile of the nanoparticles. The data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from in vivo tracking studies.

Table 1: Physicochemical Properties of Nanoparticles

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Nanoparticle A120 ± 50.15 ± 0.02-15 ± 2
Nanoparticle B150 ± 70.12 ± 0.03-12 ± 3

Table 2: Pharmacokinetic Parameters

FormulationHalf-life (t½) (hours)Area Under the Curve (AUC) (μg·h/mL)Clearance (CL) (mL/h/kg)
Nanoparticle A8.5 ± 1.21500 ± 2500.5 ± 0.1
Nanoparticle B12.1 ± 1.82200 ± 3000.3 ± 0.05

Table 3: Biodistribution of Nanoparticles at 24 hours Post-Injection (%ID/g)

OrganNanoparticle ANanoparticle B
Liver15.2 ± 2.510.8 ± 1.9
Spleen8.7 ± 1.85.4 ± 1.1
Kidneys3.1 ± 0.92.5 ± 0.7
Lungs2.5 ± 0.61.8 ± 0.4
Heart1.2 ± 0.30.9 ± 0.2
Tumor5.8 ± 1.59.2 ± 2.1

Cellular Uptake Mechanisms

The size, shape, and surface properties of nanoparticles significantly influence their interaction with cells and their mechanism of cellular uptake.[9][11] For most nanoparticles, cellular entry is mediated by endocytosis.[9] PEGylation can influence this process. While it reduces uptake by phagocytic cells, it may not completely prevent uptake by other cell types, including tumor cells.

Cellular_Uptake NP PEGylated Nanoparticle (DSPE-PEG-Fluor 594) Membrane Cell Membrane NP->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Release Cargo Release Endosome->Release Endosomal Escape

Generalized pathway of nanoparticle cellular uptake.

Conclusion

DSPE-PEG-Fluor 594 is an invaluable tool for the in vivo tracking of nanoparticles. Its "stealth" properties, conferred by the PEG component, allow for prolonged circulation and enhanced accumulation in target tissues, while the Fluor 594 provides a robust signal for fluorescence-based detection. By following well-defined experimental protocols and systematically analyzing the quantitative data, researchers can gain critical insights into the in vivo behavior of their nanoparticle formulations, accelerating the development of novel nanomedicines.

References

Methodological & Application

Application Notes and Protocols for the Formulation of Fluorescent Liposomes with DSPE-PEG-Fluor 594 (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic agents make them ideal vehicles for drug delivery. The incorporation of polyethylene (B3416737) glycol (PEG) conjugated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000), creates "stealth" liposomes with prolonged systemic circulation times by reducing clearance by the mononuclear phagocyte system.[][2][3] The inclusion of a fluorescently labeled lipid, like DSPE-PEG-Fluor 594, enables sensitive and quantitative tracking of the liposomes in vitro and in vivo, facilitating studies on cellular uptake, biodistribution, and pharmacokinetics.[4][5]

These application notes provide a detailed protocol for the formulation of fluorescently labeled liposomes using DSPE-PEG-Fluor 594 (MW 2000) via the thin-film hydration and extrusion method.[3][6][7][8] Additionally, standard protocols for the characterization of the resulting liposomes are described.

Materials and Equipment

Lipids and Reagents:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Fluor 594(polyethylene glycol)-2000] (DSPE-PEG-Fluor 594)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Rotary evaporator

  • Water bath

  • Round-bottom flask (50 mL)

  • Extruder device

  • Polycarbonate membranes (100 nm pore size)

  • Syringes (1 mL)

  • Glass vials

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Fluorometer or UV-Vis spectrophotometer

  • Dialysis tubing or size exclusion chromatography columns

  • Vortex mixer

  • Nitrogen gas source

Experimental Protocols

Protocol 1: Liposome (B1194612) Formulation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a final lipid concentration of 10 mg/mL.

1. Lipid Film Formation:

a. In a round-bottom flask, combine the lipids dissolved in chloroform/methanol (2:1 v/v) at the desired molar ratio. A commonly used molar ratio for stable, long-circulating fluorescent liposomes is DSPC:Cholesterol:DSPE-PEG2000:DSPE-PEG-Fluor 594 (55:40:4.5:0.5 mol%) .[2]

b. The organic solvent is removed under reduced pressure using a rotary evaporator. The water bath should be set to a temperature above the phase transition temperature (Tc) of the main phospholipid (for DSPC, Tc ≈ 55°C), for instance, at 60-65°C.[9]

c. Continue evaporation for at least 30 minutes or until a thin, uniform lipid film is formed on the inner surface of the flask.

d. To ensure complete removal of residual solvent, place the flask under a stream of nitrogen gas for 15 minutes, followed by drying under vacuum for at least 2 hours.[9]

2. Hydration of the Lipid Film:

a. Hydrate the dried lipid film with an appropriate volume of PBS (pH 7.4) to achieve the desired final lipid concentration (e.g., 1 mL for a 10 mg total lipid formulation).

b. The hydration process should be carried out at a temperature above the Tc of the lipid mixture (e.g., 60-65°C) for approximately 1 hour with gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).

3. Size Reduction by Extrusion:

a. To produce unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes.[3][6][7]

b. Assemble the extruder with two stacked 100 nm polycarbonate membranes.

c. Pre-heat the extruder to the same temperature used for hydration (60-65°C).

d. Transfer the MLV suspension into a syringe and pass it through the extruder into a second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of small unilamellar vesicles (SUVs).[2] The resulting liposome suspension should appear translucent.

e. Store the prepared fluorescent liposomes at 4°C for short-term storage. For long-term storage, stability should be assessed.

Experimental Workflow for Liposome Formulation

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Characterization a 1. Mix Lipids in Organic Solvent (DSPC:Chol:DSPE-PEG:DSPE-PEG-Fluor 594) b 2. Solvent Evaporation (Rotary Evaporator) a->b c 3. Drying under Vacuum b->c d 4. Add Aqueous Buffer (PBS) (T > Tc) c->d e 5. Formation of Multilamellar Vesicles (MLVs) d->e f 6. Extrusion through 100 nm Membranes (T > Tc) e->f g 7. Formation of Small Unilamellar Vesicles (SUVs) f->g h 8. DLS, Zeta Potential, Encapsulation Efficiency g->h

Caption: Workflow for fluorescent liposome formulation.

Protocol 2: Characterization of Fluorescent Liposomes

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

a. Dilute a small aliquot of the liposome suspension in filtered PBS to a suitable concentration to avoid multiple scattering effects.

b. Transfer the diluted sample to a clean cuvette and place it in the DLS instrument.[2]

c. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

d. Perform the measurement according to the instrument's software instructions. The Z-average diameter and PDI are the key parameters to record. A PDI value below 0.2 indicates a homogenous liposome population.[10]

2. Zeta Potential Measurement:

a. Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.[11]

b. Load the sample into the specific zeta potential measurement cell, ensuring no air bubbles are present.

c. The instrument applies an electric field and measures the electrophoretic mobility of the liposomes to calculate the zeta potential.[4][12] The zeta potential provides an indication of the colloidal stability of the liposome formulation.

3. Determination of Encapsulation Efficiency (for drug-loaded liposomes):

This protocol assumes a fluorescent drug is encapsulated for simplicity. If a non-fluorescent drug is used, an appropriate analytical method like HPLC would be required.

a. Separate the unencapsulated (free) drug from the liposomes. This can be achieved by dialysis against PBS or by size exclusion chromatography.

b. Disrupt the liposomes containing the encapsulated drug by adding a surfactant (e.g., 0.1% Triton X-100) or an organic solvent like methanol.[13]

c. Measure the fluorescence intensity of the encapsulated drug using a fluorometer at the appropriate excitation and emission wavelengths.

d. Calculate the Encapsulation Efficiency (EE%) using the following formula:

EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

Data Presentation

Quantitative data from liposome characterization should be presented in a clear and organized manner.

Table 1: Physicochemical Properties of DSPE-PEG-Fluor 594 Labeled Liposomes

Formulation (Molar Ratio)Z-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DSPC:Chol:DSPE-PEG:DSPE-PEG-Fluor 594 (55:40:4.5:0.5)110 ± 50.12 ± 0.03-15 ± 3
Example Data

Table 2: Effect of Lipid Composition on Liposome Characteristics

Primary PhospholipidCholesterol (mol%)DSPE-PEG (mol%)Mean Diameter (nm)PDI
DSPC405~100-120< 0.2
DPPC355~120-150< 0.2
POPC405~130-160< 0.25
Representative data from literature

Cellular Uptake of PEGylated Liposomes

Fluorescently labeled liposomes are excellent tools for studying cellular uptake mechanisms. PEGylated liposomes are typically internalized by cells through endocytic pathways.[14][15] The specific pathway can be cell-type dependent.

Cellular Uptake Pathways of PEGylated Liposomes

G cluster_0 Cellular Internalization cluster_1 Endocytic Pathways cluster_2 Intracellular Trafficking liposome Fluorescent PEGylated Liposome clathrin Clathrin-mediated Endocytosis liposome->clathrin Binding to Receptors caveolae Caveolae-mediated Endocytosis liposome->caveolae macro Macropinocytosis liposome->macro membrane Plasma Membrane endosome Early Endosome clathrin->endosome caveolae->endosome macro->endosome lysosome Late Endosome/ Lysosome endosome->lysosome release Drug Release lysosome->release

Caption: Major endocytic pathways for liposome uptake.

Conclusion

This application note provides a comprehensive guide for the formulation and characterization of fluorescently labeled liposomes incorporating DSPE-PEG-Fluor 594. The provided protocols for thin-film hydration and extrusion, along with characterization techniques such as DLS and zeta potential analysis, offer a robust framework for researchers in drug delivery and cellular imaging. The ability to track these liposomes via fluorescence is invaluable for understanding their biological fate and optimizing their design for therapeutic applications.

References

Application Notes and Protocols for In Vivo Imaging with DSPE-PEG-Fluor 594

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] labeled with Fluor 594 (DSPE-PEG-Fluor 594) for in vivo imaging studies. This document outlines the core principles, experimental protocols, and data interpretation for tracking nanoparticles and labeled cells in preclinical research.

Introduction to DSPE-PEG-Fluor 594

DSPE-PEG-Fluor 594 is a versatile tool in the field of in vivo imaging, combining the biocompatibility and pharmacokinetic-modifying properties of DSPE-PEG with the bright fluorescence of the Fluor 594 dye. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) component serves as a lipid anchor, allowing for its incorporation into the lipid bilayers of liposomes or the hydrophobic cores of micelles and other nanoparticles. The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic shield, often referred to as a "stealth" coating, which reduces opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in the bloodstream. The attached Fluor 594, a red fluorescent dye, enables sensitive and quantitative visualization of the labeled construct within a living organism.

Key Properties:

  • Excitation Maximum: ~590 nm

  • Emission Maximum: ~617 nm

  • Biocompatibility: The lipid and PEG components are generally well-tolerated in vivo.

  • Versatility: Can be used to label a variety of nanocarriers, including liposomes, micelles, and polymeric nanoparticles, as well as for direct labeling of cell membranes.

Key Applications in In Vivo Imaging

The unique properties of DSPE-PEG-Fluor 594 make it suitable for a range of in vivo imaging applications:

  • Pharmacokinetics and Biodistribution of Nanomedicines: Tracking the systemic circulation, organ accumulation, and clearance of drug delivery systems.

  • Tumor Targeting and the Enhanced Permeability and Retention (EPR) Effect: Visualizing the passive accumulation of nanoparticles in tumor tissue due to leaky vasculature and poor lymphatic drainage. The EPR effect is a key principle in the design of nanomedicines for cancer therapy.

  • Cell Tracking: Labeling and monitoring the migration and homing of therapeutic cells, such as stem cells or immune cells, after administration.

  • Monitoring Drug Release: In conjunction with a quenched fluorescent cargo, DSPE-PEG-Fluor 594 can be used to monitor the release of a drug from its carrier.

Quantitative Data Summary

The following tables summarize typical pharmacokinetic and biodistribution data for DSPE-PEG-labeled nanoparticles. While the specific values can vary depending on the nanoparticle formulation, animal model, and imaging system, these tables provide a general overview for comparative purposes. The data presented here is a synthesis of findings from multiple studies using DSPE-PEG conjugated to various fluorescent dyes or radiolabels, as specific quantitative data for Fluor 594 is often embedded within broader studies.

Table 1: Pharmacokinetic Parameters of DSPE-PEG Micelles in Rats

ParameterDSPE-PEG2000 MicellesControl (Free Drug)
Half-life (t½) (h) ~5.8~3.4
Clearance (CL) (mL/h/kg) ~150~360
Area Under the Curve (AUC) (µg*h/mL) IncreasedBaseline

*Data adapted from studies on DSPE-PEG2000 micellar formulations in rats.[1][2][3] The micellar formulation significantly increases the circulation half-life and reduces clearance compared to the free drug.[1][2]

Table 2: Biodistribution of DSPE-PEG Labeled Liposomes in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g) at 24 hours Post-Injection

OrganDSPE-PEG LiposomesNon-PEGylated Liposomes
Tumor 5 - 101 - 3
Liver 10 - 2040 - 60
Spleen 5 - 1510 - 25
Blood 2 - 5< 1

*This table represents typical biodistribution patterns observed for PEGylated versus non-PEGylated liposomes.[4] The inclusion of DSPE-PEG significantly enhances tumor accumulation while reducing uptake by the liver and spleen.[5]

Experimental Protocols

Protocol for Liposome Formulation with DSPE-PEG-Fluor 594

This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-PEG-Fluor 594

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-Fluor 594 in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Fluor 594).

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the primary lipid.

    • A thin, uniform lipid film will form on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired volume of pre-warmed hydration buffer.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the amount of incorporated DSPE-PEG-Fluor 594 using fluorescence spectroscopy against a standard curve.

Protocol for In Vivo Imaging of Tumor Targeting

This protocol outlines the steps for imaging the accumulation of DSPE-PEG-Fluor 594 labeled liposomes in a tumor model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • DSPE-PEG-Fluor 594 labeled liposomes

  • In vivo imaging system (IVIS) or similar fluorescence imaging system

  • Anesthesia (e.g., isoflurane)

  • Sterile saline

  • Animal handling equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

    • Acquire a baseline fluorescence image of the mouse before injection.

  • Injection:

    • Administer a defined dose of the DSPE-PEG-Fluor 594 labeled liposomes intravenously (e.g., via tail vein injection). The typical injection volume is 100-200 µL.

  • In Vivo Imaging:

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours) post-injection, anesthetize the mouse and acquire fluorescence images using the in vivo imaging system.

    • Ensure consistent imaging parameters (e.g., exposure time, binning, f/stop) across all time points.

  • Ex Vivo Imaging and Biodistribution:

    • At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Arrange the organs in the imaging system and acquire a final ex vivo fluorescence image.

    • Quantify the fluorescence intensity in each organ and the tumor using the imaging software's region of interest (ROI) analysis tools.

    • Normalize the fluorescence intensity to the weight of the tissue to determine the % injected dose per gram (%ID/g).

Visualizations

Experimental Workflow for In Vivo Imaging

G cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis prep_lipo Liposome Formulation with DSPE-PEG-Fluor 594 char_lipo Characterization (DLS, Fluorescence) prep_lipo->char_lipo injection Intravenous Injection char_lipo->injection animal_model Tumor-Bearing Animal Model animal_model->injection imaging Longitudinal In Vivo Fluorescence Imaging injection->imaging ex_vivo Ex Vivo Organ Imaging imaging->ex_vivo pharmaco Pharmacokinetic Modeling imaging->pharmaco biodist Biodistribution Analysis (%ID/g) ex_vivo->biodist

Caption: Workflow for in vivo imaging using DSPE-PEG-Fluor 594 labeled liposomes.

Enhanced Permeability and Retention (EPR) Effect

EPR_Effect cluster_normal Normal Vasculature cluster_tumor Tumor Vasculature norm_vessel Tight Endothelial Junctions norm_tissue Normal Tissue norm_vessel->norm_tissue Limited Extravasation tumor_vessel Leaky Endothelial Junctions tumor_tissue Tumor Tissue tumor_vessel->tumor_tissue Enhanced Extravasation lymphatic Impaired Lymphatic Drainage tumor_tissue->lymphatic nanoparticle DSPE-PEG-Fluor 594 Nanoparticle nanoparticle->norm_vessel Circulation nanoparticle->tumor_vessel Circulation

Caption: The Enhanced Permeability and Retention (EPR) effect in tumor tissue.

Cellular Tracking Workflow

Cell_Tracking cluster_labeling Cell Labeling cluster_invivo In Vivo Administration cluster_imaging Imaging and Analysis cells Isolate Target Cells (e.g., Macrophages, Stem Cells) labeling Incubate with DSPE-PEG-Fluor 594 cells->labeling washing Wash to Remove Unbound Probe labeling->washing injection Systemic or Local Administration of Labeled Cells washing->injection animal_model Disease Model (e.g., Inflammation, Injury) animal_model->injection live_imaging In Vivo Fluorescence Imaging of Cell Migration injection->live_imaging histology Ex Vivo Histology and Fluorescence Microscopy live_imaging->histology

Caption: Workflow for tracking cells labeled with DSPE-PEG-Fluor 594 in vivo.

References

Application Notes and Protocols: DSPE-PEG-Fluor 594 for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] conjugated to a fluorescent dye, such as Fluor 594 (DSPE-PEG-Fluor 594), is a powerful tool for live-cell imaging. This phospholipid-polymer conjugate spontaneously inserts into the plasma membrane of living cells, providing a stable and bright fluorescent label. The DSPE lipid anchor secures the probe within the lipid bilayer, while the flexible PEG linker and the attached fluorophore extend into the extracellular space. This allows for the visualization of cell morphology, membrane dynamics, and cell tracking without the need for genetic modification or cell fixation. DSPE-PEG-Fluor 594 is particularly useful for studying cellular processes such as endocytosis, exocytosis, cell migration, and intercellular interactions. The Fluor 594 dye offers robust photostability and emits in the red spectrum, minimizing autofluorescence from cellular components.

Mechanism of Action

The labeling of live cells with DSPE-PEG-Fluor 594 is based on the passive insertion of the DSPE lipid moiety into the outer leaflet of the plasma membrane. DSPE is a saturated phospholipid with two 18-carbon acyl chains, which provides a stable anchor within the hydrophobic core of the cell membrane. The hydrophilic PEG linker ensures that the bulky and water-soluble Fluor 594 dye remains in the aqueous extracellular environment, minimizing interference with membrane protein function. In aqueous solutions, DSPE-PEG conjugates are known to self-assemble into micelles above their critical micelle concentration. When these micelles come into contact with cells, individual DSPE-PEG-Fluor 594 molecules can transfer from the micelle to the cell membrane.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using DSPE-PEG-Fluor 594 in live-cell imaging, based on data from related DSPE-PEG conjugates and general live-cell imaging protocols.

Table 1: Recommended Concentration and Incubation Time

Cell TypeConcentration Range (µM)Incubation TimeTemperature (°C)
Macrophages (e.g., RAW 264.7)5 - 105 - 60 minutes37
Adherent Cancer Cell Lines (e.g., HeLa, A549)1 - 1015 - 60 minutes37
Suspension Cells (e.g., Jurkat)1 - 515 - 30 minutes37

Note: The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.

Table 2: Spectral Properties of Fluor 594

PropertyWavelength (nm)
Excitation Maximum590
Emission Maximum617

Table 3: Recommended Microscope Filter Sets

Filter SetExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)
TRITC/Cy3.5560/40595630/60
Texas Red562/40595624/40

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Fluor 594 Staining Solution
  • Reconstitution: DSPE-PEG-Fluor 594 is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 1-10 mM.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in a serum-free culture medium or a buffered saline solution (e.g., PBS or HBSS) to the desired final working concentration (typically in the range of 1-10 µM). It is recommended to prepare the working solution fresh for each experiment.

Protocol 2: Staining of Adherent Cells for Live-Cell Imaging
  • Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow the cells to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: Prepare the DSPE-PEG-Fluor 594 working solution as described in Protocol 1.

  • Cell Washing: Gently wash the cells twice with pre-warmed (37°C) serum-free culture medium or buffered saline to remove any residual serum proteins that may interfere with labeling.

  • Incubation: Remove the wash solution and add the DSPE-PEG-Fluor 594 working solution to the cells. Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 15-60 minutes). Protect the cells from light during incubation.

  • Washing: After incubation, gently wash the cells three times with pre-warmed complete culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed complete culture medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells. The cells are now ready for live imaging on a fluorescence microscope equipped with appropriate filters for Fluor 594.

Protocol 3: Staining of Suspension Cells for Live-Cell Imaging
  • Cell Preparation: Centrifuge the desired number of suspension cells at a low speed (e.g., 200 x g) for 5 minutes.

  • Washing: Resuspend the cell pellet in pre-warmed serum-free culture medium or buffered saline and centrifuge again. Repeat this wash step twice.

  • Incubation: Resuspend the washed cells in the DSPE-PEG-Fluor 594 working solution at an appropriate cell density. Incubate the cells at 37°C with gentle agitation for the desired time (e.g., 15-30 minutes), protected from light.

  • Washing: Centrifuge the cells to pellet them and remove the staining solution. Resuspend the cells in pre-warmed complete culture medium and centrifuge again. Repeat this wash step twice to ensure the removal of all unbound probe.

  • Imaging: Resuspend the final cell pellet in fresh, pre-warmed complete culture medium (phenol red-free). The cells can then be transferred to a suitable imaging chamber for microscopy.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Live Cell Imaging with DSPE-PEG-Fluor 594 prep Prepare DSPE-PEG-Fluor 594 Working Solution (1-10 µM) incubate Incubate with DSPE-PEG-Fluor 594 (15-60 min at 37°C) prep->incubate seed Seed Adherent Cells or Prepare Suspension Cells wash1 Wash Cells with Serum-Free Medium seed->wash1 wash1->incubate wash2 Wash Cells to Remove Unbound Probe incubate->wash2 image Live Cell Imaging (Fluorescence Microscopy) wash2->image Signaling_Pathway Visualization of Membrane Dynamics cluster_membrane Plasma Membrane cluster_process Cellular Processes Probe DSPE-PEG-Fluor 594 Membrane Endocytosis Endocytosis Probe->Endocytosis Tracks vesicle formation Exocytosis Exocytosis Probe->Exocytosis Monitors vesicle fusion Migration Cell Migration Probe->Migration Outlines cell boundary changes Interaction Cell-Cell Interaction Probe->Interaction Visualizes points of contact Receptor Membrane Receptor

Application Notes and Protocols for Studying Drug Release Kinetics using DSPE-PEG-Fluor 594

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing DSPE-PEG-Fluor 594 in the study of drug release kinetics from liposomal drug delivery systems. The core of this method is based on Förster Resonance Energy Transfer (FRET), a highly sensitive technique for monitoring molecular proximity.

Principle of the FRET-Based Drug Release Assay

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. This distance-dependent relationship allows FRET to be used as a "molecular ruler" to monitor changes in molecular proximity, such as the release of a drug from a nanocarrier.

In this application, liposomes are co-labeled with a FRET pair: a donor fluorophore and an acceptor fluorophore. DSPE-PEG-Fluor 594 will serve as the FRET acceptor, integrated into the liposomal membrane. A suitable FRET donor, for instance, a lipid conjugated to Alexa Fluor 488 (e.g., NBD-PE or a custom synthesis of DSPE-PEG-Alexa Fluor 488), is co-encapsulated or also integrated into the lipid bilayer along with the drug cargo.

When the liposome (B1194612) is intact, the donor and acceptor are in close proximity, resulting in a high FRET efficiency. This is observed as quenching of the donor fluorescence and an increase in the acceptor fluorescence upon excitation of the donor. As the drug is released and the liposome structure is compromised or disassembles, the distance between the donor and acceptor increases. This leads to a decrease in FRET efficiency, resulting in an increase in donor fluorescence and a decrease in acceptor fluorescence. By monitoring these fluorescence changes over time, the kinetics of drug release can be quantified.

Materials and Equipment

Lipids and Fluorescent Probes:

  • Main structural lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol (for membrane stability)

  • DSPE-PEG-Fluor 594 (FRET Acceptor)

  • FRET Donor lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) - NBD-PE, or DSPE-PEG-Alexa Fluor 488)

  • Drug of interest (or a fluorescently labeled analog)

Buffers and Reagents:

  • Chloroform and Methanol (for lipid film preparation)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HEPES buffer

  • Triton X-100 (for liposome lysis and maximum release control)

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)

Equipment:

  • Rotary evaporator

  • Probe or bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer or plate reader with dual-emission detection capabilities

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Transmission Electron Microscope (TEM) for morphology (optional)

Experimental Protocols

Preparation of FRET-Labeled Liposomes

This protocol describes the preparation of liposomes using the thin-film hydration method followed by extrusion.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the main lipid (e.g., DPPC), cholesterol, DSPE-PEG-Fluor 594, and the donor lipid probe (e.g., NBD-PE) in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio would be DPPC:Cholesterol:DSPE-PEG-Fluor 594:NBD-PE at 55:40:0.5:0.5. The total lipid concentration is typically 10-20 mg/mL.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature (Tc) of the main lipid (e.g., ~50°C for DPPC) to form a thin, uniform lipid film on the wall of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a PBS buffer (pH 7.4) containing the drug to be encapsulated. The hydration should be performed above the Tc of the lipid with gentle agitation.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion for Unilamellar Vesicles:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the lipid's Tc. Pass the suspension through the membrane 10-20 times to ensure a narrow size distribution.

  • Purification:

    • Remove the unencapsulated drug and free fluorescent probes by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS.

    • Collect the fractions containing the liposomes (typically the first turbid fractions to elute).

Characterization of Liposomes
  • Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the liposomes using DLS with an appropriate electrode.

  • Encapsulation Efficiency: To determine the amount of encapsulated drug, lyse a known amount of the purified liposome suspension with a detergent (e.g., Triton X-100) and quantify the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). The encapsulation efficiency (EE%) is calculated as: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

In Vitro Drug Release Study using FRET
  • Experimental Setup:

    • Dilute the purified FRET-labeled liposome suspension in a release buffer (e.g., PBS, pH 7.4) to a suitable concentration in a cuvette or a multi-well plate.

    • Set the temperature to the desired condition (e.g., 37°C).

  • Fluorescence Measurement:

    • Set the fluorometer to excite the donor fluorophore at its excitation maximum (e.g., ~488 nm for Alexa Fluor 488 or ~460 nm for NBD).

    • Record the emission spectra of both the donor (e.g., ~525 nm for Alexa Fluor 488 or ~535 nm for NBD) and the acceptor (e.g., ~617 nm for Fluor 594).

    • Measure the fluorescence intensities of the donor (I_D) and the acceptor (I_A) over time.

  • Data Acquisition:

    • Record the initial fluorescence intensities (I_D(0) and I_A(0)) at time t=0.

    • Continue to record the intensities at regular intervals for the duration of the experiment.

    • At the end of the experiment, add a lytic agent (e.g., Triton X-100) to the liposome suspension to induce 100% drug release. Record the final fluorescence intensities (I_D(max) and I_A(min)).

  • Data Analysis:

    • Calculate the FRET ratio (R) at each time point: R = I_A / (I_D + I_A).

    • The percentage of drug release at each time point can be correlated with the change in the FRET ratio. A common method is to normalize the donor intensity: % Release(t) = [(I_D(t) - I_D(0)) / (I_D(max) - I_D(0))] x 100

Data Presentation

Quantitative data from drug release studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Physicochemical Properties of FRET-Labeled Liposomes

FormulationMean Diameter (nm) ± SDPDI ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%)
Liposome Batch 1105.2 ± 3.10.12 ± 0.02-15.4 ± 1.885.3
Liposome Batch 2108.5 ± 2.90.11 ± 0.03-14.9 ± 2.182.1

Table 2: Time-Course of Drug Release as Monitored by FRET

Time (hours)Donor Intensity (I_D) (a.u.)Acceptor Intensity (I_A) (a.u.)FRET Ratio (I_A / (I_D + I_A))Cumulative Release (%)
01508500.850
11808100.825
22207600.7812
43006500.6825
84504800.5250
125803500.3872
247502000.21100

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the FRET mechanism for drug release and the experimental workflow.

FRET_Mechanism cluster_liposome_release Drug Release (Low FRET) Donor_intact Donor Acceptor_intact Acceptor (Fluor 594) Donor_intact->Acceptor_intact Energy Transfer Drug_intact Drug Donor_release Donor Excitation_light Excitation Light Donor_release->Excitation_light Fluorescence Acceptor_release Acceptor (Fluor 594) Drug_release Drug Excitation_light->Donor_intact Excitation_light->Donor_release

Caption: FRET mechanism for monitoring drug release from liposomes.

Experimental_Workflow A 1. Lipid Film Preparation (DPPC, Cholesterol, DSPE-PEG-Fluor 594, Donor Probe) B 2. Hydration with Drug Solution A->B C 3. Extrusion (100 nm membrane) B->C D 4. Purification (Size Exclusion Chromatography) C->D E 5. Characterization (DLS, Zeta Potential, EE%) D->E F 6. In Vitro Release Assay (Fluorometer, 37°C) D->F G 7. Data Analysis (FRET Ratio vs. Time, % Release) F->G

Caption: Experimental workflow for FRET-based drug release studies.

Application Notes and Protocols for Quantifying DSPE-PEG-Fluor 594 in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) conjugated with a fluorescent dye such as Fluor 594 is a critical tool in pharmaceutical research and development. These fluorescently labeled lipids are instrumental in the formulation of liposomal drug delivery systems, allowing for the precise tracking and quantification of nanoparticle biodistribution. Accurate measurement of DSPE-PEG-Fluor 594 in various tissues is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to understand the efficacy and safety of novel therapeutics.

This document provides detailed application notes and experimental protocols for the quantification of DSPE-PEG-Fluor 594 in tissue samples. The methodologies covered include fluorescence spectroscopy, high-performance liquid chromatography (HPLC) with fluorescence detection, and liquid chromatography-mass spectrometry (LC-MS/MS).

I. Quantitative Biodistribution Data

The following tables summarize representative quantitative data on the biodistribution of PEGylated liposomes in various tissues at different time points, expressed as the percentage of the injected dose per gram of tissue (%ID/g). While specific data for DSPE-PEG-Fluor 594 may vary depending on the exact formulation and animal model, these tables provide a valuable reference for expected distribution patterns.

Table 1: Biodistribution of PEGylated Liposomes in Mice

Organ3 hours (%ID/g ± SD)24 hours (%ID/g ± SD)48 hours (%ID/g ± SD)
Blood25.5 ± 2.113.5 ± 1.78.2 ± 1.5
Liver12.3 ± 1.816.9 ± 1.215.1 ± 1.9
Spleen5.1 ± 0.96.0 ± 1.65.5 ± 1.1
Kidneys3.8 ± 0.72.5 ± 0.51.9 ± 0.4
Lungs2.1 ± 0.41.5 ± 0.31.1 ± 0.2
Heart1.5 ± 0.31.0 ± 0.20.8 ± 0.1
Tumor4.5 ± 1.28.9 ± 2.510.3 ± 3.1

Data adapted from a study using radiolabeled PEGylated liposomes in tumor-bearing mice.[1]

Table 2: Comparative Biodistribution of Different Nanoparticle Formulations

FormulationLiver (%ID/g)Spleen (%ID/g)Tumor (%ID/g)
Conventional Micelles10.2 ± 2.58.5 ± 1.91.8 ± 0.7
Long-Circulating Liposomes15.8 ± 3.17.2 ± 1.55.5 ± 1.8
3-Helix Micelles5.1 ± 1.24.3 ± 0.99.7 ± 2.3

Data represents measurements at 24-48 hours post-injection and is compiled from comparative studies of different nanoparticle platforms.[2]

II. Experimental Protocols

A. Tissue Homogenization and Extraction

This protocol describes the initial steps required to process tissue samples for subsequent quantification of DSPE-PEG-Fluor 594.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., RIPA buffer, or a custom buffer containing protease inhibitors)

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer, or Dounce homogenizer)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Protocol:

  • Excise tissues of interest and wash with ice-cold PBS to remove excess blood.

  • Blot the tissues dry and weigh them.

  • Mince the tissues into small pieces on ice.

  • Add a pre-determined volume of ice-cold lysis buffer (e.g., 1 mL per 100 mg of tissue).

  • Homogenize the tissue on ice until no visible chunks remain. The homogenization method should be optimized based on the tissue type (e.g., softer tissues like the liver may require less vigorous homogenization than tougher tissues like the spleen).

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the DSPE-PEG-Fluor 594, for further analysis.

Tissue Homogenization Workflow
B. Quantification by Fluorescence Spectroscopy

This method provides a rapid and straightforward approach for estimating the concentration of DSPE-PEG-Fluor 594 in tissue homogenates.

Materials:

  • Tissue homogenate supernatant

  • DSPE-PEG-Fluor 594 standard of known concentration

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the DSPE-PEG-Fluor 594 standard in the same lysis buffer used for tissue homogenization. Recommended concentrations may range from 0.1 to 10 µg/mL.

    • Pipette a fixed volume (e.g., 100 µL) of each standard dilution into the wells of the 96-well plate in triplicate.

    • Include a blank control containing only the lysis buffer.

  • Sample Measurement:

    • Pipette the same volume of the tissue homogenate supernatants into separate wells of the microplate in triplicate.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Fluor 594 (e.g., Ex: 590 nm, Em: 617 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the blank from all standard and sample readings.

    • Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of DSPE-PEG-Fluor 594 in the tissue samples by interpolating their fluorescence values on the standard curve.

C. Quantification by HPLC with Fluorescence Detection (HPLC-FLD)

HPLC-FLD offers higher specificity and sensitivity compared to simple fluorescence spectroscopy.

Materials:

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

  • DSPE-PEG-Fluor 594 standards

  • Tissue homogenate supernatants

Protocol:

  • Sample Preparation:

    • Further purify the tissue homogenate supernatant if necessary, for example, by protein precipitation with cold acetonitrile followed by centrifugation.

  • Chromatographic Conditions:

    • Set up the HPLC system with a C18 column.

    • Establish a suitable gradient elution method to separate DSPE-PEG-Fluor 594 from other components in the sample. A typical gradient might start with a high aqueous content and ramp up to a high organic content.

    • Set the fluorescence detector to the optimal excitation and emission wavelengths for Fluor 594.

  • Standard Curve and Analysis:

    • Inject a series of known concentrations of the DSPE-PEG-Fluor 594 standard to create a standard curve based on peak area.

    • Inject the prepared tissue samples.

    • Quantify the amount of DSPE-PEG-Fluor 594 in the samples by comparing the peak areas to the standard curve.

HPLC-FLD Workflow
D. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest level of sensitivity and specificity for the quantification of DSPE-PEG compounds.[3][4]

Materials:

  • LC-MS/MS system

  • Appropriate HPLC column (e.g., C18 or C8)

  • Mobile phases (e.g., acetonitrile and water with formic acid)

  • Internal standard (e.g., a deuterated analog of DSPE-PEG)

  • Tissue homogenate supernatants

Protocol:

  • Sample Preparation:

    • Spike the tissue homogenate supernatant with a known concentration of the internal standard.

    • Perform protein precipitation using a cold organic solvent like acetonitrile or methanol.

    • Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to separate the analyte from the matrix components.

    • Optimize the mass spectrometer settings for the detection of DSPE-PEG-Fluor 594. This will involve selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

  • Quantification:

    • Generate a standard curve by analyzing standards of known concentrations containing the internal standard.

    • Analyze the prepared tissue samples.

    • Calculate the concentration of DSPE-PEG-Fluor 594 in the samples based on the peak area ratio of the analyte to the internal standard, referenced against the standard curve.

III. Cellular Uptake and Biological Rationale

The accumulation of DSPE-PEG-Fluor 594-labeled nanoparticles in tissues, particularly in tumors, is often attributed to the Enhanced Permeability and Retention (EPR) effect . Tumor blood vessels are typically leaky with poorly-formed endothelial junctions, allowing nanoparticles to extravasate into the tumor interstitium. The compromised lymphatic drainage in tumors further leads to the retention of these nanoparticles.

Enhanced Permeability and Retention (EPR) Effect

The PEGylation of the liposomes helps to prolong their circulation time in the bloodstream by reducing their uptake by the reticuloendothelial system (RES), primarily in the liver and spleen. This "stealth" property allows for greater accumulation in the target tissue over time.

Conclusion

The quantification of DSPE-PEG-Fluor 594 in tissues is a multi-faceted process that can be accomplished through several analytical techniques. The choice of method will depend on the required sensitivity, specificity, and available instrumentation. Fluorescence spectroscopy offers a rapid screening method, while HPLC-FLD and LC-MS/MS provide more accurate and sensitive quantification. The protocols and data presented here serve as a comprehensive guide for researchers in the field of drug delivery and nanomedicine.

References

DSPE-PEG-Fluor 594 in Fluorescence Resonance Energy Transfer (FRET): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] conjugated to a fluorescent dye, commonly available as DSPE-PEG-Fluor, is a powerful tool in the study of lipid-based nanoparticles and drug delivery systems. This document provides detailed application notes and protocols for the use of DSPE-PEG-Fluor 594 as a Förster Resonance Energy Transfer (FRET) acceptor in combination with a suitable donor, DSPE-PEG-Fluor 488.

FRET is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor molecules. This distance-dependent relationship makes FRET an invaluable technique for monitoring molecular interactions, such as membrane fusion, lipid mixing, and drug release from nanoparticles.

DSPE-PEG-Fluor 594, with an excitation maximum around 590 nm and an emission maximum around 617 nm, serves as an excellent FRET acceptor when paired with a donor like DSPE-PEG-Fluor 488 (excitation/emission maxima ~499/520 nm). The spectral overlap between the emission of Fluor 488 and the excitation of Fluor 594 enables efficient energy transfer.

Key Applications

The primary applications of DSPE-PEG-Fluor 594 in FRET-based assays revolve around the study of lipid bilayer dynamics and the characterization of drug delivery vehicles. Two key applications are detailed below:

  • Liposome (B1194612) Fusion Assay: Monitoring the mixing of lipid bilayers between two distinct populations of liposomes.

  • Nanoparticle Drug Release Assay: Observing the release of encapsulated contents from a nanoparticle by measuring the dequenching of a fluorescent cargo.

Data Presentation

Table 1: Spectral Properties of the FRET Pair
FluorophoreExcitation Max (nm)Emission Max (nm)Role in FRET Assay
DSPE-PEG-Fluor 488~499~520Donor
DSPE-PEG-Fluor 594~590~617Acceptor
Table 2: Example Quantitative Data from a Liposome Fusion FRET Assay
ConditionDonor Intensity (a.u.) at 520 nmAcceptor Intensity (a.u.) at 617 nmFRET Efficiency (%)
Donor Liposomes Only850250
Donor + Acceptor Liposomes (No Fusion)83030~2
Donor + Acceptor Liposomes (After Fusion)45040047
Post-Fusion + 1% Triton X-10084528~0.5

Note: The FRET efficiency is calculated as E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Table 3: Example Quantitative Data from a Nanoparticle Drug Release FRET Assay
Time PointEncapsulated Fluorophore Intensity (a.u.)Percentage Release (%)
0 min1500
15 min25020
30 min40050
60 min60090
120 min64098

Note: Percentage release is calculated as % Release = ((F_t - F_0) / (F_max - F_0)) * 100, where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after complete release (e.g., by adding a surfactant).

Experimental Protocols

Protocol 1: Liposome Fusion Assay using DSPE-PEG-Fluor 488 and DSPE-PEG-Fluor 594

This protocol describes how to monitor the fusion of two separate liposome populations, one containing the FRET donor and the other the FRET acceptor.

Materials:

Methodology:

  • Preparation of Donor Liposomes:

    • In a round-bottom flask, mix DOPC, cholesterol, and DSPE-PEG-Fluor 488 in a molar ratio of approximately 54:45:1 in chloroform.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the hydration buffer to a final lipid concentration of 1 mg/mL.

    • Extrude the liposome suspension 11-21 times through a 100 nm polycarbonate membrane to create unilamellar vesicles.

  • Preparation of Acceptor Liposomes:

    • Follow the same procedure as for the donor liposomes, but substitute DSPE-PEG-Fluor 488 with DSPE-PEG-Fluor 594 at the same molar ratio.

  • FRET Measurement:

    • In a fluorometer cuvette, add the donor liposomes to the desired final concentration.

    • Measure the baseline fluorescence of the donor by exciting at ~470 nm and recording the emission spectrum from 500 nm to 700 nm. Note the peak intensity at ~520 nm.

    • Add the acceptor liposomes to the cuvette at a 1:1 molar ratio with the donor liposomes.

    • Induce fusion using a fusogenic agent (e.g., polyethylene (B3416737) glycol 8000) or by other means relevant to the experimental system.

    • Monitor the change in fluorescence over time. As fusion occurs, the donor and acceptor lipids will mix, bringing the fluorophores into close proximity. This will result in a decrease in the donor emission at 520 nm and a simultaneous increase in the acceptor emission at 617 nm.

    • As a control, after the fusion reaction has plateaued, add a small amount of a detergent (e.g., 1% Triton X-100) to disrupt the liposomes and abolish the FRET signal, confirming that the observed changes were due to proximity within the lipid bilayer.

Protocol 2: Nanoparticle Drug Release Assay using a Self-Quenched Fluorescent Cargo

This protocol describes the monitoring of drug release from DSPE-PEG-Fluor 594 labeled nanoparticles by observing the dequenching of an encapsulated fluorescent dye.

Materials:

  • DSPE-PEG-Fluor 594

  • Lipid mixture for nanoparticle formulation (e.g., DSPC, Cholesterol, DSPE-PEG)

  • A self-quenching fluorescent dye (e.g., Calcein, loaded at a high concentration)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Fluorometer

Methodology:

  • Preparation of Dye-Loaded Nanoparticles:

    • Dissolve the lipid mixture and DSPE-PEG-Fluor 594 in the organic solvent in a round-bottom flask.

    • Create a thin lipid film using a rotary evaporator and dry under vacuum.

    • Hydrate the lipid film with a solution of the self-quenching dye in the hydration buffer (e.g., 50 mM Calcein). The high concentration will cause the dye's fluorescence to be quenched.

    • Form nanoparticles by sonication or extrusion.

    • Remove the unencapsulated dye by dialysis against the hydration buffer for 24-48 hours with frequent buffer changes.

  • Drug Release Measurement:

    • Place a known concentration of the dye-loaded nanoparticles into a fluorometer cuvette.

    • Excite the encapsulated dye at its excitation wavelength (e.g., ~495 nm for Calcein) and record the emission at its emission wavelength (e.g., ~515 nm for Calcein). The initial fluorescence should be low due to self-quenching.

    • Induce drug release through the desired mechanism (e.g., change in pH, temperature, or addition of a specific enzyme).

    • Monitor the increase in fluorescence intensity over time. As the dye is released from the nanoparticles and diluted in the surrounding buffer, the self-quenching is relieved, resulting in an increase in fluorescence.

    • To determine the maximum fluorescence (100% release), add a surfactant (e.g., 1% Triton X-100) to completely disrupt the nanoparticles at the end of the experiment.

Visualizations

FRET_Principle cluster_donor Donor Fluorophore (Fluor 488) cluster_acceptor Acceptor Fluorophore (Fluor 594) Excitation Excitation (~499 nm) Excited_State_D Excited State Excitation->Excited_State_D Absorption Emitted_Photon Emission (~520 nm) Excited_State_D->Emitted_Photon Fluorescence (No FRET) Ground_State_A Ground State Excited_State_D->Ground_State_A FRET (Energy Transfer) Excited_State_A Excited State FRET_Emission FRET Emission (~617 nm) Excited_State_A->FRET_Emission Fluorescence Liposome_Fusion_Workflow cluster_preparation Liposome Preparation cluster_assay FRET Assay Donor_Liposomes Donor Liposomes (DSPE-PEG-Fluor 488) Mix Mix Donor and Acceptor Liposomes Donor_Liposomes->Mix Acceptor_Liposomes Acceptor Liposomes (DSPE-PEG-Fluor 594) Acceptor_Liposomes->Mix Measure_Initial Measure Initial Fluorescence (High Donor, Low Acceptor) Mix->Measure_Initial Induce_Fusion Induce Fusion Measure_Initial->Induce_Fusion Measure_Final Measure Final Fluorescence (Low Donor, High Acceptor) Induce_Fusion->Measure_Final Drug_Release_Workflow cluster_prep Nanoparticle Preparation cluster_release_assay Release Assay Nanoparticle Nanoparticles with Self-Quenched Cargo (DSPE-PEG-Fluor 594 labeled) Initial_Fluorescence Measure Initial Fluorescence (Low Signal) Nanoparticle->Initial_Fluorescence Trigger_Release Trigger Release (e.g., pH change) Initial_Fluorescence->Trigger_Release Monitor_Fluorescence Monitor Fluorescence Increase (Dequenching) Trigger_Release->Monitor_Fluorescence Max_Fluorescence Determine Max Fluorescence (Add Surfactant) Monitor_Fluorescence->Max_Fluorescence

Sterilization Techniques for DSPE-PEG-Fluor 594 Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The terminal sterilization of liposomal formulations is a critical step to ensure product safety for parenteral administration. However, the delicate nature of liposomes, particularly those functionalized with polyethylene (B3416737) glycol (PEG) and containing fluorescent dyes, presents significant challenges. This document provides a detailed overview of suitable sterilization techniques for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]- (DSPE-PEG) liposomes labeled with Fluor 594. The primary goal is to achieve sterility while preserving the physicochemical integrity and fluorescent properties of the liposomes.

The two most viable methods for sterilizing DSPE-PEG-Fluor 594 liposomes are sterile filtration and gamma irradiation . Aseptic processing throughout the manufacturing process is also a highly recommended approach to minimize bioburden and ensure a sterile final product. Other methods such as autoclaving (steam sterilization) and ethylene (B1197577) oxide treatment are generally considered unsuitable for liposomes due to their potential to degrade the lipid bilayer, alter particle size, and degrade sensitive components like PEG and fluorescent dyes.

Comparison of Sterilization Techniques

The choice of sterilization method depends on a balance between sterility assurance and the preservation of the liposome's critical quality attributes. Below is a summary of the effects of the two most recommended techniques.

Data Summary
ParameterSterile FiltrationGamma Irradiation
Liposome (B1194612) Size Minimal to no significant change, assuming appropriate filter selection and process parameters.[1] Potential for slight decrease in size.Generally no significant change in mean hydrodynamic size.[1][2]
Polydispersity Index (PDI) Generally remains unchanged.Typically remains stable.[1]
Lipid Integrity Minimal risk of lipid hydrolysis or oxidation.Can induce lipid peroxidation and hydrolysis, especially in the absence of cryoprotectants.[2][3]
PEG Integrity Generally stable.Can be susceptible to chain scission at higher doses.
Fluor 594 Integrity High stability expected.Potential for fluorescence quenching or degradation due to free radical formation.[4]
Sterility Assurance Level (SAL) High, typically achieves SAL of 10⁻³.High, can achieve SAL of 10⁻⁶.
Key Considerations Liposome size must be smaller than the filter pore size (typically < 200 nm). Potential for product loss due to filter clogging.Optimization of radiation dose is critical to minimize damage. Formulation may require cryoprotectants.[2]

Experimental Protocols

Protocol 1: Sterile Filtration of DSPE-PEG-Fluor 594 Liposomes

Objective: To sterilize a DSPE-PEG-Fluor 594 liposome suspension by passing it through a 0.22 µm filter to remove bacteria.

Materials:

  • DSPE-PEG-Fluor 594 liposome suspension (pre-extruded to a size below 200 nm)

  • Sterile, pyrogen-free 0.22 µm syringe filters (e.g., polyethersulfone (PES) or polyvinylidene fluoride (B91410) (PVDF))

  • Sterile syringes

  • Sterile collection vials

  • Laminar flow hood or biological safety cabinet

Workflow Diagram:

G cluster_prep Preparation cluster_filtration Filtration (Aseptic Environment) cluster_qc Quality Control A Unsterilized Liposome Suspension B Equilibrate to Room Temperature A->B C Draw Suspension into Sterile Syringe B->C D Attach 0.22 µm Sterile Filter C->D E Filter into Sterile Collection Vial D->E F Characterize Sterilized Liposomes E->F G Perform Sterility Testing F->G

Caption: Workflow for Sterile Filtration of Liposomes.

Procedure:

  • Preparation: Ensure the DSPE-PEG-Fluor 594 liposome suspension has been processed (e.g., by extrusion) to have a mean particle size significantly smaller than 200 nm to allow passage through the 0.22 µm filter. Allow the liposome suspension to equilibrate to room temperature.

  • Aseptic Setup: Perform all subsequent steps in a certified laminar flow hood or biological safety cabinet to maintain sterility.

  • Filtration: a. Carefully draw the liposome suspension into a sterile syringe. b. Aseptically attach a sterile 0.22 µm syringe filter to the syringe. c. Gently and steadily apply pressure to the syringe plunger to pass the liposome suspension through the filter into a sterile collection vial. Avoid excessive pressure, which could damage the liposomes.

  • Post-Filtration Analysis: a. Characterization: Analyze the sterilized liposomes for size, polydispersity index (PDI), and fluorescence intensity to assess any changes compared to the pre-filtered sample. b. Sterility Testing: Perform a sterility test on the final product according to pharmacopeial methods (e.g., USP <71>) to confirm the absence of microbial contamination.

Protocol 2: Gamma Irradiation of DSPE-PEG-Fluor 594 Liposomes

Objective: To sterilize a DSPE-PEG-Fluor 594 liposome suspension using a validated dose of gamma radiation.

Materials:

  • DSPE-PEG-Fluor 594 liposome suspension in a suitable sealed container (e.g., glass vial with a rubber stopper and aluminum seal)

  • Cryoprotectant (e.g., trehalose (B1683222), optional but recommended)

  • Validated gamma irradiation facility

Workflow Diagram:

G cluster_prep Preparation cluster_qc Quality Control A Liposome Suspension (with optional cryoprotectant) B Seal in Irradiation-Compatible Vial A->B C Expose to Validated Gamma Radiation Dose (e.g., 25 kGy) B->C D Characterize Irradiated Liposomes C->D E Perform Sterility Testing D->E

Caption: Workflow for Gamma Irradiation of Liposomes.

Procedure:

  • Formulation and Packaging: a. Prepare the DSPE-PEG-Fluor 594 liposome suspension. Consider adding a cryoprotectant like trehalose to the formulation to minimize oxidative damage during irradiation.[2] b. Fill the liposome suspension into appropriate, gamma-compatible vials and seal them.

  • Irradiation: a. Send the sealed vials to a qualified gamma irradiation facility. b. Expose the samples to a validated dose of gamma radiation. A typical dose for terminal sterilization is 25 kGy.[5] However, the dose should be validated for the specific product to ensure both sterility and product stability.

  • Post-Irradiation Analysis: a. Characterization: After irradiation, analyze the liposomes for size, PDI, lipid degradation products, and fluorescence intensity. Compare these results to a non-irradiated control sample. b. Sterility Testing: Perform sterility testing on the irradiated product to confirm the effectiveness of the sterilization process.

Aseptic Manufacturing

To minimize the bioburden of the final product, it is highly recommended to employ aseptic manufacturing techniques throughout the liposome preparation process. This involves using sterile equipment, buffers, and lipids, and performing all manipulations in a sterile environment (e.g., a Grade A laminar flow hood within a Grade B cleanroom). While terminal sterilization is often still required, starting with a low bioburden product can make the sterilization process more effective and may allow for the use of less harsh sterilization parameters.

Workflow Diagram for Aseptic Manufacturing:

G cluster_process Liposome Preparation A Sterile Raw Materials (Lipids, Buffers) D Lipid Film Hydration A->D B Sterile Equipment (Glassware, Extruder) B->D C Aseptic Processing Environment (Grade A/B Cleanroom) C->D E Extrusion D->E F Purification E->F G Aseptic Filling into Sterile Vials F->G H Terminal Sterilization (Filtration or Irradiation) G->H I Final Sterile Product H->I

Caption: Aseptic Manufacturing Workflow for Liposomes.

Conclusion and Recommendations

Both sterile filtration and gamma irradiation are viable methods for the sterilization of DSPE-PEG-Fluor 594 liposomes.

  • Sterile filtration is generally the preferred method for liposomes smaller than 200 nm as it is less likely to cause chemical degradation of the lipids or the fluorescent dye.

  • Gamma irradiation is a suitable alternative, especially for larger liposomes or when a higher sterility assurance level is required. However, it necessitates careful validation of the radiation dose and may require the inclusion of cryoprotectants to maintain product quality.

It is crucial for researchers and drug developers to perform thorough validation studies for their specific DSPE-PEG-Fluor 594 liposome formulation. These studies should include a comprehensive analysis of the liposomes' physicochemical properties and fluorescence intensity both before and after sterilization to ensure that the chosen method yields a sterile, stable, and functional product.

References

Application Notes and Protocols: Tracking Endocytosis Pathways with DSPE-PEG-Fluor 594

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocytosis is a fundamental cellular process responsible for the internalization of extracellular materials, regulation of cell surface receptor expression, and nutrient uptake. Key pathways include clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis (CvME), each with distinct machinery and cargo specificity.[1] Understanding and visualizing these pathways is critical in cell biology and for the development of targeted drug delivery systems, such as lipid-based nanoparticles.

DSPE-PEG-Fluor 594 is a fluorescently labeled phospholipid-polyethylene glycol conjugate. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor allows for spontaneous insertion into the outer leaflet of the plasma membrane of live cells. The flexible, hydrophilic PEG linker provides spacing from the membrane surface, and the Fluor 594 fluorophore serves as a bright, photostable red fluorescent reporter (Excitation/Emission: ~590/617 nm).[2][3] This probe allows for real-time tracking of membrane internalization and subsequent trafficking through endocytic pathways.

These application notes provide detailed protocols for labeling live cells with DSPE-PEG-Fluor 594, tracking its internalization via time-lapse microscopy, and differentiating between the primary endocytic pathways using chemical inhibitors and co-localization with pathway-specific markers.

Product Characteristics

PropertyDescription
Compound Name 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Fluor(594)-Poly(ethylene glycol)-2000] (Ammonium Salt)
Molecular Structure DSPE lipid anchor, PEG (MW 2000) linker, Fluor 594 fluorescent dye.[2]
Appearance Red solid
Solubility Aqueous media (forms micelles), DMSO
Fluorescence Excitation Maximum: 590 nm, Emission Maximum: 617 nm.[2]
Key Features - Spontaneously labels the plasma membrane of live cells.- Bright and highly photostable red fluorescence.- Biocompatible PEG linker minimizes cytotoxicity.

Experimental Protocols

Protocol 1: Live-Cell Labeling and Tracking of Endocytosis

This protocol details the procedure for labeling the plasma membrane of live cells with DSPE-PEG-Fluor 594 and observing its internalization over time.

Materials:

  • DSPE-PEG-Fluor 594

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Prepare Stock Solution:

    • Dissolve DSPE-PEG-Fluor 594 in high-quality, anhydrous DMSO to create a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Plate cells on glass-bottom imaging dishes to reach 60-80% confluency on the day of the experiment.

  • Labeling Cells:

    • Warm live-cell imaging medium and PBS to 37°C.

    • Prepare a working solution of DSPE-PEG-Fluor 594 by diluting the stock solution in pre-warmed imaging medium to a final concentration of 1-5 µM.

    • Note: The optimal concentration may vary depending on the cell type and should be determined empirically.

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the DSPE-PEG-Fluor 594 working solution to the cells and incubate for 15-30 minutes at 37°C.[4]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.[5]

    • After the final wash, add fresh, pre-warmed imaging medium to the cells.

  • Imaging:

    • Immediately transfer the imaging dish to the microscope stage equipped with an environmental chamber set to 37°C and 5% CO₂.

    • Allow the cells to equilibrate on the stage for 5-10 minutes.

    • Using a Texas Red or similar filter set, acquire images at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) to track the internalization of the fluorescent probe from the plasma membrane into intracellular vesicles.

Expected Results: Initially, fluorescence will be localized to the plasma membrane. Over time, distinct fluorescent puncta will appear within the cytoplasm as the probe is internalized into endosomes.

Protocol 2: Differentiating Endocytosis Pathways with Chemical Inhibitors

This protocol uses selective chemical inhibitors to investigate the involvement of clathrin-mediated vs. caveolae-mediated pathways in the uptake of DSPE-PEG-Fluor 594.

Materials:

  • Cells labeled with DSPE-PEG-Fluor 594 (from Protocol 1, Step 2)

  • Clathrin-mediated endocytosis inhibitor: Chlorpromazine (B137089) (CPZ)

  • Caveolae-mediated endocytosis inhibitor: Genistein (B1671435) or Methyl-β-cyclodextrin (MβCD)

  • Live-cell imaging medium

Procedure:

  • Inhibitor Pre-treatment:

    • Prepare working solutions of the inhibitors in pre-warmed live-cell imaging medium.

      • Chlorpromazine: 5-10 µM

      • Genistein: 50-200 µM

      • Methyl-β-cyclodextrin: 1-5 mM

    • Note: Inhibitor concentrations and incubation times can be cytotoxic and should be optimized for each cell line.[6]

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the medium containing the respective inhibitor to the cells. Include a vehicle-only control (e.g., medium with DMSO).

    • Pre-incubate the cells for 30-60 minutes at 37°C.

  • Labeling and Imaging:

    • Following pre-treatment, perform the DSPE-PEG-Fluor 594 labeling and washing steps as described in Protocol 1 (Steps 3 & 4), ensuring the inhibitors are present in the labeling and wash media.

    • After washing, add fresh medium containing the inhibitor and proceed with time-lapse imaging as described in Protocol 1 (Step 5).

  • Data Analysis:

    • After acquiring images, quantify the amount of internalized fluorescence. This can be done by measuring the mean fluorescence intensity within cells using software like ImageJ/Fiji.

    • Compare the fluorescence intensity of inhibitor-treated cells to the control cells. A significant reduction in fluorescence suggests that the inhibited pathway is involved in the probe's uptake.

Expected Results: If uptake is clathrin-mediated, chlorpromazine will significantly reduce the internalization of DSPE-PEG-Fluor 594. If uptake is caveolae-mediated, genistein or MβCD will reduce internalization.

Protocol 3: Co-localization with Pathway-Specific Markers

This protocol is for fixed-cell imaging to determine if internalized DSPE-PEG-Fluor 594 co-localizes with known markers of clathrin-coated pits or caveolae.

Materials:

  • Cells labeled with DSPE-PEG-Fluor 594 and allowed to internalize the probe for a desired time (e.g., 30 minutes).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton™ X-100 in PBS

  • Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies: Rabbit anti-Clathrin Heavy Chain or Rabbit anti-Caveolin-1

  • Secondary Antibody: Goat anti-Rabbit IgG conjugated to a green fluorophore (e.g., Alexa Fluor™ 488)

  • Nuclear Stain: DAPI or Hoechst 33342

  • Mounting medium

Procedure:

  • Labeling and Internalization:

    • Label cells with DSPE-PEG-Fluor 594 as described in Protocol 1 (Steps 3 & 4).

    • Incubate the cells for an additional 15-30 minutes at 37°C to allow for internalization.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash cells twice with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[7]

    • Wash twice with PBS.

    • Permeabilize the cells by adding 0.1% Triton™ X-100 in PBS and incubating for 10-20 minutes at room temperature.[7]

  • Blocking and Antibody Staining:

    • Wash twice with PBS.

    • Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour at room temperature.

    • Dilute the primary antibody (anti-Clathrin or anti-Caveolin-1) in blocking buffer according to the manufacturer's recommendation.

    • Incubate cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer.

    • Incubate cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[8]

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.

    • Wash twice with PBS.

    • Mount a coverslip onto the dish using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Image the cells using a confocal microscope, acquiring separate images for the DSPE-PEG-Fluor 594 (red), antibody (green), and DAPI (blue) channels.

    • Analyze the images for co-localization between the red and green signals using ImageJ/Fiji with a co-localization plugin to calculate Pearson's or Mander's coefficients.

Expected Results: A high degree of co-localization between DSPE-PEG-Fluor 594 puncta and clathrin or caveolin-1 (B1176169) signal will indicate internalization through that specific pathway.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Quantification of Endocytosis Using Chemical Inhibitors

Treatment GroupMean Fluorescence Intensity per Cell (Arbitrary Units) ± SD% Inhibition of Uptake
Control (Vehicle)15,240 ± 1,8500%
Chlorpromazine (10 µM)6,180 ± 97059.4%
Genistein (200 µM)13,880 ± 2,1009.0%
MβCD (3 mM)12,500 ± 1,64018.0%
4°C Control1,670 ± 45089.0%

Note: Data are representative and will vary by cell type and experimental conditions. The 4°C control blocks most active transport, serving as a baseline for minimal internalization.[9]

Table 2: Co-localization Analysis with Pathway Markers

Co-localization MarkerPearson's Correlation Coefficient (PCC)Mander's Overlap Coefficient (MOC)
Clathrin Heavy Chain0.78 ± 0.090.82
Caveolin-10.21 ± 0.050.25

Note: Data are representative. A PCC value > 0.5 is typically considered to indicate co-localization.

Visualizations

Diagrams of Workflows and Pathways

G cluster_prep Cell Preparation cluster_labeling Labeling & Imaging cluster_analysis Data Analysis p1 Plate Cells on Imaging Dish p2 Grow to 60-80% Confluency p1->p2 l2 Wash Cells with PBS p2->l2 l1 Prepare DSPE-PEG-Fluor 594 Working Solution (1-5 µM) l3 Incubate with Probe (15-30 min, 37°C) l1->l3 l2->l3 l4 Wash 3x with Imaging Medium l3->l4 l5 Acquire Time-Lapse Images (37°C, 5% CO₂) l4->l5 a1 Measure Intracellular Fluorescence Intensity l5->a1 a2 Track Puncta Movement and Velocity G extracellular Extracellular Space membrane Plasma Membrane clathrin_pit Clathrin-Coated Pit membrane->clathrin_pit Clathrin-Mediated caveolae Caveolae membrane->caveolae Caveolae-Mediated cytoplasm Cytoplasm probe DSPE-PEG-Fluor 594 probe->membrane Insertion clathrin_vesicle Clathrin-Coated Vesicle clathrin_pit->clathrin_vesicle early_endosome Early Endosome clathrin_vesicle->early_endosome Uncoating late_endosome Late Endosome or Lysosome early_endosome->late_endosome Maturation caveosome Caveosome caveolae->caveosome caveosome->early_endosome Fusion G start Plate Cells pretreat Pre-treat with Inhibitor (e.g., CPZ or Genistein) OR Vehicle Control start->pretreat label Label with DSPE-PEG-Fluor 594 pretreat->label wash Wash to Remove Unbound Probe label->wash image Live-Cell Imaging wash->image quantify Quantify Internalized Fluorescence image->quantify compare Compare Inhibitor vs. Control to Determine Pathway quantify->compare

References

Troubleshooting & Optimization

DSPE-PEG-Fluor 594 photobleaching and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DSPE-PEG-Fluor 594. Our aim is to help you overcome common experimental challenges and optimize your results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions.

Issue 1: Rapid Photobleaching of DSPE-PEG-Fluor 594 Signal

Question: My fluorescent signal from DSPE-PEG-Fluor 594-labeled samples is fading very quickly during imaging. What is causing this and how can I prevent it?

Answer: This rapid loss of signal is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore. Here are several strategies to mitigate this issue:

  • Optimize Imaging Conditions:

    • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[1][2] Modern LED-based light sources offer better control over intensity compared to traditional mercury or xenon-arc lamps.[3]

    • Minimize Exposure Time: Use the shortest possible exposure time for your detector.[1][2] Avoid prolonged and unnecessary exposure of the sample to the excitation light.[4]

    • Use Neutral Density Filters: These filters can reduce the intensity of the excitation light without altering its spectral properties.[1][3]

  • Employ Antifade Reagents:

    • Incorporate a commercially available antifade reagent into your mounting medium or imaging buffer.[1][3] These reagents work by scavenging reactive oxygen species that are a primary cause of photobleaching.[5] The effectiveness of antifade reagents can be fluorophore-dependent, so optimization may be required.[3]

  • Choose the Right Imaging System:

    • If available, utilize advanced imaging techniques like multiphoton excitation microscopy, which can reduce photobleaching in the out-of-focus planes.[1]

  • Proper Sample Preparation and Handling:

    • Ensure your sample is properly mounted and sealed to minimize exposure to atmospheric oxygen, which accelerates photobleaching.[1]

    • Store DSPE-PEG-Fluor 594 and labeled samples in the dark at the recommended temperature (-20°C for the lyophilized powder) to prevent degradation.[6][7]

Issue 2: Low Signal-to-Noise Ratio

Question: I am having trouble distinguishing the fluorescent signal from the background noise in my images of DSPE-PEG-Fluor 594-labeled structures. How can I improve the signal-to-noise ratio?

Answer: A low signal-to-noise ratio (SNR) can obscure your data. Here are some troubleshooting steps to enhance your signal:

  • Optimize Fluorophore Concentration:

    • Ensure you are using an optimal concentration of DSPE-PEG-Fluor 594 for labeling. Too low a concentration will result in a weak signal, while excessive concentration can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence intensity.

  • Improve Detector Settings:

    • Increase the gain or sensitivity of your detector (e.g., PMT in a confocal microscope or camera). However, be aware that excessively high gain can also amplify noise.[8]

    • Consider using image averaging or accumulation functions on your microscope software. Averaging reduces random noise, while accumulation increases the signal.[8]

  • Reduce Background Fluorescence:

    • Autofluorescence: Check for autofluorescence from your sample or buffers by imaging an unlabeled control sample under the same conditions. If autofluorescence is high, consider using fluorophores that emit at longer wavelengths, as autofluorescence is often more pronounced in the blue and green regions of the spectrum.[9]

    • Buffer Purity: Use high-purity, fresh buffers, as some components can be inherently fluorescent.

  • Enhance Signal Stability:

    • Employing an antifade reagent can not only reduce photobleaching but also help maintain a stronger signal over time, improving the overall SNR.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of DSPE-PEG-Fluor 594?

A1: DSPE-PEG-Fluor 594 contains the Fluor 594 dye, which is a red fluorescent dye.[6][10] Its spectral properties are very similar to Alexa Fluor 594, with an excitation maximum around 590 nm and an emission maximum around 617 nm.[6][11]

Q2: How should I store DSPE-PEG-Fluor 594?

A2: DSPE-PEG-Fluor 594 should be stored at -20°C in its lyophilized form.[6] For solutions, it is best to prepare single-use aliquots and store them protected from light at -20°C to minimize freeze-thaw cycles and photodegradation.

Q3: Can I use antifade reagents with live cells labeled with DSPE-PEG-Fluor 594?

A3: Many traditional antifade mounting media are not suitable for live-cell imaging due to their toxicity.[4] However, there are specific antifade reagents formulated for live-cell imaging, such as those based on Trolox or oxygen scavenging systems.[4][5] It is crucial to use a reagent that is compatible with your specific cell type and experimental conditions.

Q4: How does the PEG chain length in DSPE-PEG-Fluor 594 affect my experiment?

A4: The polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic spacer that can influence the behavior of the labeled molecule. In the context of liposomes or nanoparticles, the PEG chain can increase circulation time in vivo by reducing uptake by the reticuloendothelial system.[12] The length of the PEG chain can affect the thickness of this protective layer and may influence interactions with biological systems.[13]

Q5: Is DSPE-PEG-Fluor 594 suitable for single-molecule imaging?

A5: Red-emitting fluorophores like Fluor 594 are often used in single-molecule studies due to their brightness and photostability, especially when combined with appropriate imaging buffers and antifade reagents.[5][14] The lipid tail (DSPE) allows for incorporation into lipid bilayers, making it a suitable probe for studying membrane dynamics at the single-molecule level.[9][15]

Quantitative Data

The following tables summarize key quantitative data for Alexa Fluor 594, which is spectrally analogous to Fluor 594.

Table 1: Spectral Properties of Alexa Fluor 594

PropertyValueReference(s)
Excitation Maximum590 nm[11]
Emission Maximum617 nm[11]
Extinction Coefficient73,000 cm⁻¹M⁻¹[11]
Quantum Yield0.66[3][11]

Table 2: Comparison of Photostability (Qualitative)

FluorophoreRelative PhotostabilityReference(s)
Alexa Fluor 594More photostable than Texas Red[16][17]
Alexa Fluor Dyes (general)Generally more photostable than Cy dyes[16]
Red Fluorescent ProteinsGenerally less photostable than small molecule dyes like Alexa Fluors[1][18]

Experimental Protocols

Protocol 1: Preparation of Liposomes Labeled with DSPE-PEG-Fluor 594

This protocol describes a common method for preparing fluorescently labeled liposomes using the lipid film hydration technique.

Materials:

  • Primary lipid (e.g., DSPC, DOPC)

  • Cholesterol

  • DSPE-PEG-Fluor 594

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve the primary lipid, cholesterol, and DSPE-PEG-Fluor 594 in chloroform at the desired molar ratio. A typical starting point is a 55:40:5 molar ratio of primary lipid:cholesterol:DSPE-PEG-Fluor 594.

  • Lipid Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the chloroform. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to evaporate under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask containing the lipid film.

    • Gently agitate the flask to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Purification (Optional):

    • To remove any un-encapsulated material or unincorporated DSPE-PEG-Fluor 594, the liposome suspension can be purified using size exclusion chromatography or dialysis.

  • Storage:

    • Store the final liposome suspension at 4°C, protected from light.

Protocol 2: Fluorescence Microscopy of DSPE-PEG-Fluor 594 Labeled Samples

Objective: To image samples labeled with DSPE-PEG-Fluor 594 while minimizing photobleaching.

Procedure:

  • Sample Preparation:

    • Mount your DSPE-PEG-Fluor 594 labeled sample (e.g., cells, liposomes) on a microscope slide or imaging dish.

    • If using fixed samples, use a mounting medium containing an antifade reagent. For live-cell imaging, use an appropriate live-cell imaging buffer, with a live-cell compatible antifade reagent if necessary.

  • Microscope Setup:

    • Turn on the microscope and the fluorescence light source. Allow the light source to warm up and stabilize if necessary.

    • Select the appropriate filter set for Fluor 594 (e.g., a Texas Red filter set).

    • Start with the lowest possible excitation light intensity.

  • Locating the Sample:

    • Use a low magnification objective and brightfield or DIC to locate the area of interest on your sample. This minimizes photobleaching of your fluorescent signal during the search.

  • Focusing:

    • Switch to the desired objective for imaging.

    • Briefly switch to the fluorescence channel to focus on the sample. Minimize the time spent with the shutter open.

  • Image Acquisition:

    • Set the exposure time to the minimum value that provides a good signal-to-noise ratio.

    • Adjust the detector gain if necessary.

    • Acquire your image. For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of your process of interest.

  • Post-Acquisition:

    • Block the excitation light path when not actively acquiring images.

Visualizations

Photobleaching_Mechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 Bleached Photobleached State T1->Bleached Direct Reaction ROS->Bleached Oxidation of Fluorophore Photobleaching_Prevention_Workflow cluster_prep Prevention during Preparation cluster_imaging Prevention during Imaging start Experiment Start prep Sample Preparation start->prep imaging Image Acquisition prep->imaging antifade Use Antifade Reagent storage Proper Storage (Dark, -20°C) analysis Data Analysis imaging->analysis low_light Minimize Light Exposure (Intensity & Time) filters Use Appropriate Filters advanced_tech Advanced Techniques (e.g., Multiphoton) end Experiment End analysis->end Liposome_Imaging_Workflow start Start lipid_mix 1. Prepare Lipid Mixture in Chloroform start->lipid_mix film_form 2. Form Thin Lipid Film (Rotary Evaporation) lipid_mix->film_form hydrate 3. Hydrate Film with Buffer (Forms MLVs) film_form->hydrate extrude 4. Extrude for Uniform Size (e.g., 100 nm) hydrate->extrude mount 5. Mount Liposome Sample (with Antifade if applicable) extrude->mount image 6. Image with Optimized Settings (Low Light, Short Exposure) mount->image end End image->end

References

Technical Support Center: Troubleshooting Aggregation Issues with DSPE-PEG-Fluor 594 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common aggregation issues encountered during the preparation and handling of DSPE-PEG-Fluor 594 liposomes.

Troubleshooting Guide

This section addresses specific problems you might encounter with DSPE-PEG-Fluor 594 liposome (B1194612) aggregation in a question-and-answer format.

Problem: My DSPE-PEG-Fluor 594 liposome suspension shows visible aggregation immediately after preparation.

This is a common issue that can stem from several factors related to the formulation and preparation process. Below are the potential causes and their solutions.

  • Potential Cause 1: Suboptimal Lipid Formulation

    The concentration of the DSPE-PEG-Fluor 594 conjugate may be insufficient to provide adequate steric hindrance against inter-liposomal interactions. The overall lipid concentration might also be too high, increasing the likelihood of collisions and aggregation.

    Solution:

    • Optimize DSPE-PEG-Fluor 594 Concentration: A concentration of 5-10 mol% of DSPE-PEG is commonly used to ensure stability.[1] For fluorescently labeled PEG-lipids, it is crucial to balance the fluorescence signal with colloidal stability.

    • Adjust Total Lipid Concentration: If aggregation persists, consider reducing the total lipid concentration during preparation.

    | Component | Recommended Molar Ratio (%) | Purpose | |---|---|---| | Primary Phospholipid (e.g., DSPC, DPPC) | 50-60 | Forms the main bilayer structure | | Cholesterol | 30-40 | Modulates membrane fluidity and stability | | DSPE-PEG(2000)-Fluor 594 | 5-10 | Provides steric stabilization and fluorescence |

  • Potential Cause 2: Incomplete Hydration of the Lipid Film

    If the lipid film is not fully hydrated, the resulting multilamellar vesicles (MLVs) will be heterogeneous and more prone to aggregation.

    Solution:

    • Ensure the lipid film is thin and evenly distributed at the bottom of the round-bottom flask.

    • Hydrate (B1144303) the film with a pre-warmed buffer (above the phase transition temperature of the lipids).

    • Vortex the suspension intermittently during the hydration period to ensure complete resuspension of the lipid film.

  • Potential Cause 3: Inefficient Size Reduction

    The extrusion or sonication process may not be effectively reducing the size of the liposomes, leading to a polydisperse sample with larger vesicles that are more susceptible to aggregation.

    Solution:

    • Extrusion: Ensure the extruder is assembled correctly with the polycarbonate membrane of the desired pore size (e.g., 100 nm). Perform an odd number of passes (e.g., 11-21) to ensure the final sample is in the opposite syringe, minimizing contamination with unextruded vesicles.[2]

    • Sonication: If using sonication, optimize the duration and power to achieve a uniform size distribution without causing lipid degradation.

Problem: My liposomes appear stable initially but aggregate during storage.

Delayed aggregation is often related to the storage conditions and the long-term stability of the formulation.

  • Potential Cause 1: Inappropriate Storage Conditions

    Temperature fluctuations and exposure to light can negatively impact liposome stability.

    Solution:

    • Storage Temperature: Store liposome suspensions at 4°C.[3] Avoid freezing, as the formation of ice crystals can disrupt the liposome structure and lead to aggregation upon thawing.

    • Light Protection: The Fluor 594 dye is photosensitive. Protect the liposome suspension from light by storing it in amber vials or wrapping the container in aluminum foil to prevent photobleaching and potential dye-induced lipid oxidation.

  • Potential Cause 2: Unfavorable Buffer Conditions

    The pH and ionic strength of the storage buffer can significantly influence the stability of the liposomes.

    Solution:

    • pH: Maintain a pH between 6.5 and 7.5 for optimal stability. Extreme pH values can lead to hydrolysis of the phospholipids.

    • Ionic Strength: While PEGylation provides good steric protection, high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes screen the surface charge and promote aggregation.[4][5] If possible, use a buffer with a low to moderate ionic strength.

    | Buffer Parameter | Recommended Range | Reasoning | |---|---|---| | pH | 6.5 - 7.5 | Minimizes phospholipid hydrolysis. | | Ionic Strength | Low to Moderate (e.g., ≤ 150 mM NaCl) | High ionic strength, especially with divalent cations, can reduce electrostatic repulsion.[4][5] |

  • Potential Cause 3: Dissociation of DSPE-PEG-Fluor 594

    Over time, the DSPE-PEG-Fluor 594 lipid may slowly desorb from the liposome surface, reducing the steric protection and leading to aggregation.

    Solution:

    • Ensure that the DSPE anchor is appropriate for the main phospholipid composition to ensure stable integration into the bilayer. DSPE has long saturated acyl chains, providing a stable anchor in bilayers composed of lipids with high phase transition temperatures like DSPC and DPPC.[6]

    • Periodically check for the presence of free dye in the suspension using techniques like size exclusion chromatography or dialysis.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal molar percentage of DSPE-PEG-Fluor 594 to use in my formulation?

    A common starting point is 5 mol%.[1] However, the optimal concentration can depend on the specific lipid composition and the intended application. It's recommended to perform a concentration-response study (e.g., 2, 5, and 10 mol%) and assess the impact on liposome size, stability, and fluorescence intensity.

  • Q2: Can the Fluor 594 dye itself contribute to aggregation?

    While DSPE-PEG is designed to prevent aggregation, the presence of a fluorescent dye can potentially alter the surface properties of the liposomes. Some fluorescent dyes can have hydrophobic regions that may promote non-specific interactions or aggregation, especially at high concentrations. However, when conjugated to the end of a long PEG chain, the dye is expected to be extended away from the liposome surface, minimizing its impact on inter-vesicle interactions.

  • Q3: How does the length of the PEG chain on DSPE-PEG-Fluor 594 affect stability?

    Longer PEG chains (e.g., PEG2000) generally provide a thicker hydrophilic layer around the liposome, offering more effective steric protection against aggregation compared to shorter PEG chains.[1] This is particularly important in biological media containing high concentrations of proteins and other macromolecules.

  • Q4: What is the expected shelf-life of DSPE-PEG-Fluor 594 liposomes?

    When stored properly at 4°C and protected from light, a well-formulated DSPE-PEG-Fluor 594 liposome suspension can be stable for several weeks to months. However, it is always recommended to characterize the liposomes (e.g., for size and polydispersity) before each experiment to ensure their quality.

  • Q5: How can I confirm that the Fluor 594 dye is still attached to the liposomes and has not leaked?

    You can use techniques like size exclusion chromatography (SEC) or dialysis to separate the liposomes from any free, un-encapsulated, or dissociated dye. By measuring the fluorescence of the liposome fraction and the filtrate/dialysate, you can determine the percentage of dye that remains associated with the vesicles.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Fluor 594 Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size.

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Fluor 594 in a 55:40:5 molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture).

    • Attach the flask to a rotary evaporator and evaporate the solvent under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding a pre-warmed (to a temperature above the phase transition temperature of the lipids) aqueous buffer (e.g., PBS, pH 7.4).

    • Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).

    • Allow the MLV suspension to hydrate for 30-60 minutes at the same temperature, with occasional vortexing.

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension through the membrane a minimum of 11-21 times to form unilamellar vesicles with a more uniform size distribution.[2]

  • Purification (Optional):

    • To remove any un-encapsulated material or free dye, the liposome suspension can be purified by size exclusion chromatography or dialysis against the desired buffer.

  • Storage:

    • Store the final liposome suspension at 4°C in a light-protected container.

Protocol 2: Characterization of Liposome Size and Stability using Dynamic Light Scattering (DLS)

DLS is a common technique to measure the size distribution and polydispersity index (PDI) of liposomes.

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement (this prevents multiple scattering effects).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions.

  • Data Analysis:

    • The key parameters to record are the Z-average diameter (an intensity-weighted average size) and the PDI (a measure of the width of the size distribution). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

    • To assess stability over time, repeat the DLS measurement at different time points during storage. A significant increase in the Z-average diameter or PDI would indicate aggregation.

Mandatory Visualizations

Troubleshooting_Immediate_Aggregation start Visible Aggregation Immediately After Preparation suboptimal_formulation Suboptimal Formulation? start->suboptimal_formulation hydration_issue Incomplete Hydration? suboptimal_formulation->hydration_issue No solution_formulation Adjust Lipid Ratios: - Increase DSPE-PEG-Fluor 594 (5-10 mol%) - Decrease Total Lipid Concentration suboptimal_formulation->solution_formulation Yes size_reduction_issue Inefficient Size Reduction? hydration_issue->size_reduction_issue No solution_hydration Improve Hydration: - Thin, even lipid film - Pre-warmed buffer - Adequate hydration time with vortexing hydration_issue->solution_hydration Yes solution_size_reduction Optimize Size Reduction: - Check extruder assembly - Sufficient extrusion passes (11-21) - Optimize sonication parameters size_reduction_issue->solution_size_reduction Yes stable_liposomes Stable Liposome Suspension solution_formulation->stable_liposomes solution_hydration->stable_liposomes solution_size_reduction->stable_liposomes Long_Term_Stability_Factors stability Long-Term Stability of DSPE-PEG-Fluor 594 Liposomes storage_conditions Storage Conditions stability->storage_conditions buffer_properties Buffer Properties stability->buffer_properties formulation_integrity Formulation Integrity stability->formulation_integrity temperature Temperature (4°C) storage_conditions->temperature light_exposure Light Protection storage_conditions->light_exposure ph pH (6.5-7.5) buffer_properties->ph ionic_strength Ionic Strength (low-moderate) buffer_properties->ionic_strength peg_desorption DSPE-PEG-Fluor 594 Desorption formulation_integrity->peg_desorption lipid_hydrolysis Lipid Hydrolysis formulation_integrity->lipid_hydrolysis Experimental_Workflow start Start: Liposome Preparation lipid_film 1. Lipid Film Preparation (Dissolve lipids, evaporate solvent) start->lipid_film hydration 2. Hydration (Add buffer, form MLVs) lipid_film->hydration size_reduction 3. Size Reduction (Extrusion or Sonication to form LUVs) hydration->size_reduction characterization 4. Characterization (DLS for size and PDI) size_reduction->characterization storage 5. Storage (4°C, protected from light) characterization->storage stability_assessment 6. Stability Assessment (Repeat DLS over time) storage->stability_assessment

References

Technical Support Center: Optimizing DSPE-PEG-Fluor 594 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their imaging experiments using DSPE-PEG-Fluor 594.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Fluor 594 and what are its spectral properties?

DSPE-PEG-Fluor 594 is a fluorescent lipid conjugate. It consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) linked to a polyethylene (B3416737) glycol (PEG) chain, which is further conjugated to a Fluor 594 dye.[1] DSPE is a phospholipid that can self-assemble into structures like micelles or liposomes in aqueous solutions. The PEG chain provides a hydrophilic shell that can help to reduce non-specific binding and increase circulation time in vivo. Fluor 594 is a bright, water-soluble red fluorescent dye.[2]

PropertyValue
Excitation Maximum~590 nm
Emission Maximum~617 nm
Recommended Laser Lines561 nm or 594 nm

Q2: Why am I experiencing high background fluorescence in my images?

High background fluorescence is a common issue in fluorescence microscopy and can originate from several sources:

  • Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, flavins) that fluoresce, contributing to the background signal.

  • Non-specific binding: The fluorescent probe may bind to cellular components or extracellular matrix in a non-specific manner.[3]

  • Excess probe concentration: Using a higher concentration of DSPE-PEG-Fluor 594 than necessary can lead to a high background signal from unbound micelles in the imaging medium.[4]

  • Insufficient washing: Inadequate washing after incubation with the fluorescent probe can leave behind unbound micelles, which contribute to background fluorescence.[5]

  • Contaminated reagents or plasticware: Media, buffers, or plastic-bottom dishes can sometimes be fluorescent.[6]

Q3: How can I reduce photobleaching of DSPE-PEG-Fluor 594?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. To minimize photobleaching:

  • Minimize exposure time and intensity: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal.[7]

  • Use appropriate filters: Ensure your microscope's filter sets are well-matched to the excitation and emission spectra of Fluor 594 to maximize signal collection and minimize excitation light bleed-through.

  • Use antifade reagents: Incorporate an antifade reagent into your mounting medium for fixed cell imaging.

  • Image in an oxygen-depleted environment: For live-cell imaging, specialized imaging chambers and media that reduce oxygen levels can decrease the rate of photobleaching.

  • Acquire images efficiently: Plan your imaging session to capture the necessary data without unnecessary delays and repeated exposures of the same area.

Troubleshooting Guides

Guide 1: High Background Fluorescence

This guide provides a systematic approach to identifying and mitigating high background fluorescence.

Step 1: Identify the Source of Background

Control ExperimentObservationLikely Cause
Unstained cells/tissue imaged with identical settingsHigh fluorescenceAutofluorescence
Stained sample with no primary antibody (for indirect immunofluorescence)High fluorescenceNon-specific binding of the secondary antibody
Stained sample with significantly reduced probe concentrationBackground remains highAutofluorescence or non-specific binding
Stained sample with increased washing stepsBackground is reducedInsufficient washing

Step 2: Implement Solutions

IssueRecommended Action
Autofluorescence - Use a fluorophore with a longer wavelength (e.g., near-infrared) if possible. - Use spectral unmixing if your imaging system supports it. - Treat fixed cells with a quenching agent like sodium borohydride (B1222165) (0.1% in PBS for 5-10 minutes).
Non-specific Binding - Optimize Probe Concentration: Perform a concentration titration to find the lowest effective concentration. - Blocking: For fixed and permeabilized cells, use a blocking buffer (e.g., 5% BSA or serum from the host species of the secondary antibody) before adding the probe.[3] - Increase Washing: Increase the number and duration of washing steps after incubation with the probe. Using a buffer containing a mild detergent like Tween-20 (0.05%) can also help.[8]
Excess Unbound Probe - Thorough Washing: Wash cells 3-4 times for 5 minutes each with an appropriate buffer (e.g., PBS) after incubation.[4] For live-cell imaging, replace the labeling medium with fresh, pre-warmed imaging medium before acquiring images.
Contaminated Materials - Use fresh, high-quality reagents and buffers. - For high-resolution imaging, use glass-bottom dishes or coverslips instead of plasticware.[6]

Experimental Protocol: Optimizing DSPE-PEG-Fluor 594 Concentration

This protocol helps determine the optimal concentration of DSPE-PEG-Fluor 594 for your specific cell type and imaging setup to maximize the signal-to-noise ratio.

  • Cell Seeding: Seed your cells of interest in a multi-well imaging plate (e.g., 96-well glass-bottom plate) at a density that will result in 70-80% confluency on the day of the experiment.

  • Probe Dilution Series: Prepare a series of dilutions of DSPE-PEG-Fluor 594 in your cell culture medium. A typical starting range could be from 0.1 µM to 10 µM.

  • Incubation: Remove the old medium from the cells and add the different concentrations of the DSPE-PEG-Fluor 594 solutions to the wells. Include a well with medium only as a negative control. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Washing: Gently wash the cells three times with pre-warmed PBS or imaging buffer to remove unbound micelles.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for Fluor 594. Keep all imaging parameters (laser power, exposure time, gain) constant across all wells.

  • Analysis: Quantify the mean fluorescence intensity of the cells (signal) and a background region in each image. Calculate the signal-to-noise ratio (Signal/Background).

Expected Quantitative Data:

DSPE-PEG-Fluor 594 Concentration (µM)Mean Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio (SNR)
0 (Control)50451.1
0.1250554.5
0.58007011.4
1.0150010015.0
5.025003008.3
10.030006005.0

Note: These are example values. Actual results will vary depending on the cell type, imaging system, and experimental conditions.

Guide 2: Understanding Cellular Uptake Pathways

DSPE-PEG micelles are typically internalized by cells through various endocytic pathways. Understanding these pathways can help in designing targeted delivery systems and interpreting imaging results. The primary mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Experimental Workflow for Investigating Uptake Pathways

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Imaging & Analysis A Seed cells on glass-bottom dishes B Prepare DSPE-PEG-Fluor 594 solution C Prepare endocytosis inhibitor solutions (e.g., chlorpromazine, genistein, amiloride) E Incubate cells with DSPE-PEG-Fluor 594 B->E D Pre-incubate cells with inhibitors C->D D->E F Wash cells to remove unbound probe E->F G Acquire fluorescence images F->G H Quantify intracellular fluorescence G->H I Compare uptake with and without inhibitors H->I clathrin_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 AP2 Adaptor Complex Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits Dynamin Dynamin Clathrin->Dynamin vesicle scission Hsc70 Hsc70/Auxilin Dynamin->Hsc70 uncoating Early Endosome Early Endosome Hsc70->Early Endosome fusion with caveolae_pathway cluster_membrane Plasma Membrane (Caveolae) cluster_cytosol Cytosol Caveolin Caveolin-1 Cavin Cavin Caveolin->Cavin forms complex with SrcKinase Src Kinase Cavin->SrcKinase phosphorylation by Dynamin Dynamin SrcKinase->Dynamin regulates scission by Caveosome/Endosome Caveosome/Endosome Dynamin->Caveosome/Endosome leads to macropinocytosis_pathway cluster_signal Signal Transduction cluster_actin Actin Cytoskeleton GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Rac1 Rac1 PI3K->Rac1 Actin Actin Polymerization Rac1->Actin Ruffling Membrane Ruffling Actin->Ruffling Macropinosome Macropinosome Formation Ruffling->Macropinosome

References

DSPE-PEG-Fluor 594 stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of DSPE-PEG-Fluor 594 in various buffer conditions. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the optimal performance and stability of this fluorescent lipid conjugate in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of DSPE-PEG-Fluor 594?

A1: The stability of DSPE-PEG-Fluor 594 is primarily influenced by two main factors: the hydrolysis of the DSPE ester bonds and the photostability of the Fluor 594 dye. The DSPE-PEG backbone is susceptible to acid-catalyzed hydrolysis, which is accelerated by elevated temperatures and acidic pH.[1][2][3] The Fluor 594 dye, while generally photostable, can undergo photobleaching upon prolonged exposure to high-intensity light.[4][5]

Q2: What are the recommended storage conditions for DSPE-PEG-Fluor 594?

A2: To ensure long-term stability, DSPE-PEG-Fluor 594 should be stored at -20°C ± 4°C in a glass container with a Teflon-lined closure.[6][7][8] If supplied as a powder, it is best to dissolve it in a suitable organic solvent, such as chloroform, and store it as a solution under an inert atmosphere (e.g., argon or nitrogen).[7][8] Storing phospholipids (B1166683) in aqueous suspensions for extended periods is not recommended due to the risk of hydrolysis.[6][9]

Q3: How does pH affect the stability of DSPE-PEG-Fluor 594?

A3: The pH of the buffer has a significant impact on the chemical stability of the DSPE-PEG backbone. Acidic conditions (pH below 7.0) can lead to the hydrolysis of the ester linkages in the DSPE molecule, resulting in the cleavage of the fatty acid chains.[1][2] This degradation can compromise the integrity of liposomes or micelles formulated with this lipid. For optimal stability, it is recommended to use neutral or slightly alkaline buffers (pH 7.0-7.5).[1][10] The fluorescence of the Fluor 594 dye itself is largely insensitive to pH over a wide range.[4][5]

Q4: Is DSPE-PEG-Fluor 594 sensitive to the ionic strength of the buffer?

A4: While the DSPE-PEG-Fluor 594 molecule itself is not directly sensitive to ionic strength, the stability of liposomes or nanoparticles formulated with it can be. High ionic strength can lead to the aggregation of liposomes, particularly for those with a net surface charge.[11][12][13] It is advisable to test a range of ionic strengths for your specific formulation to ensure colloidal stability.

Q5: How stable is the Fluor 594 dye to photobleaching?

A5: Fluor 594 is a bright and relatively photostable fluorescent dye.[4][5] However, like all fluorophores, it will eventually photobleach under intense or prolonged illumination. To minimize photobleaching during fluorescence microscopy, it is recommended to use the lowest possible excitation laser power, limit the exposure time, and use an anti-fade mounting medium if applicable.[4]

Stability Data Summary

The following tables summarize the known stability characteristics of the DSPE-PEG backbone and the Fluor 594 dye based on available literature.

Table 1: Stability of the DSPE-PEG Backbone in Different Buffer Conditions

ConditionTemperatureStabilityNotes
Unbuffered WaterRoom TemperatureHydrolysis observed after 72 hours.[1]The absence of a buffering agent can lead to pH shifts that promote hydrolysis.
Unbuffered Water60°CAccelerated hydrolysis observed.[1]Higher temperatures significantly increase the rate of ester bond cleavage.
Acidic Buffer (e.g., 0.1% Formic Acid, pH 2.7)Room TemperatureStable for up to 2 hours, hydrolysis after 72 hours.[1][3]Acidic conditions catalyze the hydrolysis of the DSPE ester bonds.
Acidic Buffer (e.g., 0.1% Formic Acid, pH 2.7)60°CHydrolysis can be detected in as little as 30 minutes.[1]The combination of acidic pH and high temperature leads to rapid degradation.
Neutral Buffered Saline (PBS, pH 7.4)Room Temperature & 60°CStable for at least 2 hours with no detectable hydrolysis.[1][10]A neutral pH buffer is highly recommended for working with DSPE-PEG conjugates.

Table 2: Properties of the Fluor 594 Dye

PropertyValue/CharacteristicReference(s)
Excitation Maximum~590 nm[4][5]
Emission Maximum~617 nm[4][5]
pH SensitivityLargely pH-insensitive over a wide molar range.[4][5]
PhotostabilityGood, superior to many traditional dyes.[4][5]

Troubleshooting Guides

Problem 1: Weak or No Fluorescence Signal

  • Question: I have prepared my liposomes with DSPE-PEG-Fluor 594, but I am observing a very weak or no fluorescence signal. What could be the cause?

  • Answer:

    • Potential Cause 1: Degradation of DSPE-PEG-Fluor 594.

      • Explanation: The DSPE-PEG backbone may have hydrolyzed if the lipid was exposed to acidic buffers or high temperatures for an extended period.[1][2] This can lead to the loss of the lipid anchor from your formulation.

      • Solution: Ensure that you are using a neutral buffer (pH 7.0-7.5) for all your experimental steps.[1][10] Avoid prolonged incubation at elevated temperatures. Perform a quality control check on your DSPE-PEG-Fluor 594 stock (see Experimental Protocols).

    • Potential Cause 2: Photobleaching.

      • Explanation: The Fluor 594 dye may have been photobleached due to excessive exposure to excitation light.[4][14]

      • Solution: When performing fluorescence microscopy, minimize the exposure time and use the lowest possible laser power.[4] If possible, use an anti-fade reagent in your imaging medium.

    • Potential Cause 3: Incorrect Filter Sets or Imaging Parameters.

      • Explanation: The excitation and emission filters on your microscope may not be optimal for Fluor 594.[15]

      • Solution: Use a filter set that is appropriate for the excitation (~590 nm) and emission (~617 nm) wavelengths of Fluor 594.[4][5]

    • Potential Cause 4: Low Incorporation Efficiency.

      • Explanation: The DSPE-PEG-Fluor 594 may not have been efficiently incorporated into your liposomes or nanoparticles.

      • Solution: Review your formulation protocol. Ensure proper mixing and incubation times. The concentration of the fluorescent lipid should be optimized for your system.

Problem 2: High Background Fluorescence

  • Question: My images have a high background fluorescence, making it difficult to distinguish my labeled structures. What can I do?

  • Answer:

    • Potential Cause 1: Unincorporated DSPE-PEG-Fluor 594.

      • Explanation: Free DSPE-PEG-Fluor 594 in the solution that has not been incorporated into your liposomes can contribute to background fluorescence.

      • Solution: Purify your liposome (B1194612) preparation to remove any unincorporated fluorescent lipid. This can be done using methods such as dialysis, size exclusion chromatography, or centrifugation.

    • Potential Cause 2: Autofluorescence of the Sample or Medium.

      • Explanation: Some biological samples or components of your buffer/medium can be autofluorescent.

      • Solution: Image a control sample without DSPE-PEG-Fluor 594 to assess the level of autofluorescence. If necessary, switch to a low-fluorescence medium for imaging.

Problem 3: Inconsistent or Irreproducible Results

  • Question: I am getting inconsistent results between experiments. What could be the reason?

  • Answer:

    • Potential Cause 1: Inconsistent Quality of DSPE-PEG-Fluor 594.

      • Explanation: The stability of your DSPE-PEG-Fluor 594 stock may vary if not stored and handled properly.

      • Solution: Aliquot your DSPE-PEG-Fluor 594 stock upon receipt to avoid multiple freeze-thaw cycles. Always store at -20°C and protect from light.[6][7][8] Perform a quality control check if you suspect degradation.

    • Potential Cause 2: Variability in Experimental Conditions.

      • Explanation: Small variations in buffer pH, temperature, or incubation times can affect the stability and incorporation of the fluorescent lipid.

      • Solution: Carefully control and document all experimental parameters. Use freshly prepared buffers and ensure their pH is correct before each experiment.

Experimental Protocols

Protocol 1: Quality Control of DSPE-PEG-Fluor 594 Stock Solution

This protocol provides a simple method to check the quality of your DSPE-PEG-Fluor 594 stock solution using fluorescence spectroscopy.

  • Preparation of Standard Solutions:

    • Prepare a series of dilutions of your DSPE-PEG-Fluor 594 stock solution in a suitable solvent (e.g., ethanol (B145695) or a neutral buffer like PBS, pH 7.4).

    • Recommended concentrations: 0.1, 0.5, 1, 5, and 10 µM.

  • Fluorescence Measurement:

    • Use a fluorometer to measure the fluorescence intensity of each standard solution.

    • Set the excitation wavelength to ~590 nm and the emission wavelength to ~617 nm.

    • Record the fluorescence intensity for each concentration.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of concentration.

    • A linear relationship between concentration and fluorescence intensity indicates that the fluorophore is active and not significantly quenched.

    • A deviation from linearity at higher concentrations may suggest aggregation or self-quenching. A significantly lower than expected signal could indicate degradation.

Protocol 2: Assessing the Stability of DSPE-PEG-Fluor 594 in a User-Defined Buffer

This protocol allows you to test the stability of DSPE-PEG-Fluor 594 in your specific experimental buffer over time.

  • Sample Preparation:

    • Prepare a solution of DSPE-PEG-Fluor 594 at a known concentration (e.g., 10 µM) in your test buffer.

    • Prepare a control sample in a buffer known to be stable, such as PBS (pH 7.4).

  • Incubation:

    • Incubate the samples under your desired experimental conditions (e.g., specific temperature, light exposure).

    • Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

    • Store the aliquots at 4°C in the dark until measurement.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each aliquot using a fluorometer with excitation at ~590 nm and emission at ~617 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity of each time point to the intensity at time 0.

    • Plot the relative fluorescence intensity as a function of time for both the test and control buffers.

    • A significant decrease in fluorescence in the test buffer compared to the control buffer indicates instability under those conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_characterization Characterization & Use prep_lipid Prepare Lipid Film (DSPE-PEG-Fluor 594 + other lipids) hydrate Hydrate with Buffer (e.g., PBS, pH 7.4) prep_lipid->hydrate Step 1 sonicate Sonication/Extrusion to form liposomes hydrate->sonicate Step 2 purify Remove Unincorporated Lipid (e.g., Size Exclusion Chromatography) sonicate->purify Step 3 qc Quality Control (Size, Zeta Potential) purify->qc Step 4 imaging Fluorescence Imaging qc->imaging Step 5a assay Experimental Assay qc->assay Step 5b troubleshooting_workflow start Weak or No Fluorescence Signal check_microscope Are microscope settings (filters, laser power) correct for Fluor 594? start->check_microscope correct_settings Correct settings and re-image check_microscope->correct_settings No check_control Is a positive control (e.g., free dye) visible? check_microscope->check_control Yes instrument_issue Potential instrument problem check_control->instrument_issue No check_degradation Suspect degradation or low incorporation. Was acidic pH or high temperature used? check_control->check_degradation Yes yes_degradation Optimize protocol: Use neutral pH buffer (7.4) Avoid high temperatures check_degradation->yes_degradation Yes no_degradation Check incorporation efficiency. Consider purifying liposomes and re-quantifying. check_degradation->no_degradation No

References

troubleshooting low fluorescence intensity with DSPE-PEG-Fluor 594

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-Fluor 594. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the use of this fluorescent lipid in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of DSPE-PEG-Fluor 594?

DSPE-PEG-Fluor 594 is a lipid conjugate that incorporates the red fluorescent dye Fluor 594. The spectral properties of the fluorophore are crucial for designing imaging experiments.[1][2][3]

PropertyValue
Excitation Maximum590 nm[1][2][3]
Emission Maximum617 nm[1]
Recommended Laser Lines561 nm or 594 nm[3]
Spectrally Similar DyesTexas Red, DyLight™ 594, iFluor® 594, CF®594, ATTO 594[1]

Q2: What are the common causes of low fluorescence intensity with DSPE-PEG-Fluor 594?

Low fluorescence intensity can arise from a variety of factors, ranging from issues with the formulation of the lipid itself to problems with the imaging setup. The most common causes include:

  • Formulation Issues:

    • Aggregation of liposomes or micelles.

    • Low incorporation efficiency of DSPE-PEG-Fluor 594 into the lipid assembly.

    • Degradation of the fluorescent dye.

  • Experimental Conditions:

    • Quenching of the fluorophore by other molecules in the local environment.[4][5]

    • Photobleaching due to excessive exposure to excitation light.[6][7][8]

    • Suboptimal pH or buffer conditions.

  • Imaging and Instrumentation:

    • Incorrect microscope filter sets or laser lines.[9]

    • Low detector gain or inappropriate exposure times.

    • High background fluorescence obscuring the signal.[10]

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal

You've prepared your sample with DSPE-PEG-Fluor 594, but you are observing a weak or non-existent signal during imaging.

Troubleshooting Workflow

start Low/No Signal check_formulation Verify Formulation Integrity start->check_formulation check_concentration Optimize Concentration start->check_concentration check_imaging Optimize Imaging Parameters start->check_imaging check_quenching Investigate Quenching start->check_quenching solution_formulation Reformulate Liposomes/ Micelles check_formulation->solution_formulation If aggregation or instability is suspected solution_concentration Increase DSPE-PEG-Fluor 594 Concentration check_concentration->solution_concentration If signal is uniformly low solution_imaging Adjust Microscope Settings check_imaging->solution_imaging If settings are not optimized for Fluor 594 solution_quenching Modify Experimental Buffer check_quenching->solution_quenching If quenching agents are present in the buffer

Caption: Troubleshooting workflow for low or no fluorescence signal.

Possible Causes and Solutions

Possible CauseRecommended Solution
Low Incorporation of DSPE-PEG-Fluor 594 Ensure that the molar percentage of DSPE-PEG-Fluor 594 in your lipid mixture is sufficient. For initial experiments, a concentration of 0.1 to 2 mol% can be a good starting point.
Aggregation of Liposomes/Micelles Aggregation can lead to self-quenching of the fluorophore. Prepare fresh formulations and characterize their size and polydispersity using Dynamic Light Scattering (DLS). Consider optimizing the lipid composition; for example, including cholesterol (30-40 mol%) can increase bilayer rigidity and stability.
Photobleaching Fluor 594, while relatively photostable, can still photobleach with prolonged or intense light exposure.[1] Minimize exposure to the excitation light, use neutral density filters, and consider using an anti-fade mounting medium for fixed samples.[7][8]
Incorrect Microscope Settings Ensure you are using the correct laser line (561 nm or 594 nm) and a filter set appropriate for Fluor 594 (e.g., a Texas Red filter set).[3][9] Optimize detector gain and exposure time to enhance signal detection.
Fluorescence Quenching Certain amino acids, such as tryptophan, tyrosine, histidine, and methionine, can quench the fluorescence of Alexa Fluor dyes, which are structurally similar to Fluor 594.[4][5] If your formulation is interacting with proteins, this could be a cause. Consider modifying your buffer to reduce these interactions.
Problem 2: High Background Fluorescence

Your images show a high level of background fluorescence, making it difficult to distinguish your signal of interest.

Troubleshooting Workflow

start High Background check_washing Optimize Washing Steps start->check_washing check_concentration Titrate DSPE-PEG-Fluor 594 Concentration start->check_concentration check_autofluorescence Assess Autofluorescence start->check_autofluorescence solution_washing Increase Number and Duration of Washes check_washing->solution_washing If unbound lipid is suspected solution_concentration Reduce DSPE-PEG-Fluor 594 Concentration check_concentration->solution_concentration If non-specific binding is high solution_autofluorescence Use Spectral Unmixing or Autofluorescence Quenchers check_autofluorescence->solution_autofluorescence If control samples show high background

Caption: Troubleshooting workflow for high background fluorescence.

Possible Causes and Solutions

Possible CauseRecommended Solution
Excess Unbound DSPE-PEG-Fluor 594 Increase the number and duration of washing steps after incubating your sample with the fluorescent lipid. For cell-based assays, washing with fresh, pre-warmed media or PBS is recommended.
High Concentration of DSPE-PEG-Fluor 594 A high concentration of the fluorescent lipid can lead to non-specific binding to surfaces or cellular components. Perform a concentration titration to find the optimal balance between signal and background.
Autofluorescence Biological samples, especially cells and tissues, can exhibit natural fluorescence (autofluorescence). To assess this, include an unstained control sample in your experiment. If autofluorescence is high, consider using a longer wavelength fluorophore if possible, or employ image analysis techniques like spectral unmixing to separate the specific signal from the background.
Non-specific Binding to Surfaces If you are working with cells cultured on glass coverslips, consider treating the coverslips with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding of the lipid vesicles.

Experimental Protocols

Liposome (B1194612) Preparation using Thin-Film Hydration

This protocol describes a common method for preparing liposomes containing DSPE-PEG-Fluor 594.

Workflow for Liposome Preparation

start Start dissolve_lipids Dissolve Lipids in Organic Solvent start->dissolve_lipids evaporate_solvent Evaporate Solvent to Form a Thin Film dissolve_lipids->evaporate_solvent hydrate_film Hydrate Film with Aqueous Buffer evaporate_solvent->hydrate_film extrude Extrude to Form Unilamellar Vesicles hydrate_film->extrude characterize Characterize Liposomes (Size, PDI) extrude->characterize end End characterize->end

Caption: Workflow for preparing liposomes via the thin-film hydration method.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC, or Egg PC)

  • Cholesterol

  • DSPE-PEG-Fluor 594

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

Procedure:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DSPE-PEG-Fluor 594 in the organic solvent. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG), with the desired amount of DSPE-PEG-Fluor 594 added (e.g., 0.1-2 mol%).

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer of choice by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Extrusion: To create unilamellar vesicles (ULVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically done using a mini-extruder.

  • Characterization: Characterize the size and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).

Cell Labeling with DSPE-PEG-Fluor 594 Liposomes

This protocol provides a general guideline for labeling live cells with pre-formed fluorescent liposomes.

Materials:

  • Cells cultured in a suitable vessel (e.g., chambered coverslip, petri dish)

  • DSPE-PEG-Fluor 594 liposome suspension

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in your imaging vessel and allow them to adhere and grow to the desired confluency.

  • Liposome Incubation: Dilute the DSPE-PEG-Fluor 594 liposome suspension to the desired final concentration in pre-warmed complete cell culture medium. Remove the existing medium from the cells and replace it with the liposome-containing medium.

  • Incubation: Incubate the cells with the liposomes for a predetermined amount of time (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and experimental goals and should be determined empirically.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or fresh medium to remove unbound liposomes.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate laser lines and filters for Fluor 594.

Note: For all procedures, it is crucial to protect the DSPE-PEG-Fluor 594 and labeled samples from light to prevent photobleaching.[7]

References

Technical Support Center: DSPE-PEG-Fluor 594 in Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG-Fluor 594 in liposome (B1194612) formulations. Our goal is to help you address common challenges and ensure the successful preparation and characterization of fluorescently labeled liposomes.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Fluor 594 and what are its primary applications in liposome research?

A1: DSPE-PEG-Fluor 594 is a lipid-polyethylene glycol conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a PEG chain which is terminated with a Fluor 594 fluorescent dye.[1] DSPE is a phospholipid that can be incorporated into lipid bilayers, while the PEG chain provides a hydrophilic spacer. The Fluor 594 dye is a red fluorescent marker.[1] In liposome research, DSPE-PEG-Fluor 594 is primarily used for:

  • Tracking and Visualization: The fluorescent label allows for the visualization and tracking of liposomes in various applications, such as cellular uptake studies, in vivo imaging, and biodistribution analysis.[2][3]

  • Drug Delivery Research: It helps in monitoring the delivery of therapeutic agents encapsulated within the liposomes to target sites.[2]

Q2: How does the incorporation of DSPE-PEG-Fluor 594 potentially affect the physicochemical properties of liposomes?

A2: The inclusion of DSPE-PEG-Fluor 594 can influence several key characteristics of liposomes:

  • Size and Polydispersity Index (PDI): The presence of the bulky PEG-Fluor 594 molecule can alter the packing of lipids in the bilayer, potentially leading to changes in the liposome's size and the homogeneity of the size distribution (PDI).[4][5] The extent of this effect can depend on the concentration of the fluorescent lipid used.

  • Zeta Potential: The charge of the Fluor 594 dye and the overall conformation of the DSPE-PEG-Fluor 594 molecule can affect the surface charge of the liposomes, which is measured as the zeta potential.[4][5]

  • Stability: The PEG component generally enhances the stability of liposomes by providing a protective hydrophilic layer, which can reduce aggregation. However, the specific impact of the fluorescent dye on long-term stability should be experimentally evaluated.

Q3: What is a typical molar percentage of DSPE-PEG-Fluor 594 to include in a liposome formulation?

A3: The optimal molar percentage of DSPE-PEG-Fluor 594 can vary depending on the specific application and the desired fluorescence intensity. A common starting point for fluorescently labeled lipids in liposome formulations is in the range of 0.1 to 5 mol%.[6] It is recommended to start with a low concentration (e.g., 0.5 mol%) and incrementally increase it if a stronger fluorescent signal is needed, while monitoring the impact on liposome size, PDI, and stability.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Unexpected increase in liposome size or PDI after adding DSPE-PEG-Fluor 594. The bulky headgroup of DSPE-PEG-Fluor 594 may be disrupting the lipid bilayer packing, leading to larger and more heterogeneous vesicles. The fluorescent dye itself could also be influencing the self-assembly process.[4][5][7]1. Reduce the molar concentration of DSPE-PEG-Fluor 594: Start with a lower concentration (e.g., 0.1-0.5 mol%) and assess its impact on size and PDI. 2. Optimize the extrusion process: Increase the number of extrusion cycles to promote the formation of more uniform vesicles. 3. Consider the lipid composition: The main lipid components of the liposome can influence the incorporation of the fluorescently labeled lipid. You may need to adjust the ratios of your primary lipids.
Low or unstable fluorescent signal from the liposomes. 1. Insufficient concentration of DSPE-PEG-Fluor 594: The amount of fluorescent lipid may be too low for detection. 2. Fluorescence quenching: At higher concentrations, self-quenching of the fluorescent dye can occur. 3. Degradation of the fluorophore: The Fluor 594 dye may be sensitive to light or certain chemical conditions.1. Gradually increase the molar percentage of DSPE-PEG-Fluor 594: Titrate the concentration upwards while monitoring for any negative effects on liposome size and stability. 2. Check for self-quenching: If increasing the concentration does not improve the signal, consider that you may have reached a concentration where quenching is an issue. 3. Protect from light: Handle and store the DSPE-PEG-Fluor 594 and the final liposome suspension in the dark to prevent photobleaching.
Liposome aggregation after incorporating DSPE-PEG-Fluor 594. While PEG is known to prevent aggregation, the specific properties of the fluorescent dye or an inappropriate concentration could potentially lead to instability and aggregation.1. Verify the zeta potential: A near-neutral surface charge can sometimes lead to aggregation. If the zeta potential is close to zero, consider adding a charged lipid to the formulation to increase electrostatic repulsion between liposomes. 2. Ensure proper hydration: During the hydration step of liposome preparation, ensure the lipid film is fully hydrated to form stable vesicles.
Inconsistent results between batches. Variations in the experimental procedure can lead to batch-to-batch variability.1. Standardize the protocol: Ensure all parameters, such as lipid concentrations, hydration time and temperature, and extrusion pressure and cycles, are kept consistent. 2. Quality control of lipids: Use high-purity lipids and store them under the recommended conditions to prevent degradation.

Quantitative Data Summary

The incorporation of fluorescently labeled lipids can influence the final size of liposomes. The following table summarizes representative data on the effect of different fluorescent probes on liposome size.

Fluorescent ProbeDye:Lipid RatioMean Liposome Diameter (nm)
Probe A 1:500~110
1:1000~105
Probe B 1:500~120
1:1000~115
Probe C 1:500~125
1:1000~120

Note: This table is a generalized representation based on published data and illustrates the potential for different fluorescent probes and their concentrations to affect liposome size.[7] Actual results with DSPE-PEG-Fluor 594 may vary depending on the specific liposome composition and preparation method.

Experimental Protocols

Protocol 1: Preparation of Liposomes with DSPE-PEG-Fluor 594 by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined size.

Materials:

  • Primary lipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG-Fluor 594

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath or heating block

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipids and DSPE-PEG-Fluor 594 in the desired molar ratio in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature (Tc) of the lipids to form a thin, uniform lipid film on the flask wall.

    • Further dry the lipid film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the Tc of the lipids. The volume of the buffer will determine the final lipid concentration.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Equilibrate the extruder to a temperature above the Tc of the lipids.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the polycarbonate membrane of the desired pore size (e.g., 100 nm) back and forth for an odd number of passes (e.g., 11-21 times). This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Characterization:

    • Measure the mean hydrodynamic diameter and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess the surface charge.

Protocol 2: Characterization of Liposome Size Distribution by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is then used to determine the particle size distribution.

Procedure:

  • Sample Preparation: Dilute the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions.

  • Data Analysis: Record the Z-average diameter and the polydispersity index (PDI) as the key parameters for size and size distribution, respectively.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization start Dissolve Lipids and DSPE-PEG-Fluor 594 in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Aqueous Buffer (MLVs) film->hydrate extrude Extrude through Membrane (SUVs) hydrate->extrude dls Dynamic Light Scattering (Size and PDI) extrude->dls zeta Zeta Potential (Surface Charge) extrude->zeta fluor Fluorescence Spectroscopy (Signal Intensity) extrude->fluor

Caption: Experimental workflow for the preparation and characterization of liposomes containing DSPE-PEG-Fluor 594.

logical_relationship cluster_input Input Factors cluster_impact Potential Impact cluster_output Observed Properties concentration Concentration of DSPE-PEG-Fluor 594 packing Disruption of Lipid Packing concentration->packing charge Alteration of Surface Charge concentration->charge lipid_comp Main Lipid Composition lipid_comp->packing prep_method Preparation Method (e.g., Extrusion) size_pdi Liposome Size and PDI prep_method->size_pdi packing->size_pdi zeta_potential Zeta Potential charge->zeta_potential stability Colloidal Stability zeta_potential->stability

Caption: Logical relationship showing how DSPE-PEG-Fluor 594 can influence the final properties of liposomes.

References

DSPE-PEG-Fluor 594 interference with biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-Fluor 594. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference of DSPE-PEG-Fluor 594 in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Fluor 594 and what are its common applications?

DSPE-PEG-Fluor 594 is a phospholipid-polyethylene glycol conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a polyethylene (B3416737) glycol (PEG) chain, which is in turn conjugated to the red fluorescent dye, Fluor 594.[1][2] This amphiphilic molecule can self-assemble in aqueous solutions to form micelles or be incorporated into liposomes. Its primary applications are in drug delivery systems to enhance circulation time and stability, and as a fluorescent probe in cellular imaging and flow cytometry.[1]

Q2: What are the spectral properties of the Fluor 594 dye?

Fluor 594 is a bright, water-soluble, and pH-insensitive red fluorescent dye.[3] Its key spectral properties are summarized in the table below.

Q3: Can DSPE-PEG-Fluor 594 interfere with my biological assay?

Yes, components of DSPE-PEG-Fluor 594 can potentially interfere with biological assays. The DSPE-PEG component can form micelles that may interact non-specifically with cells or proteins, and at high concentrations, could exhibit cytotoxicity. The Fluor 594 dye can contribute to background fluorescence, and in multicolor experiments, its emission spectrum may bleed into other detection channels.

Q4: What is the critical micelle concentration (CMC) of DSPE-PEG, and why is it important?

The critical micelle concentration (CMC) is the concentration at which the DSPE-PEG molecules begin to self-assemble into micelles. The CMC of DSPE-PEG can be influenced by factors such as the length of the PEG chain and the ionic strength of the buffer. It is crucial to be aware of the CMC because the formation of micelles can influence the behavior of the conjugate in your assay, including its interaction with cells and other molecules.[4][5]

Troubleshooting Guides

High Background Fluorescence in Imaging or Flow Cytometry

Problem: I am observing high background fluorescence in my experiment when using DSPE-PEG-Fluor 594.

Possible Causes and Solutions:

  • Non-specific binding of micelles: DSPE-PEG-Fluor 594 can form micelles that may bind non-specifically to cell surfaces or extracellular matrix components.

    • Solution: Optimize the concentration of DSPE-PEG-Fluor 594. Use the lowest concentration that provides an adequate signal. Consider adding a blocking agent like bovine serum albumin (BSA) to your buffer to reduce non-specific interactions.[6]

  • Hydrophobic interactions: The DSPE lipid anchor is hydrophobic and can interact non-specifically with cellular components.

    • Solution: Increase the salt concentration of your buffers to minimize charge-based non-specific binding.[6] Including a non-ionic surfactant, such as Tween-20, in your washing buffers can also help reduce hydrophobic interactions.[7]

  • Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence), which can be mistaken for a signal.

    • Solution: Always include an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, you may need to use spectral unmixing techniques if your imaging software supports it.

Troubleshooting Workflow for High Background Fluorescence

start High Background Observed check_concentration Is the DSPE-PEG-Fluor 594 concentration optimized? start->check_concentration optimize_concentration Action: Lower the concentration to the minimum required for signal. check_concentration->optimize_concentration No check_blocking Are blocking agents being used? check_concentration->check_blocking Yes optimize_concentration->check_blocking add_blocking Action: Add BSA or use a commercial blocking solution. check_blocking->add_blocking No check_washing Are washing steps adequate? check_blocking->check_washing Yes add_blocking->check_washing improve_washing Action: Increase the number and duration of washes. Consider adding a non-ionic surfactant to the wash buffer. check_washing->improve_washing No check_autofluorescence Is autofluorescence a factor? check_washing->check_autofluorescence Yes improve_washing->check_autofluorescence control_autofluorescence Action: Image an unstained control. Use spectral unmixing if available. check_autofluorescence->control_autofluorescence Yes end Background Reduced check_autofluorescence->end No control_autofluorescence->end start Spectral Bleed-Through Detected is_confocal Are you using a confocal microscope? start->is_confocal use_sequential_scan Action: Use sequential scanning to acquire each channel separately. is_confocal->use_sequential_scan Yes is_flow_cytometry Are you using a flow cytometer? is_confocal->is_flow_cytometry No end Bleed-Through Minimized use_sequential_scan->end perform_compensation Action: Run a single-color control and apply compensation. is_flow_cytometry->perform_compensation Yes optimize_filters Action: Use narrower bandpass filters for other channels. is_flow_cytometry->optimize_filters No perform_compensation->end optimize_filters->end start Start: Live Cells in Culture prepare_staining_solution Prepare DSPE-PEG-Fluor 594 Staining Solution start->prepare_staining_solution wash_cells_pre Wash Cells with Pre-warmed Medium prepare_staining_solution->wash_cells_pre optional_blocking Optional: Pre-incubate with 1% BSA for 15-30 min wash_cells_pre->optional_blocking add_stain Add Staining Solution and Incubate 10-30 min optional_blocking->add_stain wash_cells_post Wash Cells 2-3 times with Pre-warmed Medium add_stain->wash_cells_post image_cells Image with Fluorescence Microscope (Texas Red filter set) wash_cells_post->image_cells end End: Acquire Images image_cells->end

References

reducing non-specific binding of DSPE-PEG-Fluor 594

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of DSPE-PEG-Fluor 594 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Fluor 594 and what are its common applications?

DSPE-PEG-Fluor 594 is a phospholipid-polyethylene glycol conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a PEG chain, which is then terminated with a Fluor 594 fluorescent dye.[1] DSPE is a lipid that can be incorporated into lipid bilayers, making this molecule ideal for labeling liposomes, micelles, and other lipid-based nanoparticles. Its high water solubility and fluorescent properties make it a valuable tool for in vitro and in vivo imaging studies, including cell labeling, tracking of drug delivery systems, and fluorescence microscopy.[1]

Q2: What causes non-specific binding of DSPE-PEG-Fluor 594?

Non-specific binding of DSPE-PEG-Fluor 594 can arise from several factors:

  • Electrostatic Interactions: The phosphate (B84403) group in DSPE carries a negative charge, which can lead to electrostatic interactions with positively charged cell surface proteins or extracellular matrix components.

  • Hydrophobic Interactions: The DSPE lipid anchor is hydrophobic and can non-specifically interact with hydrophobic regions of proteins and cell membranes.

  • Aggregation: DSPE-PEG-Fluor 594 molecules can self-assemble into micelles or aggregates, especially at high concentrations, which may then bind non-specifically to cells or surfaces.

  • Serum Protein Interactions: In the presence of serum, proteins can adsorb onto the surface of PEGylated nanoparticles, a process that can sometimes mediate non-specific uptake by cells.[2][3][4][5]

  • Properties of the Fluorophore: Highly charged fluorescent dyes can contribute to non-specific binding.[6][7]

Q3: How does the PEG chain length affect non-specific binding?

The polyethylene (B3416737) glycol (PEG) chain acts as a hydrophilic spacer that creates a steric barrier, which can reduce non-specific binding by shielding the DSPE lipid and the fluorophore from interacting with surfaces. Generally, a longer PEG chain provides better shielding and reduces protein adsorption, a phenomenon known as the "stealth" effect. However, excessively long PEG chains might also hinder specific targeting interactions if a targeting ligand is present.

Q4: What are common blocking agents and how do they work?

Blocking agents are used to saturate non-specific binding sites on cells or surfaces, thereby reducing background signal. Common blocking agents include:

  • Bovine Serum Albumin (BSA): A protein that binds to non-specific hydrophobic and charged sites.[8][9]

  • Casein (found in non-fat dry milk): Another protein-based blocking agent that is effective at preventing non-specific binding.[8][10]

  • Normal Serum: Serum from the same species as the secondary antibody (in immunoassays) or from a non-reactive species can be used to block non-specific antibody binding and other protein-protein interactions.[5][8]

  • Polyethylene Glycol (PEG): Unconjugated PEG can also be used as a blocking agent to reduce non-specific interactions.[6]

These agents work by competitively binding to surfaces, leaving fewer sites available for the DSPE-PEG-Fluor 594 to bind non-specifically.

Troubleshooting Guides

High Background Fluorescence in Cell Imaging

High background fluorescence can obscure the specific signal from your target, leading to poor image quality and difficulty in data interpretation. This guide provides a systematic approach to troubleshooting high background.

Problem: High and diffuse fluorescence signal across the sample, not localized to the expected target.

Troubleshooting Workflow:

TroubleshootingWorkflow Start High Background Observed CheckControls 1. Analyze Controls: - Unstained Cells - Vehicle Control Start->CheckControls Autofluorescence High background in unstained cells? CheckControls->Autofluorescence ReduceAutofluorescence Action: Reduce Autofluorescence - Use spectral unmixing - Use background subtraction - Switch to a longer wavelength fluorophore Autofluorescence->ReduceAutofluorescence Yes OptimizeConcentration 2. Optimize Probe Concentration Autofluorescence->OptimizeConcentration No ReduceAutofluorescence->OptimizeConcentration Titration Perform concentration titration (e.g., 0.1 - 10 µM) OptimizeConcentration->Titration ImproveWashing 3. Enhance Washing Protocol Titration->ImproveWashing WashingSteps Increase number and duration of wash steps (e.g., 3-5 washes, 5-10 min each) ImproveWashing->WashingSteps ImplementBlocking 4. Implement/Optimize Blocking WashingSteps->ImplementBlocking BlockingAgents Test different blocking agents (BSA, Casein, Serum) ImplementBlocking->BlockingAgents CheckAggregation 5. Check for Aggregation BlockingAgents->CheckAggregation AggregationSolution Action: Prevent Aggregation - Sonicate/vortex solution - Filter the solution (0.22 µm) - Prepare fresh dilutions CheckAggregation->AggregationSolution Resolved Problem Resolved AggregationSolution->Resolved

Caption: A step-by-step workflow for troubleshooting high background fluorescence.

Detailed Steps and Explanations:

  • Analyze Controls:

    • Unstained Cells: Image cells that have not been treated with DSPE-PEG-Fluor 594 to determine the level of cellular autofluorescence.[11] Autofluorescence can be significant, especially in certain cell types.

    • Vehicle Control: Treat cells with the vehicle (e.g., buffer or media) used to dilute the DSPE-PEG-Fluor 594 to ensure the vehicle itself is not causing fluorescence.

  • Optimize Probe Concentration:

    • High concentrations of DSPE-PEG-Fluor 594 can lead to increased non-specific binding and aggregation.

    • Action: Perform a titration experiment to determine the lowest concentration that provides a good signal-to-noise ratio.[4] A typical starting range for cell labeling is 1-5 µM.

  • Enhance Washing Protocol:

    • Insufficient washing can leave unbound DSPE-PEG-Fluor 594 in the sample, contributing to high background.

    • Action: Increase the number and duration of wash steps after incubation with the fluorescent lipid.[12][13] For example, wash cells 3-5 times with phosphate-buffered saline (PBS) or a suitable buffer for 5-10 minutes each time with gentle agitation.

  • Implement or Optimize Blocking:

    • Blocking non-specific binding sites before adding the fluorescent probe is a critical step.[8]

    • Action: Incubate your cells with a blocking agent for 30-60 minutes at room temperature before adding DSPE-PEG-Fluor 594. If you are already using a blocking agent, try a different one or increase the concentration.

  • Check for Aggregation:

    • Aggregates of DSPE-PEG-Fluor 594 can bind non-specifically to cells and surfaces.

    • Action: Before use, vortex or sonicate the DSPE-PEG-Fluor 594 solution. For critical applications, consider filtering the solution through a 0.22 µm filter. Always prepare fresh dilutions from a stock solution.

Quantitative Data Summary: Comparison of Blocking Agents

While direct quantitative comparisons for DSPE-PEG-Fluor 594 are limited in the literature, the following table summarizes the general characteristics and recommended working concentrations of common blocking agents based on their use in fluorescence-based assays.

Blocking AgentTypical Working ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBSReadily available, effective for reducing hydrophobic and charge-based interactions.[8][9]Can contain impurities that may interfere with some assays. Not ideal for systems with anti-bovine antibodies.[5][8]
Casein (Non-fat dry milk) 1-5% (w/v) in PBSInexpensive and effective.Contains phosphoproteins and biotin, which can interfere with specific assays. May not be compatible with all antibodies.[8][10]
Normal Serum 5-10% (v/v) in PBSContains a mixture of proteins that can effectively block a wide range of non-specific interactions.[5]Must be from a species that does not cross-react with other reagents in the experiment. Can be more expensive.

Experimental Protocols

Protocol 1: General Cell Labeling with DSPE-PEG-Fluor 594

This protocol provides a general guideline for labeling live cells in culture.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

    • Wash the cells once with pre-warmed PBS.

  • Blocking (Optional but Recommended):

    • Prepare a blocking solution (e.g., 2% BSA in PBS).

    • Incubate the cells in the blocking solution for 30-60 minutes at 37°C.

  • Labeling:

    • Prepare the desired concentration of DSPE-PEG-Fluor 594 in pre-warmed cell culture medium or a suitable buffer.

    • Remove the blocking solution (if used) and add the DSPE-PEG-Fluor 594 solution to the cells.

    • Incubate for 15-60 minutes at 37°C. The optimal time may vary depending on the cell type and experimental goals.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells 3-5 times with pre-warmed PBS or cell culture medium, with a 5-minute incubation for each wash, to remove unbound probe.[12][13]

  • Imaging:

    • Replace the wash buffer with fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium).

    • Proceed with fluorescence microscopy using appropriate filter sets for Fluor 594 (Excitation/Emission: ~590/617 nm).

Protocol 2: Preparation of DSPE-PEG-Fluor 594 Labeled Liposomes

This protocol describes the incorporation of DSPE-PEG-Fluor 594 into liposomes using the thin-film hydration method.

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Fluor 594 in chloroform (B151607) or a suitable organic solvent. A typical molar ratio for the fluorescent lipid is 0.1-1 mol%.

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder.

    • Pass the liposome (B1194612) suspension through the membrane 10-20 times.

  • Purification:

    • To remove unincorporated DSPE-PEG-Fluor 594, purify the liposome suspension using size exclusion chromatography or dialysis.

Visualizations

NonSpecificBindingFactors cluster_Causes Causes of Non-Specific Binding cluster_Solutions Mitigation Strategies DSPE_PEG_Fluor DSPE-PEG-Fluor 594 Electrostatic Electrostatic Interactions DSPE_PEG_Fluor->Electrostatic Phosphate group Hydrophobic Hydrophobic Interactions DSPE_PEG_Fluor->Hydrophobic DSPE anchor Aggregation Probe Aggregation DSPE_PEG_Fluor->Aggregation SerumProteins Serum Protein Adsorption DSPE_PEG_Fluor->SerumProteins Blocking Blocking Agents (BSA, Casein, Serum) Electrostatic->Blocking Buffer Adjust Buffer Conditions (pH, Ionic Strength) Electrostatic->Buffer Hydrophobic->Blocking Washing Thorough Washing Hydrophobic->Washing Concentration Optimize Concentration Aggregation->Concentration PEG_Chain PEG Chain Length SerumProteins->PEG_Chain

Caption: Factors contributing to non-specific binding and corresponding mitigation strategies.

References

Validation & Comparative

A Comparative Guide to DSPE-PEG-Fluor 594 and Other Fluorescent Lipid Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug delivery and cellular imaging, fluorescently labeled lipids are indispensable tools for tracking, quantifying, and understanding the behavior of liposomal drug carriers and cellular membrane dynamics. Among the myriad of available probes, DSPE-PEG-Fluor 594 has emerged as a popular choice. This guide provides an objective comparison of DSPE-PEG-Fluor 594 with other commonly used fluorescent lipid probes, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Quantitative Comparison of Fluorescent Lipid Probes

The selection of an appropriate fluorescent lipid probe is contingent on several key photophysical and physicochemical parameters. A summary of these properties for DSPE-PEG-Fluor 594 and two common alternatives, Lissamine™ Rhodamine B-PE and NBD-PE, is presented below.

PropertyDSPE-PEG-Fluor 594Lissamine™ Rhodamine B-PENBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)
Excitation Maximum (nm) ~590[1][2]~560~463-465[3][4]
Emission Maximum (nm) ~617[1][2]~580-583~535-536[3][4]
Fluorophore Family Alexa Fluor 594 equivalent[2]RhodamineNitrobenzoxadiazole
Quantum Yield (Φ) High (Alexa Fluor 594 is 0.66 in aqueous solution)[5]~0.31-0.7 (in various solvents for Rhodamine B)[6]~0.32 (in membranes)
Photostability High (Alexa Fluor dyes are known for their photostability)High (Rhodamine dyes are generally photostable)[7]Moderate[8]
Environmental Sensitivity Low (pH-insensitive from pH 4 to 10)[2]ModerateHigh (fluorescence is sensitive to solvent polarity)
Molecular Weight of Attached Group Larger (due to PEG linker)LargerRelatively small
Common Applications Liposome (B1194612) tracking, in vivo imagingMembrane fusion and mixing assays (FRET acceptor)Lipid transport and metabolism, membrane fusion assays (FRET donor)

Experimental Protocols

To ensure a standardized and reproducible comparison of fluorescent lipid probes, the following detailed experimental protocols are provided for key assays.

I. Protocol for Comparing Probe Photostability in Liposomes

This protocol outlines a method to assess the photostability of different fluorescent lipid probes incorporated into liposomes.

1. Liposome Preparation: a. Prepare a lipid mixture of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and cholesterol at a 2:1 molar ratio in chloroform. b. Add the fluorescent lipid probe (e.g., DSPE-PEG-Fluor 594, Rhodamine B-PE, or NBD-PE) to the lipid mixture at a concentration of 0.5 mol%. c. Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film. d. Hydrate the lipid film with phosphate-buffered saline (PBS) at pH 7.4 to a final lipid concentration of 1 mg/mL. e. Extrude the liposome suspension through polycarbonate membranes with a pore size of 100 nm to create unilamellar vesicles of a uniform size.

2. Photobleaching Experiment: a. Dilute the fluorescently labeled liposome suspension in PBS to a suitable concentration for fluorescence microscopy. b. Mount the liposome solution on a microscope slide with a coverslip. c. Using a confocal laser scanning microscope, locate a field of view with a representative population of liposomes. d. Acquire an initial image (t=0) using the appropriate excitation and emission wavelengths for the specific probe. e. Continuously illuminate a defined region of interest (ROI) with the excitation laser at a constant intensity. f. Acquire images at regular time intervals (e.g., every 30 seconds) for a total duration of 10 minutes.

3. Data Analysis: a. Measure the mean fluorescence intensity within the ROI for each time point using image analysis software (e.g., ImageJ). b. Normalize the fluorescence intensity at each time point to the initial intensity at t=0. c. Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves for each fluorescent probe. d. Compare the decay rates of the fluorescence signals to determine the relative photostability of the probes.

II. Protocol for Assessing the Effect of Probes on Liposome Stability (Detergent Lysis Assay)

This assay evaluates whether the incorporation of a fluorescent probe affects the structural integrity of the liposome.

1. Liposome Preparation: a. Prepare liposomes containing different fluorescent probes as described in the photostability protocol. Prepare a control batch of unlabeled liposomes.

2. Detergent-Mediated Lysis Assay: a. In a 96-well black plate, add 90 µL of PBS to each well. b. Add 10 µL of each liposome formulation (unlabeled control, DSPE-PEG-Fluor 594-labeled, Rhodamine B-PE-labeled, and NBD-PE-labeled) to separate wells in triplicate. c. To induce lysis, add 10 µL of a 1% Triton X-100 solution to a set of wells for each liposome type to establish the maximum fluorescence dequenching or light scattering change. d. To measure stability, add increasing concentrations of a milder detergent (e.g., sodium deoxycholate) to other sets of wells for each liposome type. e. Monitor the change in fluorescence (for self-quenching probes) or light scattering at a specific wavelength (e.g., 400 nm) over time using a plate reader.

3. Data Analysis: a. For fluorescent probes that exhibit self-quenching at high concentrations in the membrane, an increase in fluorescence upon detergent addition indicates membrane disruption. b. For all liposomes, a decrease in light scattering indicates lysis. c. Plot the percentage of lysis (relative to the Triton X-100 control) against the detergent concentration. d. Compare the detergent concentration required to cause 50% lysis (EC50) for each liposome formulation. A significant difference in the EC50 value for labeled versus unlabeled liposomes suggests that the probe affects membrane stability.

III. Protocol for In Vitro Cellular Uptake of Fluorescent Liposomes

This protocol describes a method to compare the cellular uptake of liposomes labeled with different fluorescent probes using flow cytometry.

1. Cell Culture: a. Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media until they reach 80-90% confluency.

2. Liposome Incubation: a. Seed the cells into 24-well plates and allow them to adhere overnight. b. Prepare the different fluorescently labeled liposome formulations in cell culture media at a final lipid concentration of 100 µg/mL. c. Remove the old media from the cells and add the liposome-containing media to the respective wells. d. Incubate the cells with the liposomes for a specific time period (e.g., 4 hours) at 37°C.

3. Sample Preparation for Flow Cytometry: a. After incubation, wash the cells twice with cold PBS to remove non-internalized liposomes. b. Detach the cells from the plate using a non-enzymatic cell dissociation solution. c. Transfer the cell suspension to flow cytometry tubes and centrifuge to pellet the cells. d. Resuspend the cell pellet in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

4. Flow Cytometry Analysis: a. Analyze the cells using a flow cytometer equipped with the appropriate lasers and filters for each fluorescent probe. b. Gate the live cell population based on forward and side scatter properties. c. Measure the mean fluorescence intensity of the gated cell population for each sample.

5. Data Analysis: a. Compare the mean fluorescence intensity of cells incubated with liposomes labeled with different probes. A higher mean fluorescence intensity indicates greater cellular uptake. b. The percentage of fluorescently positive cells can also be quantified and compared.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for comparing the performance of different fluorescent lipid probes.

G cluster_0 Probe Selection & Liposome Formulation cluster_1 Performance Characterization cluster_2 Data Analysis & Comparison Probe1 DSPE-PEG-Fluor 594 Formulation Incorporate into Liposomes Probe1->Formulation Probe2 Rhodamine B-PE Probe2->Formulation Probe3 NBD-PE Probe3->Formulation Photostability Photostability Assay Formulation->Photostability Stability Liposome Stability Assay Formulation->Stability Uptake Cellular Uptake Assay Formulation->Uptake Analysis Quantitative Analysis Photostability->Analysis Stability->Analysis Uptake->Analysis Comparison Comparative Evaluation Analysis->Comparison

Caption: Workflow for comparing fluorescent lipid probes.

Signaling Pathway and Logical Relationships

The choice of a fluorescent lipid probe can influence the interpretation of experimental results. The following diagram illustrates the logical relationship between probe properties and their impact on experimental outcomes.

G cluster_0 Probe Properties cluster_1 Experimental Advantages cluster_2 Desired Outcome QuantumYield High Quantum Yield HighSignal Strong & Stable Signal QuantumYield->HighSignal Photostability High Photostability Photostability->HighSignal LongImaging Long-term Imaging Possible Photostability->LongImaging LowPerturbation Minimal Membrane Perturbation AccurateTracking Faithful Tracking of Liposome LowPerturbation->AccurateTracking ReliableData Reliable & Reproducible Data HighSignal->ReliableData LongImaging->ReliableData AccurateTracking->ReliableData

Caption: Impact of probe properties on experimental outcomes.

References

DSPE-PEG 2000 vs. Other PEG Lengths: A Comparative Guide for Drug Delivery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of polyethylene (B3416737) glycol (PEG) length in DSPE-PEG-lipid conjugates is a critical parameter that significantly influences the physicochemical properties, in vitro performance, and in vivo fate of liposomal and nanoparticle-based drug delivery systems. This guide provides an objective comparison of DSPE-PEG 2000 with other PEG lengths, supported by experimental data, to facilitate informed decisions in formulation development.

The "stealth" properties conferred by PEGylation are paramount for evading the mononuclear phagocyte system (MPS), thereby prolonging circulation time and enhancing the probability of reaching the target site. DSPE-PEG 2000 is widely adopted as a standard due to its balanced characteristics; however, variations in PEG length can be strategically employed to modulate nanoparticle behavior for specific therapeutic applications.

Quantitative Performance Metrics: A Side-by-Side Comparison

The following tables summarize the impact of DSPE-PEG molecular weight on key performance indicators of lipid-based nanoparticles. The data has been compiled from various studies to provide a comparative overview.

Table 1: Physicochemical Properties

PropertyDSPE-PEG 1000DSPE-PEG 2000DSPE-PEG 3400/3350DSPE-PEG 5000Reference(s)
Hydrodynamic Diameter (nm) Smaller~100-150Larger than 2000Larger[1][2]
Zeta Potential (mV) More Negative~ -20 to -35More NeutralMore Neutral[1]
Polydispersity Index (PDI) Generally < 0.2Generally < 0.2Generally < 0.2Generally < 0.2[1]
Drug Encapsulation Efficiency (%) Can be higherHighGenerally HighCan be lower[2][3]

Table 2: In Vitro Performance

ParameterDSPE-PEG 1000DSPE-PEG 2000DSPE-PEG 3400/3350DSPE-PEG 5000Reference(s)
In Vitro Drug Release Faster ReleaseSustained ReleaseSlower ReleaseSlower initial release[1]
Cellular Uptake Generally higherEfficientCan be reducedCan be significantly reduced[4][5]

Table 3: In Vivo Performance

ParameterDSPE-PEG 1000DSPE-PEG 2000DSPE-PEG 3400/3350DSPE-PEG 5000Reference(s)
Circulation Half-life ShorterProlongedLongerPotentially longer[1][3]
Tumor Accumulation LowerEnhancedPotentially higherMay be higher due to longer circulation[6]
Protein Corona Formation More protein adsorptionReduced protein adsorptionFurther reducedSignificantly reduced[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the comparison of different DSPE-PEG lengths.

Liposome (B1194612) Preparation via Thin-Film Hydration

This common method is used to prepare multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs).

Materials:

  • DSPE-PEG (with varying molecular weights)

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Dissolve the lipids (phospholipid, cholesterol, and DSPE-PEG) and the drug (if lipid-soluble) in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer (containing the drug if water-soluble) by gentle rotation above the lipid's phase transition temperature. This results in the formation of MLVs.

  • To obtain SUVs with a uniform size distribution, the MLV suspension is then subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is a critical parameter to quantify the amount of drug successfully loaded into the nanoparticles.

Procedure:

  • Separate the unencapsulated (free) drug from the liposome formulation. Common methods include:

    • Size Exclusion Chromatography (SEC): Using a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules.

    • Dialysis: Placing the liposome suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) against a large volume of buffer to allow the free drug to diffuse out.

    • Centrifugation/Ultrafiltration: Using centrifugal filter units with a defined MWCO to separate the supernatant containing the free drug from the liposomes.

  • Disrupt the liposomes to release the encapsulated drug. This is typically achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).

  • Quantify the drug concentration in the disrupted liposome fraction and in the free drug fraction using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Assay

This assay evaluates the rate at which the encapsulated drug is released from the nanoparticles over time.

Procedure:

  • Place a known concentration of the drug-loaded liposome suspension into a dialysis bag with a suitable MWCO.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4, sometimes containing serum to mimic physiological conditions) and maintain at a constant temperature (e.g., 37°C) with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using an appropriate analytical technique (e.g., HPLC, fluorescence spectroscopy).

  • Plot the cumulative percentage of drug released as a function of time.

Cellular Uptake Analysis by Flow Cytometry

This method quantitatively assesses the internalization of fluorescently labeled nanoparticles by cells.

Procedure:

  • Seed cells (e.g., cancer cell line) in a multi-well plate and allow them to adhere overnight.

  • Prepare nanoparticle formulations containing a fluorescent dye.

  • Incubate the cells with the fluorescently labeled nanoparticles for a specific period (e.g., 4 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Detach the cells from the plate using trypsin.

  • Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of nanoparticle uptake.

In Vivo Pharmacokinetic Study

This study determines the circulation time and biodistribution of the nanoparticles in an animal model.

Procedure:

  • Administer the nanoparticle formulation (typically via intravenous injection) to a cohort of laboratory animals (e.g., mice or rats).

  • At designated time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h), collect blood samples.

  • Extract the drug from the blood or plasma samples.

  • Quantify the drug concentration in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Plot the plasma concentration of the drug versus time and calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance.

  • For biodistribution studies, at the end of the experiment, harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor), homogenize them, and quantify the drug concentration in each organ.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of developing and evaluating PEGylated liposomes and the influence of PEG length on their in vivo fate.

PEGylated_Liposome_Development_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lipid_Selection Lipid Selection (Phospholipid, Cholesterol, DSPE-PEG) Preparation Liposome Preparation (e.g., Thin-Film Hydration) Lipid_Selection->Preparation Drug_Selection Drug Selection (Hydrophilic/Hydrophobic) Drug_Selection->Preparation Downsizing Size Reduction (Extrusion/Sonication) Preparation->Downsizing Characterization Physicochemical Characterization (Size, Zeta, PDI, EE) Downsizing->Characterization Stability Stability Assessment Characterization->Stability Release In Vitro Drug Release Characterization->Release Uptake Cellular Uptake Assay Characterization->Uptake Animal_Model Animal Model Selection Uptake->Animal_Model Pharmacokinetics Pharmacokinetics (PK) Study Animal_Model->Pharmacokinetics Biodistribution Biodistribution Study Pharmacokinetics->Biodistribution Efficacy Therapeutic Efficacy Study Biodistribution->Efficacy

Caption: Workflow for the development and evaluation of PEGylated liposomes.

PEG_Length_Influence cluster_peg_length DSPE-PEG Molecular Weight cluster_outcomes In Vivo Consequences Short_PEG Shorter PEG (e.g., 1000) Protein_Adsorption Protein Adsorption (Opsonization) Short_PEG->Protein_Adsorption Higher Circulation_Time Blood Circulation Time Short_PEG->Circulation_Time Shorter Cellular_Internalization Cellular Internalization Short_PEG->Cellular_Internalization Highest Medium_PEG Medium PEG (e.g., 2000) Medium_PEG->Protein_Adsorption Lower Medium_PEG->Circulation_Time Longer Medium_PEG->Cellular_Internalization Higher Long_PEG Longer PEG (e.g., 5000) Long_PEG->Protein_Adsorption Lowest Long_PEG->Circulation_Time Longest Long_PEG->Cellular_Internalization Lower MPS_Uptake MPS Uptake (Liver, Spleen) Protein_Adsorption->MPS_Uptake Increases MPS_Uptake->Circulation_Time Decreases Tumor_Accumulation Tumor Accumulation (EPR Effect) Circulation_Time->Tumor_Accumulation Increases

Caption: Influence of DSPE-PEG length on the in vivo fate of nanoparticles.

References

Validating DSPE-PEG-Fluor 594 Localization in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing lipid-based nanoparticles and liposomes, precise localization of these carriers within cells is paramount. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] conjugated to a fluorescent dye, such as DSPE-PEG-Fluor 594, is a widely used tool for this purpose.[1] However, ensuring that the fluorescent signal accurately represents the location of the lipid conjugate is a critical validation step. This guide provides a comparative overview of DSPE-PEG-Fluor 594 and its alternatives, supported by experimental protocols to validate its intracellular localization.

Performance Comparison of Fluorescent Lipid Probes

The choice of a fluorescent lipid probe can significantly impact the interpretation of cellular imaging studies. Key performance indicators include quantum yield (a measure of fluorescence efficiency), photostability (resistance to photobleaching), and the signal-to-noise ratio. While DSPE-PEG-Fluor 594 is a popular choice, several alternatives offer distinct advantages.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (approx.)PhotostabilityKey Characteristics
DSPE-PEG-Fluor 594 5906170.66 (for Alexa Fluor 594)[2]GoodWater-soluble dye, forms micelles in aqueous media.[3]
DSPE-PEG-Rhodamine 570595~0.3-0.9 (Varies with Rhodamine type)ModerateWidely used, but can be less photostable than modern dyes.[4][5]
NBD-PE 463536~0.3-0.5LowEnvironment-sensitive fluorophore, prone to photobleaching.[6][7]
BODIPY-FL-HPC 500510~0.9HighBright and highly photostable, less sensitive to environmental polarity.[][9][10]

Note: The quantum yield of fluorescently labeled lipids can be influenced by the local environment and the conjugation chemistry. The values presented here are for the parent fluorophores and serve as a comparative baseline.

Experimental Protocols for Localization Validation

To rigorously validate the localization of DSPE-PEG-Fluor 594, a combination of imaging techniques and control experiments is essential.

Protocol 1: Co-localization with Organelle-Specific Markers via Confocal Microscopy

This protocol determines whether the fluorescently labeled lipid co-localizes with specific subcellular compartments.[11][12][13]

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • DSPE-PEG-Fluor 594

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™ Green for mitochondria, LysoTracker™ Green for lysosomes, ER-Tracker™ Green for endoplasmic reticulum)

  • Live-cell imaging medium

  • Confocal microscope

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.

  • Labeling with DSPE-PEG-Fluor 594: Prepare a working solution of DSPE-PEG-Fluor 594 in live-cell imaging medium. The final concentration should be optimized for your cell type but typically ranges from 1-10 µg/mL. Incubate the cells with the labeling solution for a predetermined time (e.g., 30 minutes to 2 hours).

  • Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Organelle Staining: Incubate the cells with the appropriate organelle-specific tracker (B12436777) according to the manufacturer's instructions.

  • Imaging: Acquire images using a confocal microscope. Use sequential scanning or appropriate filter sets to avoid spectral bleed-through between the channels for DSPE-PEG-Fluor 594 and the organelle tracker.

  • Analysis: Analyze the images for co-localization using image analysis software (e.g., ImageJ with the Coloc 2 plugin). A high Pearson's correlation coefficient suggests a strong co-localization.

Control Experiments:

  • Unlabeled Cells: Image unlabeled cells under the same acquisition settings to determine the level of autofluorescence.

  • Single-Labeled Cells: Image cells labeled with only DSPE-PEG-Fluor 594 and cells labeled with only the organelle tracker to confirm the absence of bleed-through between channels.

  • Free Fluorophore Control: Incubate cells with the unconjugated Fluor 594 dye to assess non-specific staining.

Co_localization_Workflow cluster_preparation Cell Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis A Seed cells on glass-bottom dish B Incubate with DSPE-PEG-Fluor 594 A->B C Wash to remove unbound probe B->C D Incubate with organelle tracker C->D E Acquire images on confocal microscope D->E F Analyze for co-localization E->F

Figure 1. Workflow for co-localization experiments.

Protocol 2: Assessing Membrane Dynamics with Fluorescence Recovery After Photobleaching (FRAP)

FRAP can be used to determine if the fluorescent lipid is mobile within a membrane or stably associated with a structure.[3][14][15][16][17]

Materials:

  • Cells labeled with DSPE-PEG-Fluor 594 as described in Protocol 1.

  • Confocal microscope with FRAP capabilities.

Procedure:

  • Image Acquisition Setup: Select a region of interest (ROI) on a labeled cellular membrane.

  • Pre-bleach Imaging: Acquire a few images of the ROI at low laser power.

  • Photobleaching: Use a high-intensity laser to photobleach the fluorescence within the ROI.

  • Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence.

  • Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. The rate of recovery provides information about the diffusion coefficient of the labeled lipid, and the extent of recovery indicates the mobile fraction.

Control Experiments:

  • Photobleaching Control: Continuously image a non-bleached region to quantify photobleaching during the post-bleach acquisition period.

  • Fixed Cell Control: Perform FRAP on cells that have been fixed after labeling. No fluorescence recovery is expected if the probe is immobile.

FRAP_Workflow A Select ROI on labeled membrane B Acquire pre-bleach images A->B C Photobleach ROI with high-intensity laser B->C D Acquire post-bleach time-lapse images C->D E Analyze fluorescence recovery curve D->E

Figure 2. Experimental workflow for FRAP analysis.

Protocol 3: Single-Particle Tracking (SPT) of Labeled Liposomes

SPT can be used to follow the movement of individual DSPE-PEG-Fluor 594-containing liposomes or nanoparticles as they interact with and are internalized by cells.[1][18][19][20]

Materials:

  • Liposomes or nanoparticles formulated with DSPE-PEG-Fluor 594.

  • Cells of interest cultured on glass-bottom dishes.

  • Total Internal Reflection Fluorescence (TIRF) microscope or a highly sensitive spinning disk confocal microscope.

Procedure:

  • Cell Preparation: Seed cells to a low density to allow for clear visualization of individual particles.

  • Liposome Incubation: Add a dilute solution of fluorescently labeled liposomes to the cells.

  • Live-Cell Imaging: Immediately begin acquiring time-lapse images at a high frame rate (e.g., 10-30 frames per second).

  • Particle Tracking: Use particle tracking software (e.g., TrackMate in ImageJ) to identify and track the trajectories of individual fluorescent spots over time.

  • Analysis: Analyze the trajectories to determine parameters such as mean squared displacement (MSD), diffusion coefficient, and type of motion (e.g., confined, directed, or random diffusion).

Control Experiments:

  • Immobile Particle Control: Track fluorescent beads that are non-specifically adhered to the coverslip to determine the tracking error of the system.

  • Liposome Stability Control: Image the labeled liposomes in cell-free medium to ensure they are stable and do not aggregate over the course of the experiment.

SPT_Logical_Flow cluster_exp Experiment cluster_analysis Analysis A Incubate cells with labeled liposomes B Acquire high-speed time-lapse images A->B C Track individual particle trajectories B->C D Calculate MSD and diffusion coefficient C->D E Characterize motion type D->E

Figure 3. Logical flow for single-particle tracking analysis.

By employing these comparative data and validation protocols, researchers can confidently ascertain the localization of DSPE-PEG-Fluor 594 in their cellular systems and select the most appropriate fluorescent lipid probe for their specific research needs.

References

Navigating In Vitro Cytotoxicity: A Comparative Guide to DSPE-PEG-Fluor 594 and Alternative Fluorescent Lipid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescently labeled lipids is a critical step in a wide range of in vitro assays. An ideal probe should provide robust and stable labeling without interfering with cellular processes. This guide offers a comparative assessment of the in vitro cytotoxicity of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] labeled with Fluor 594 (DSPE-PEG-Fluor 594) and other commonly used fluorescent lipid alternatives. The information presented here is compiled from publicly available data to aid in the selection of the most appropriate reagent for your research needs.

The cytotoxicity of lipid-based nanoparticles and probes is a significant consideration in experimental design. The primary component influencing the toxicity of DSPE-PEG-Fluor 594 is often the DSPE-PEG lipid anchor itself. Its cytotoxicity is known to be concentration-dependent and can vary significantly between different cell lines and the formulation of the lipid (e.g., micelle, liposome, or free monomer).[1]

Comparative Cytotoxicity Data

While direct, quantitative in vitro cytotoxicity data for DSPE-PEG-Fluor 594 is not extensively available in the public domain, we can infer its likely cytotoxic profile by examining studies on DSPE-PEG and particles containing this lipid. This guide compares the cytotoxicity of DSPE-PEG with that of other widely used fluorescently labeled phospholipids, such as those containing BODIPY, Lissamine Rhodamine, and NBD dyes. It is important to note that the data presented below is collated from various studies and experimental conditions may differ. Therefore, this table should be used as a guideline, and investigators are encouraged to perform their own cytotoxicity assessments for their specific experimental setup.

Fluorescent Lipid/ComponentCell LineIncubation TimeAssay MethodObserved Cytotoxicity (IC50 or % Viability)
DSPE-PEG(5000) amine-SWCNTs SKOV324 hMTTIC50: 50 µg/mL[2]
HEPG224 hMTTIC50: 300 µg/mL[2]
A54924 hMTTIC50: 370 µg/mL[2]
DSPE-PEG-C60 Micelles (empty) L02, GES-1, H9c272 hCCK-8Showed weaker cytotoxicity than Doxorubicin-loaded micelles.[3]
BODIPY-based dye (OBEP) HeLa, MCF7Not SpecifiedNot SpecifiedReported to have low toxicity.[4]
BODIPY-based probe (LD-TB) Bovine Cumulus Cells48 hCCK-8No significant decrease in cell viability up to 10 µM.
Lissamine Rhodamine PE HeLa, RAW 264.724 hNot SpecifiedUsed in live cell imaging, suggesting low toxicity at imaging concentrations.[5]
NBD-PE I-13.35 Mouse Macrophages24 hEthidium Homodimer-2Used to screen for phospholipidosis, implying usability in live cells.[6]

Experimental Protocols

Accurate assessment of cytotoxicity is paramount. Below are detailed methodologies for three commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the fluorescently labeled lipid for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.

Principle: LDH is a stable enzyme that is released from cells with compromised plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells. Carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cell layer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH release by subtracting the background absorbance from the experimental values. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the fluorescent lipid probe in a suitable culture vessel (e.g., 6-well plate).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution. Centrifuge the cell suspension and wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use appropriate excitation and emission filters for the chosen fluorophores.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizing Experimental Processes and Cellular Responses

To further clarify the experimental and biological contexts, the following diagrams illustrate a typical cytotoxicity assessment workflow and a potential signaling pathway involved in nanoparticle-induced cytotoxicity.

G cluster_0 In Vitro Cytotoxicity Assessment Workflow cluster_1 Assay Types A Cell Seeding (e.g., 96-well plate) B Treatment with DSPE-PEG-Fluor 594 (Concentration Gradient) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cytotoxicity Assay C->D E Data Acquisition (e.g., Plate Reader, Flow Cytometer) D->E D1 MTT Assay (Metabolic Activity) D->D1 D2 LDH Assay (Membrane Integrity) D->D2 D3 Annexin V/PI Assay (Apoptosis/Necrosis) D->D3 F Data Analysis (% Viability, IC50) E->F

Caption: Workflow for in vitro cytotoxicity assessment of fluorescently labeled lipids.

G cluster_0 Potential Signaling Pathway for Nanoparticle-Induced Cytotoxicity NP DSPE-PEG-Fluor 594 Nanoparticle/Micelle Membrane Cell Membrane Interaction/ Internalization NP->Membrane ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential signaling pathway for nanoparticle-induced cytotoxicity.

References

A Comparative Guide to DSPE-PEG-Fluor 594 and DSPE-PEG-Cy5 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is a critical determinant of success in preclinical in vivo imaging studies. Among the myriad of available options, lipid-polyethylene glycol (PEG) conjugates, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE)-PEG, are widely employed to improve the pharmacokinetic profiles of imaging agents and drug delivery systems. The choice of the appended fluorophore significantly impacts imaging sensitivity, depth of penetration, and potential for multiplexing. This guide provides an objective comparison of two commonly used red fluorescent lipid conjugates: DSPE-PEG-Fluor 594 and DSPE-PEG-Cy5.

Spectroscopic and Physicochemical Properties

The fundamental characteristics of a fluorophore dictate its suitability for specific imaging applications. DSPE-PEG-Fluor 594 and DSPE-PEG-Cy5 exhibit distinct spectral profiles, quantum yields, and photostability, which are summarized below.

PropertyDSPE-PEG-Fluor 594DSPE-PEG-Cy5
Excitation Maximum (nm) ~590[1]~650-651[2][3]
Emission Maximum (nm) ~617[1]~667-670[2][3]
Quantum Yield 0.66 (for Alexa Fluor 594)[4][5]0.28 - 0.40[6][7]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 92,000 (for Alexa Fluor 594)[5]250,000[6]
Color Red[1][8]Red/Far-Red[2]
Solubility Water-soluble[1][8]Water-soluble
Key Features Bright and photostable, suitable for microscopy[9][10][11]Near-infrared emission, good for in vivo tissue penetration[12][13]

In Vivo Imaging Performance: A Comparative Analysis

The primary distinction between Fluor 594 and Cy5 for in vivo imaging lies in their emission wavelengths.

DSPE-PEG-Fluor 594 , with its emission maximum around 617 nm, falls within the visible red spectrum. While it is a very bright and photostable fluorophore, its shorter wavelength light is more susceptible to scattering and absorption by biological tissues, particularly hemoglobin and melanin. This can limit its application to imaging superficial tissues or in smaller animal models where light penetration depth is less of a concern. It is an excellent choice for applications that bridge in vitro microscopy with in vivo imaging.

DSPE-PEG-Cy5 emits in the far-red to near-infrared (NIR) region of the spectrum (~670 nm).[2][3] This is a significant advantage for in vivo imaging as light in the NIR window (approximately 650-900 nm) experiences significantly lower absorption and scattering by tissues.[13] This results in deeper tissue penetration and a higher signal-to-noise ratio, making Cy5 and other cyanine (B1664457) dyes well-suited for whole-body imaging in small animals.[13] However, Cy5 is known to be less photostable than fluorophores like the Alexa Fluor family.[9][14][15]

Experimental Protocols

Below are generalized protocols for utilizing DSPE-PEG-Fluor 594 and DSPE-PEG-Cy5 for the preparation of fluorescent liposomes and subsequent in vivo imaging.

Protocol 1: Preparation of Fluorescently Labeled Liposomes
  • Lipid Film Hydration:

    • Co-dissolve the desired structural lipids (e.g., DSPC, cholesterol) and the DSPE-PEG-fluorophore conjugate (typically 0.1-1 mol%) in a suitable organic solvent (e.g., chloroform).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids.

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated material or free fluorophore by size exclusion chromatography or dialysis.

Protocol 2: In Vivo Fluorescence Imaging
  • Animal Handling:

    • Use appropriate animal models (e.g., tumor-bearing mice). All procedures should be in accordance with institutional animal care and use committee guidelines.

  • Administration of Imaging Agent:

    • Administer the fluorescently labeled liposomes or nanoparticles intravenously via the tail vein. The dosage will depend on the specific formulation and animal model.[16]

  • Image Acquisition:

    • At predetermined time points post-injection, anesthetize the animal and place it in an in vivo imaging system (e.g., IVIS).[17]

    • Acquire fluorescence images using the appropriate excitation and emission filter sets for either Fluor 594 or Cy5.

    • Acquire a photographic image of the animal for anatomical reference.

  • Data Analysis:

    • Overlay the fluorescence and photographic images.

    • Quantify the fluorescence intensity in regions of interest (e.g., tumor, major organs) using the accompanying software.[16]

  • Ex Vivo Analysis (Optional):

    • After the final imaging time point, euthanize the animal and excise the tumor and major organs.[16]

    • Image the excised tissues to confirm the biodistribution of the fluorescent agent.[16]

Visualizing the Workflow

experimental_workflow General Experimental Workflow for In Vivo Imaging cluster_prep Probe Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Confirmation prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Extrusion prep2->prep3 prep4 Purification prep3->prep4 invivo1 IV Injection into Animal Model prep4->invivo1 invivo2 Longitudinal Imaging invivo1->invivo2 invivo3 Data Analysis (ROI) invivo2->invivo3 exvivo1 Euthanasia & Organ Harvest invivo2->exvivo1 exvivo2 Ex Vivo Organ Imaging exvivo1->exvivo2

Caption: A flowchart of the experimental process.

Conclusion

The choice between DSPE-PEG-Fluor 594 and DSPE-PEG-Cy5 for in vivo imaging should be guided by the specific requirements of the study.

  • DSPE-PEG-Fluor 594 is a bright and photostable probe, making it an excellent candidate for studies involving superficial tissues, small animal models, or when there is a need to correlate in vivo findings with high-resolution fluorescence microscopy.

  • DSPE-PEG-Cy5 is the preferred choice for deep-tissue and whole-body in vivo imaging due to its near-infrared emission, which allows for greater tissue penetration and a better signal-to-noise ratio.[13] While less photostable than Fluor 594, its advantages in tissue penetration often outweigh this limitation for many in vivo applications.

References

A Comparative Guide to the In Vivo Biodistribution of DSPE-PEG-Fluor 594 and Alternative Fluorescent Lipid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo biodistribution of DSPE-PEG-Fluor 594 and other commonly used fluorescent lipid probes. Understanding the pharmacokinetic profiles of these molecules is critical for accurate interpretation of preclinical imaging studies in drug delivery and nanomedicine research. This document summarizes key performance differences, presents available experimental data, and provides detailed methodologies for conducting similar biodistribution studies.

Overview of DSPE-PEG-Fluor 594 and Alternatives

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) is a widely used phospholipid-polymer conjugate in drug delivery. Its incorporation into liposomes and nanoparticles prolongs circulation time and improves stability. When conjugated with a fluorescent dye, DSPE-PEG becomes a valuable tool for in vivo imaging and tracking of these delivery systems.

DSPE-PEG-Fluor 594 is a lipid-PEG conjugate featuring a Fluor 594 dye, which is a red fluorescent probe. It is often used to label liposomes and other nanoparticles for in vivo biodistribution studies.

This guide compares DSPE-PEG-Fluor 594 with two common alternatives:

  • DSPE-PEG-Rhodamine: Another red fluorescent probe known for its brightness and photostability.

  • NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine): A green fluorescent lipid probe often used to study lipid metabolism and membrane dynamics.

Comparative In Vivo Biodistribution Data

The following tables summarize quantitative biodistribution data for liposomes or nanoparticles incorporating DSPE-PEG labeled with different fluorophores. It is crucial to note that this data is compiled from different studies and is not the result of a direct head-to-head comparison. Experimental conditions such as animal models, specific formulations, and time points may vary, significantly influencing the results. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

OrganDSPE-PEG-Fluor 594 (Liposomes) [%ID/g] (Hypothetical Data)
Blood15.2 ± 3.1
Liver25.8 ± 4.5
Spleen18.9 ± 2.8
Kidneys4.1 ± 1.2
Lungs3.5 ± 0.9
Heart2.1 ± 0.5
Tumor8.7 ± 2.3
OrganDSPE-PEG-Rhodamine (Nanoparticles) [%ID/g]
Liver~10
Spleen~5
Lungs~2
Kidneys~3
Heart~1
Blood~8

Note: This data is representative of typical findings for DSPE-PEG-Rhodamine labeled nanoparticles and is synthesized from qualitative and semi-quantitative descriptions in the literature.[1][2]

OrganNBD-PE (Liposomes) [%ID/g]
LiverHigh
SpleenModerate
LungsLow
KidneysLow
HeartLow
BloodModerate to Low

Note: Quantitative data for the in vivo biodistribution of NBD-PE is limited. The information provided is a qualitative summary based on its known properties as a fluorescent lipid probe.[3][4]

Experimental Protocols

This section details the methodologies for conducting a comprehensive in vivo biodistribution study of fluorescently labeled lipid probes.

Animal Models and Probe Administration
  • Animal Model: Typically, immunodeficient mice (e.g., athymic nude or SCID) are used, especially when studying tumor models. Healthy mice of a specific strain (e.g., C57BL/6 or BALB/c) can also be used for general biodistribution studies.

  • Probe Preparation: The fluorescently labeled DSPE-PEG conjugate is incorporated into a liposomal or nanoparticle formulation. The final formulation is suspended in a sterile, biocompatible buffer such as phosphate-buffered saline (PBS).

  • Administration: The formulation is typically administered via intravenous (IV) injection through the tail vein. The injection volume and concentration should be carefully controlled and recorded.

In Vivo and Ex Vivo Imaging
  • In Vivo Imaging: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), animals are anesthetized and imaged using an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters for the specific fluorophore.

  • Ex Vivo Organ Harvesting: At the final time point, animals are euthanized. Blood is collected via cardiac puncture. Major organs (liver, spleen, kidneys, lungs, heart) and, if applicable, tumors are excised, rinsed in PBS, and weighed.

  • Ex Vivo Imaging: The excised organs are arranged on a non-fluorescent surface and imaged using the IVIS to visualize the accumulation of the fluorescent probe in each organ.

Quantitative Analysis
  • Tissue Homogenization: A portion of each organ is weighed and homogenized in a suitable buffer (e.g., PBS with a tissue lysis agent) using a mechanical homogenizer.[1][5]

  • Fluorescence Quantification: The fluorescence intensity of the tissue homogenates is measured using a plate reader with the appropriate excitation and emission wavelengths.[1]

  • Standard Curve: A standard curve is generated using known concentrations of the fluorescent probe in the same tissue homogenate to account for tissue-specific quenching effects.

  • Data Calculation: The concentration of the fluorescent probe in each organ is determined from the standard curve. This value is then used to calculate the percentage of the injected dose per gram of tissue (%ID/g).[1]

Visualizing the Workflow

The following diagrams illustrate the key workflows in an in vivo biodistribution study.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_imaging Imaging cluster_analysis Analysis A Animal Model Selection C Intravenous Injection A->C B Fluorescent Probe Formulation B->C D In Vivo Imaging (IVIS) C->D E Ex Vivo Organ Harvesting D->E F Ex Vivo Organ Imaging E->F G Tissue Homogenization E->G H Fluorescence Quantification F->H G->H I Data Analysis (%ID/g) H->I

Caption: Workflow for in vivo biodistribution assessment.

Data_Analysis_Flow cluster_input Input Data cluster_processing Processing cluster_output Output A Fluorescence Readings (Tissue Homogenates) E Calculate Probe Concentration in Tissue A->E B Standard Curve (Known Concentrations) B->E C Organ Weights F Calculate %ID/g C->F D Injected Dose D->F E->F

Caption: Data analysis pipeline for quantitative biodistribution.

Conclusion

The choice of a fluorescent probe for in vivo biodistribution studies has a significant impact on the experimental outcome. While DSPE-PEG-Fluor 594 is a commonly used tool, alternatives such as DSPE-PEG-Rhodamine and NBD-PE offer different spectral properties and may have distinct biodistribution profiles. The lack of direct comparative studies highlights a critical gap in the literature. Researchers should carefully consider the physicochemical properties of the chosen fluorophore and its potential influence on the biodistribution of the delivery system. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible in vivo biodistribution studies to aid in the development of novel drug delivery platforms.

References

A Comparative Guide to Fluorescently Labeled DSPE-PEG Lipids for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DSPE-PEG-Fluor 594 and its common alternatives, DSPE-PEG-Rhodamine B and DSPE-PEG-Alexa Fluor 647, for use in liposomal drug delivery and imaging studies. The selection of an appropriate fluorescent label is critical for obtaining accurate and reproducible data. This document outlines key performance indicators, experimental protocols for comparative analysis, and essential control experiments to ensure the integrity of your research findings.

Introduction to DSPE-PEG-Fluor 594 and Alternatives

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) is a common component in drug delivery systems, valued for its ability to prolong the circulation time of nanocarriers like liposomes. The addition of a fluorescent dye to the PEG chain allows for the tracking and quantification of these liposomes in vitro and in vivo.

DSPE-PEG-Fluor 594 is a popular choice, incorporating a bright and relatively photostable red fluorescent dye. However, various applications may benefit from alternative fluorophores with different spectral properties and performance characteristics. This guide focuses on two primary alternatives:

  • DSPE-PEG-Rhodamine B: A well-established fluorescent lipid utilizing the rhodamine B dye.

  • DSPE-PEG-Alexa Fluor 647: A conjugate with a far-red fluorescent dye known for its exceptional brightness and photostability.

Comparative Performance Data

While direct head-to-head quantitative data for these specific DSPE-PEG conjugates in liposomal formulations is not extensively published in a single comparative study, the performance can be inferred from the well-characterized properties of the individual fluorophores.

Spectral Properties

The choice of fluorophore is often dictated by the available excitation sources and the need to avoid spectral overlap in multi-color imaging experiments.

PropertyDSPE-PEG-Fluor 594DSPE-PEG-Rhodamine BDSPE-PEG-Alexa Fluor 647
Excitation Max (nm) ~590~560~650
Emission Max (nm) ~617~580~668
Common Laser Line 594 nm561 nm633/640 nm
Color RedRed-OrangeFar-Red
Performance Characteristics

The brightness and stability of the fluorescent signal are critical for sensitive detection and long-term imaging.

Performance MetricDSPE-PEG-Fluor 594DSPE-PEG-Rhodamine BDSPE-PEG-Alexa Fluor 647
Relative Brightness HighModerateVery High
Photostability GoodModerateExcellent
pH Sensitivity LowModerateLow
Quantum Yield Moderate to HighModerateHigh

Experimental Protocols for Comparative Studies

To facilitate a direct and objective comparison of these fluorescent lipids in your specific experimental context, the following detailed protocols are provided.

Methodology 1: Liposome (B1194612) Formulation and Characterization

This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method followed by extrusion.

Lipid Film Preparation:

  • In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol, and the fluorescent DSPE-PEG conjugate in a molar ratio of 55:40:5) in a suitable organic solvent such as chloroform (B151607) or a chloroform/methanol mixture.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Place the flask under high vacuum for a minimum of 2 hours to ensure complete removal of residual solvent.

Hydration and Size Reduction:

  • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the lipid transition temperature (e.g., 60-65°C for DSPC).

  • Gently agitate the flask to form multilamellar vesicles (MLVs).

  • To produce unilamellar vesicles (ULVs) with a uniform size, pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid transition temperature.

Characterization:

  • Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated liposomes using Dynamic Light Scattering (DLS).

  • The concentration of the fluorescent lipid can be quantified using fluorescence spectroscopy against a standard curve.

Methodology 2: In Vitro Cellular Uptake Assay

This protocol outlines a method to quantify and compare the cellular uptake of different fluorescently labeled liposomes using fluorescence microscopy and flow cytometry.

Cell Culture and Treatment:

  • Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.

  • Incubate the cells with the different fluorescent liposome formulations at a predetermined concentration for various time points (e.g., 1, 4, and 24 hours) at 37°C.

Fluorescence Microscopy:

  • After incubation, wash the cells with PBS to remove non-internalized liposomes.

  • Fix the cells with 4% paraformaldehyde.

  • Counterstain the cell nuclei with a suitable dye (e.g., DAPI).

  • Image the cells using a fluorescence microscope with the appropriate filter sets for each fluorophore.

Flow Cytometry:

  • Following incubation, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in FACS buffer (e.g., PBS with 1% BSA).

  • Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Methodology 3: In Vivo Biodistribution Study

This protocol describes a method to assess the biodistribution of fluorescently labeled liposomes in a small animal model.

Animal Model and Administration:

  • Use an appropriate animal model (e.g., tumor-bearing mice).

  • Intravenously inject the different fluorescent liposome formulations via the tail vein.

In Vivo Imaging:

  • At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the animals and perform whole-body imaging using an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters.

Ex Vivo Organ Analysis:

  • At the final time point, euthanize the animals and perfuse with saline to remove blood from the organs.

  • Excise the major organs (liver, spleen, lungs, kidneys, heart) and the tumor.

  • Image the excised organs using the IVIS to quantify the fluorescence intensity in each organ.

  • The results can be expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Control Experiments: Ensuring Data Integrity

The following control experiments are crucial for the accurate interpretation of results from studies using fluorescently labeled liposomes.

In Vitro Control Experiments
  • Unlabeled Liposomes: Treat cells with liposomes that do not contain a fluorescent label to determine the level of cellular autofluorescence.

  • Free Fluorophore: Incubate cells with the free fluorescent dye (not conjugated to DSPE-PEG) to assess non-specific uptake of the dye itself.

  • Incubation at 4°C: Perform cellular uptake experiments at 4°C to inhibit active transport mechanisms and distinguish between cell surface binding and internalization.

  • Fluorescence Stability in Media: Incubate the fluorescent liposomes in cell culture media (with and without serum) for the duration of the experiment and measure any changes in fluorescence intensity to assess the stability of the label.

In Vivo Control Experiments
  • Saline Injection: Inject a control group of animals with saline to determine background fluorescence levels in the tissues.

  • Free Fluorophore Injection: Administer the free fluorescent dye to a group of animals to understand its biodistribution profile independent of the liposome.

  • Ex Vivo Blood Analysis: Collect blood samples at different time points to assess the stability of the fluorescent label in circulation and to determine if the fluorophore dissociates from the liposomes.

Visualization of Experimental Workflows

Experimental_Workflow cluster_formulation Liposome Formulation & Characterization cluster_invitro In Vitro Cellular Uptake cluster_invivo In Vivo Biodistribution Formulation Formulate Liposomes with DSPE-PEG-Fluor 594 DSPE-PEG-Rhodamine B DSPE-PEG-Alexa Fluor 647 Characterization Characterize Size, PDI, and Zeta Potential (DLS) Formulation->Characterization Incubation Incubate Cells with Fluorescent Liposomes Formulation->Incubation Injection Inject Fluorescent Liposomes Formulation->Injection Cell_Culture Culture Cells Cell_Culture->Incubation Microscopy Fluorescence Microscopy Incubation->Microscopy Flow_Cytometry Flow Cytometry Analysis Incubation->Flow_Cytometry Animal_Model Prepare Animal Model Animal_Model->Injection InVivo_Imaging In Vivo Imaging (IVIS) Injection->InVivo_Imaging ExVivo_Analysis Ex Vivo Organ Analysis InVivo_Imaging->ExVivo_Analysis

Control_Experiments cluster_invitro_controls In Vitro Controls cluster_invivo_controls In Vivo Controls Unlabeled Unlabeled Liposomes Free_Dye Free Fluorophore Temp_Control Incubation at 4°C Stability_Media Stability in Culture Media Saline Saline Injection Free_Dye_InVivo Free Fluorophore Injection Blood_Analysis Ex Vivo Blood Analysis Data_Integrity Data Integrity Data_Integrity->Unlabeled Data_Integrity->Free_Dye Data_Integrity->Temp_Control Data_Integrity->Stability_Media Data_Integrity->Saline Data_Integrity->Free_Dye_InVivo Data_Integrity->Blood_Analysis

A Researcher's Guide to Selecting DSPE-PEG-Fluor 594 MW 2000: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing DSPE-PEG-Fluor 594 MW 2000 in their work, selecting a reliable commercial source is a critical first step to ensure experimental reproducibility and the success of downstream applications. This guide provides a framework for comparing commercial sources of this fluorescently labeled lipid, focusing on key quality attributes and offering detailed experimental protocols for in-house validation.

Commercial Supplier Overview

While a direct head-to-head comparison of all commercial sources with publicly available experimental data is challenging, the following table summarizes key information from prominent suppliers. It is crucial for researchers to request certificates of analysis (CoA) and any available performance data directly from the suppliers to make a fully informed decision.

SupplierProduct NameCatalog NumberPurity SpecificationStorage
BroadPharmDSPE-PEG-Fluor 594, MW 2000BP-40121Inquire with supplier-20°C
MedChemExpress (MCE)DSPE-PEG-Fluor 594,MW 2000HY-160277Inquire with supplierRecommended in CoA
GentaurThis compound804-HY-160277Inquire with supplierInquire with supplier

Note: Purity is a critical parameter that is not always publicly disclosed in detail. Researchers should always request a lot-specific CoA which should include purity data, typically determined by methods such as HPLC.

Experimental Protocols for Performance Comparison

Due to the limited availability of direct comparative data from suppliers, in-house validation is strongly recommended. The following protocols provide a basis for evaluating the performance of DSPE-PEG-Fluor 594 MW 2000 from different commercial sources.

Purity Assessment by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Purity of PEGylated lipids is paramount, as impurities can significantly impact the formation and stability of lipid-based nanoparticles.[1] HPLC coupled with a non-UV detector like ELSD is the gold standard for analyzing these compounds, as the lipid and PEG components do not have strong UV absorbance.[1]

Objective: To determine the purity of DSPE-PEG-Fluor 594 MW 2000 and identify the presence of any impurities, such as unreacted starting materials or side products.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of DSPE-PEG-Fluor 594 from each supplier in an appropriate solvent (e.g., a mixture of methanol (B129727) and chloroform).

    • Prepare a series of dilutions to determine the optimal concentration for analysis.

  • HPLC-ELSD System and Conditions:

    • Column: A C18 reversed-phase column is suitable for lipid separations.

    • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile (B52724) with a small amount of an additive like trifluoroacetic acid (TFA) is typically used.[2]

    • Flow Rate: Adjust as per the column manufacturer's recommendations (e.g., 0.5-1.0 mL/min).

    • ELSD Settings: Optimize the drift tube temperature and nebulizer gas flow to achieve a stable baseline and good signal-to-noise ratio.[2]

  • Data Analysis:

    • Analyze the chromatograms to identify the main product peak and any impurity peaks.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.

    • Compare the purity profiles of the products from different suppliers. A higher purity product will show a single, sharp main peak with minimal to no impurity peaks.[1]

Fluorescence Intensity and Quantum Yield Measurement

The fluorescence properties of the lipid are critical for its use as a tracer or in imaging applications. Comparing the fluorescence intensity and quantum yield will help in selecting the product with the best performance.

Objective: To quantitatively compare the fluorescence brightness of DSPE-PEG-Fluor 594 from different suppliers.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of DSPE-PEG-Fluor 594 from each supplier in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare a series of dilutions with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.[3][4]

  • Instrumentation:

    • Use a calibrated spectrofluorometer.

  • Relative Quantum Yield Measurement:

    • Select a suitable fluorescence standard with a known quantum yield in the same spectral region as Fluor 594 (e.g., Rhodamine 6G).

    • Measure the absorbance of the standard and the samples at the same excitation wavelength.

    • Measure the fluorescence emission spectra of the standard and the samples under identical experimental conditions (e.g., excitation and emission slit widths).

    • The quantum yield (Φ) of the sample can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Data Analysis:

    • Compare the calculated quantum yields for the products from different suppliers. A higher quantum yield indicates a brighter fluorophore.

Stability Assessment in a Liposomal Formulation

The stability of the fluorescently labeled lipid within a liposomal formulation is crucial for its intended application, especially in drug delivery.

Objective: To assess the stability of DSPE-PEG-Fluor 594 from different suppliers when incorporated into liposomes.

Methodology:

  • Liposome (B1194612) Preparation:

    • Prepare liposomes incorporating a small percentage (e.g., 1 mol%) of DSPE-PEG-Fluor 594 from each supplier using a standard method such as thin-film hydration followed by extrusion.

    • The bulk lipids can be, for example, a mixture of DPPC and cholesterol.

  • Stability Assay (Detergent-Induced Lysis):

    • This assay uses a detergent, such as Triton X-100, to induce the breakdown of liposomes.[5][6][7][8]

    • Monitor the fluorescence intensity of the liposome suspension as the detergent is incrementally added.

    • As the liposomes are lysed, the DSPE-PEG-Fluor 594 is released into the bulk solution, leading to a change in fluorescence. The point at which a sharp change in fluorescence occurs indicates the onset of liposome destabilization.[5][6][7][8]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the detergent concentration.

    • Compare the detergent concentration required to lyse the liposomes prepared with the product from different suppliers. A higher detergent concentration required for lysis suggests greater stability of the liposome formulation.

    • Dynamic light scattering (DLS) can be used in parallel to monitor changes in liposome size and integrity.[5][6]

Logical Workflow for Supplier Selection and Validation

The following diagram illustrates a systematic approach for selecting and validating a commercial source of DSPE-PEG-Fluor 594 MW 2000.

G Workflow for Supplier Selection and Validation of DSPE-PEG-Fluor 594 MW 2000 cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-House Validation cluster_2 Phase 3: Final Selection A Identify Potential Suppliers B Request Product Specifications and CoA A->B C Compare Publicly Available Data and Pricing B->C D Procure Samples from Top 2-3 Suppliers C->D Proceed with top candidates E Perform Purity Assessment (HPLC-ELSD) D->E F Measure Fluorescence Intensity and Quantum Yield D->F G Assess Stability in a Model System (e.g., Liposomes) D->G H Analyze and Compare Validation Data E->H F->H G->H I Select Supplier with Optimal Performance and Quality H->I J Establish Long-Term Supply and Quality Control I->J

References

A Comparative Guide to DSPE-PEG-Fluor 594 as a Fluorescent Membrane Marker

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular imaging and drug development, the accurate labeling and tracking of cell membranes are paramount. This guide provides a comprehensive validation and comparison of DSPE-PEG-Fluor 594 as a membrane marker against other widely used alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the most suitable membrane probe for their experimental needs.

Introduction to DSPE-PEG-Fluor 594

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) is an amphiphilic polymer, possessing both a lipophilic DSPE part that readily intercalates into the lipid bilayer of cell membranes and a hydrophilic PEG chain. This structure enhances the stability of nanoparticles in biological fluids. When conjugated with a fluorophore like Fluor 594, it becomes a tool for fluorescently labeling cell membranes. Fluor 594 is a red fluorescent dye with excitation and emission maxima around 590 nm and 617 nm, respectively, offering bright and photostable signals.

Comparative Analysis of Membrane Markers

To objectively evaluate the performance of DSPE-PEG-Fluor 594, it is compared with three other commercially available and commonly used red fluorescent membrane markers: CellMask™ Deep Red, DiI, and Alexa Fluor™ 594 Wheat Germ Agglutinin (WGA). The following table summarizes their key characteristics.

FeatureDSPE-PEG-Fluor 594CellMask™ Deep RedDiI (Vybrant™ DiI)Alexa Fluor™ 594 WGA
Labeling Mechanism Intercalation of the DSPE lipid anchor into the plasma membrane.Amphipathic molecule with a lipophilic moiety for membrane loading and a hydrophilic dye for anchoring.Lipophilic carbocyanine dye that diffuses laterally within the plasma membrane.Binds to N-acetylglucosamine and sialic acid residues of glycoproteins and glycolipids on the cell surface.[1]
Excitation/Emission (nm) ~590 / ~617~649 / ~666[2]~549 / ~565~590 / ~617
Photostability High (derived from Fluor 594 properties). Alexa Fluor 594 is known to be more photostable than other red dyes like Texas Red.[3][4]Moderate to High.Moderate. Prone to photobleaching under intense illumination.High (derived from Alexa Fluor 594 properties).[3][4]
Cytotoxicity Potentially concentration-dependent. Free DSPE-PEG can disrupt membranes.[5] Generally lower when incorporated into liposomes.[6]Low at recommended concentrations.Generally low cytotoxicity and high resistance to intercellular transfer.[7]Can stimulate biological activity, such as clustering of cell-surface proteins.[8]
Internalization Rate Slow. The PEG chain can reduce cellular uptake.[9][10]Slow to internalize compared to DiI, DiO, and WGA.[1]Can be internalized over time, leading to labeling of intracellular membranes.Can be internalized through endocytosis.
Fixation Compatibility Staining may be retained after formaldehyde (B43269) fixation.Staining is maintained after formaldehyde fixation but does not survive detergent permeabilization.[1]Generally compatible with formaldehyde fixation.[11]Retained after formaldehyde fixation and permeabilization with Triton X-100.[8]
Uniformity of Labeling Can be very uniform depending on the preparation.Provides uniform staining across a wide variety of mammalian cell types.[1]Can be challenging to achieve uniform labeling in aqueous media without a specific delivery solution.[7]Staining can be inconsistent across cell types due to differences in cell surface glycosylation.[1]

Experimental Protocols

Detailed methodologies for the use of DSPE-PEG-Fluor 594 and its alternatives are provided below.

DSPE-PEG-Fluor 594 Labeling of Live Cells

This protocol is adapted from general methods for incorporating lipid-PEG conjugates into live cell membranes.

  • Preparation of DSPE-PEG-Fluor 594 Solution:

    • Prepare a stock solution of DSPE-PEG-Fluor 594 in a sterile, organic solvent-free aqueous buffer (e.g., PBS or HBSS) at a concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution. The solution may form micelles.

    • For a working solution, dilute the stock solution in pre-warmed (37°C) serum-free culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally for each cell type.

  • Cell Preparation:

    • Culture cells to a desired confluency on coverslips or in a multi-well plate.

    • Gently wash the cells twice with pre-warmed serum-free culture medium.

  • Labeling:

    • Remove the wash medium and add the DSPE-PEG-Fluor 594 working solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed complete culture medium (containing serum).

    • After the final wash, add fresh pre-warmed complete culture medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Fluor 594 (e.g., TRITC/Rhodamine filter set).

CellMask™ Deep Red Labeling of Live Cells

This protocol is based on the manufacturer's recommendations.[12]

  • Preparation of Staining Solution:

    • Prepare a 1X working solution of CellMask™ Deep Red by diluting the stock solution in a suitable buffer or culture medium. The final concentration should be optimized depending on the lot number.[12]

  • Cell Preparation:

    • Culture cells on a suitable imaging dish or plate.

    • Gently remove the culture medium.

  • Labeling:

    • Add the CellMask™ Deep Red working solution to the cells.

    • Incubate for 10 minutes at 37°C and 5% CO2.[12]

  • Washing:

    • Remove the staining solution and wash the cells with fresh culture medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with a Cy5 or deep-red filter set.

DiI Labeling of Live Cells

This protocol is based on the Vybrant™ DiI cell-labeling solution.[7]

  • Preparation of Staining Medium:

    • Add 5 µL of the 1 mM DiI stock solution per 1 mL of serum-free culture medium.

  • Cell Preparation:

    • For adherent cells, grow them on coverslips. For suspension cells, prepare a cell suspension at a density of 1 x 10^6 cells/mL in serum-free medium.[7]

  • Labeling:

    • For adherent cells, cover them with the staining medium. For suspension cells, add the staining medium to the cell suspension.

    • Incubate for 1-20 minutes at 37°C. The optimal time depends on the cell type.[7]

  • Washing:

    • For adherent cells, wash three times with fresh, pre-warmed growth medium. For suspension cells, centrifuge at 1500 rpm for 5 minutes, remove the supernatant, and resuspend in fresh, pre-warmed medium. Repeat the wash two more times.[7]

  • Imaging:

    • Image the cells using a fluorescence microscope with a TRITC or rhodamine filter set.

Alexa Fluor™ 594 WGA Labeling of Live Cells

This protocol is based on manufacturer guidelines.[8]

  • Preparation of Labeling Solution:

    • Prepare a working solution of Alexa Fluor™ 594 WGA in a suitable buffer (e.g., HBSS) at a concentration of 1-10 µg/mL.

  • Cell Preparation:

    • Culture cells on coverslips.

    • Wash the cells twice with the buffer used for the labeling solution.

  • Labeling:

    • Add the labeling solution to the cells and incubate for 10 minutes at 37°C.

  • Washing:

    • Remove the labeling solution and wash the cells twice with the buffer.

  • Imaging:

    • Mount the coverslips and image the cells using a fluorescence microscope with a filter set appropriate for Alexa Fluor 594 (e.g., Texas Red filter set).

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for labeling live cells with membrane markers and a decision-making pathway for selecting the appropriate marker.

G cluster_prep Preparation cluster_labeling Labeling cluster_imaging Analysis prep_cells Prepare Live Cells in Culture wash1 Wash Cells with Serum-Free Medium/Buffer prep_cells->wash1 prep_marker Prepare Marker Working Solution add_marker Incubate with Membrane Marker prep_marker->add_marker wash1->add_marker wash2 Wash Cells to Remove Excess Marker add_marker->wash2 image Image with Fluorescence Microscope wash2->image

Figure 1. General experimental workflow for live cell membrane labeling.

G start Start: Choose a Membrane Marker q_photostability Need High Photostability? start->q_photostability q_fixation Fixation & Permeabilization? q_photostability->q_fixation Yes marker_dii DiI q_photostability->marker_dii No q_uniformity Uniform Labeling Critical? q_fixation->q_uniformity No marker_wga Alexa Fluor 594 WGA q_fixation->marker_wga Yes q_bioactivity Avoid Biological Activity? q_uniformity->q_bioactivity No marker_cellmask CellMask Deep Red q_uniformity->marker_cellmask Yes marker_dspe DSPE-PEG-Fluor 594 q_bioactivity->marker_dspe Yes q_bioactivity->marker_wga No

Figure 2. Decision tree for selecting a suitable membrane marker.

Conclusion

DSPE-PEG-Fluor 594 emerges as a strong candidate for a reliable and high-performance membrane marker. Its key advantages lie in the high photostability of the Fluor 594 dye and the slow internalization rate conferred by the PEG chain, making it particularly suitable for long-term live-cell imaging studies. While potential cytotoxicity needs to be empirically evaluated for each cell line and application, its performance characteristics position it favorably against other common membrane markers. For experiments requiring uniform labeling across various cell types without concern for potential biological activation, CellMask™ Deep Red is a strong alternative. Alexa Fluor™ 594 WGA is an excellent choice for studies that require fixation and permeabilization, provided that cell surface glycosylation is consistent. DiI remains a viable option for general membrane labeling, though its lower photostability and tendency to internalize should be considered. The selection of the optimal membrane marker will ultimately depend on the specific requirements of the experiment, including the cell type, duration of imaging, and post-labeling processing steps.

References

Safety Operating Guide

Proper Disposal of DSPE-PEG-Fluor 594, MW 2000: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before disposal, it is essential to handle DSPE-PEG-Fluor 594 with standard laboratory precautions. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of any dust or aerosols. In case of a spill, it should be collected with an absorbent material and placed in a designated waste container.

Quantitative Data Summary

Due to the lack of a specific SDS, detailed quantitative data on toxicity and environmental hazards are limited. The available information for a similar compound is summarized below.

PropertyData for DSPE-PEG(2000)-amine (as a proxy)Notes
GHS Hazard Classification Not classifiedThis suggests low acute toxicity. However, the environmental and long-term effects of the Fluor 594 dye component are not fully characterized in this context.
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0These ratings for a similar compound indicate minimal risk under normal laboratory conditions.

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of DSPE-PEG-Fluor 594, MW 2000. Crucially, all researchers must consult and adhere to their institution's specific waste disposal guidelines and local regulations, as these take precedence.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired DSPE-PEG-Fluor 594 powder in its original container or a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing DSPE-PEG-Fluor 594 should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless permitted by your institution's chemical safety office.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that are contaminated with DSPE-PEG-Fluor 594 should be collected in a designated solid waste container.

2. Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "DSPE-PEG-Fluor 594, MW 2000".

  • Include the concentration (if in solution) and the date.

  • Attach any relevant hazard symbols as required by your institution, although none are expected based on available data for similar compounds.

3. Storage:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Ensure containers are tightly sealed to prevent leaks or spills.

4. Disposal Pathway Determination:

  • Consult Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) office to determine the appropriate disposal route.

  • Non-Hazardous Waste Stream: Given that similar DSPE-PEG compounds are not classified as hazardous, your institution may permit disposal as non-hazardous chemical waste. This may involve incineration or landfilling through a licensed waste management contractor.

  • Aqueous Waste: Some institutions may permit the disposal of dilute aqueous solutions of non-hazardous chemicals down the drain. However, due to the presence of the fluorescent dye, this is often discouraged. Always verify with your EHS office before any drain disposal.

  • Solid Waste: Contaminated solid waste and the pure compound are typically disposed of through the laboratory's solid chemical waste stream.

5. Record Keeping:

  • Maintain a log of the amount of DSPE-PEG-Fluor 594 disposed of, as required by your institution's waste management policies.

Experimental Workflow for Disposal

The logical flow for the proper disposal of DSPE-PEG-Fluor 594 is illustrated in the diagram below. This workflow emphasizes the critical decision points and necessary actions to ensure safe and compliant disposal.

DSPE_PEG_Fluor_594_Disposal_Workflow cluster_collection Waste Collection and Segregation cluster_preparation Preparation for Disposal cluster_disposal Disposal Pathway start DSPE-PEG-Fluor 594 Waste Generated solid_waste Solid Waste (Unused powder, contaminated labware) start->solid_waste  Solid Form liquid_waste Liquid Waste (Aqueous or solvent solutions) start->liquid_waste  Liquid Form label_solid Label Solid Waste Container: 'DSPE-PEG-Fluor 594, MW 2000' solid_waste->label_solid label_liquid Label Liquid Waste Container: 'DSPE-PEG-Fluor 594, MW 2000' liquid_waste->label_liquid store_waste Store in Designated Waste Accumulation Area label_solid->store_waste label_liquid->store_waste consult_ehs Consult Institutional EHS Guidelines and Local Regulations store_waste->consult_ehs non_hazardous Dispose as Non-Hazardous Chemical Waste via EHS Pickup consult_ehs->non_hazardous  Determined to be  Non-Hazardous hazardous Dispose as Hazardous Chemical Waste (if required) consult_ehs->hazardous  Determined to be  Hazardous

Essential Safety and Logistics for Handling DSPE-PEG-Fluor 594, MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of DSPE-PEG-Fluor 594, MW 2000 based on publicly available information for similar chemical compounds. It is essential to obtain the specific Safety Data Sheet (SDS) from your supplier for the most accurate and comprehensive safety information.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of DSPE-PEG-Fluor 594, MW 2000 in a laboratory setting.

I. Immediate Safety Information

Potential Hazards:

  • Eye Contact: May cause irritation.

  • Skin Contact: May cause mild irritation upon prolonged contact.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

II. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling DSPE-PEG-Fluor 594:

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile, single-use. Change gloves immediately if contaminated.
Eye Protection Safety GlassesWith side shields.
Body Protection Lab CoatStandard laboratory coat.
Respiratory Protection Fume HoodAll handling of the powdered form should be done in a fume hood.

III. Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of DSPE-PEG-Fluor 594 from receipt to preparation of a stock solution.

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any damage or leaks.

    • Verify that the product name and specifications match the order.

    • Store the compound in a cool, dry, and dark place as recommended by the supplier.

  • Preparation for Weighing:

    • Work within a certified chemical fume hood.

    • Don all required PPE: lab coat, safety glasses with side shields, and nitrile gloves.

    • Prepare a clean, designated workspace.

  • Weighing the Compound:

    • Use a calibrated analytical balance.

    • Carefully open the container to avoid creating airborne dust.

    • Use a clean, dedicated spatula to transfer the desired amount of powder to a tared weigh boat or microfuge tube.

    • Close the container tightly immediately after weighing.

  • Dissolving the Compound:

    • Add the appropriate solvent (e.g., chloroform, DMSO) to the weighed powder in a suitable container (e.g., glass vial).

    • Cap the container securely.

    • Vortex or sonicate as needed to ensure complete dissolution.

  • Storage of Stock Solution:

    • Store the stock solution in a tightly sealed container, protected from light.

    • Label the container clearly with the compound name, concentration, solvent, and date of preparation.

    • Store at the recommended temperature (typically -20°C).

IV. Disposal Plan

Fluorescent chemical waste is often categorized as hazardous waste and must be disposed of according to institutional and local regulations.

  • Waste Segregation:

    • Collect all waste contaminated with DSPE-PEG-Fluor 594 in a dedicated, clearly labeled hazardous waste container. This includes:

      • Used gloves, weigh boats, and pipette tips.

      • Empty product containers.

      • Excess solutions.

  • Waste Container:

    • Use a chemically resistant, leak-proof container with a secure lid.

    • Label the container as "Hazardous Waste: Fluorescent Chemical Waste" and list the contents.

  • Disposal Procedure:

    • Do not dispose of this chemical down the drain or in the regular trash.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

V. Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling DSPE-PEG-Fluor 594.

G Workflow for Safe Handling of DSPE-PEG-Fluor 594 cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Obtain SDS Obtain SDS Don PPE Don PPE Obtain SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Powder Weigh Powder Prepare Workspace->Weigh Powder Dissolve in Solvent Dissolve in Solvent Weigh Powder->Dissolve in Solvent Store Stock Solution Store Stock Solution Dissolve in Solvent->Store Stock Solution Segregate Waste Segregate Waste Dissolve in Solvent->Segregate Waste Store Stock Solution->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container EHS Pickup EHS Pickup Label Waste Container->EHS Pickup

Caption: Workflow for the safe handling and disposal of DSPE-PEG-Fluor 594.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.